Product packaging for (-)-Yomogin(Cat. No.:)

(-)-Yomogin

Cat. No.: B12108371
M. Wt: 244.28 g/mol
InChI Key: ONPJVBQNWRHOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Yomogin is a sesquiterpene lactone natural product of interest in scientific research. A published synthetic route for this compound exists, utilizing a telescoped α-methylene-γ-butyrolactone annelation procedure . The α-methylene-γ-butyrolactone functional group is a key structural motif in many bioactive natural products and is known to be a potential pharmacophore. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O3 B12108371 (-)-Yomogin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPJVBQNWRHOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling (-)-Yomogin: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Yomogin, a eudesmanolide sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources, distribution, and biological interactions of this compound. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources of this compound, outlines protocols for its isolation and analysis, and explores its molecular interactions, particularly with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Natural Sources and Distribution of this compound

This compound is predominantly found in various species of the genus Artemisia, a diverse group of plants belonging to the Asteraceae family. The primary documented sources of this bioactive compound are:

  • Artemisia princeps Pamp.: Commonly known as Japanese mugwort or "yomogi," this plant is a well-established source of this compound[1][2]. It is native to East Asia, including China, Japan, and Korea, and grows in various habitats such as roadsides, slopes, and riverbanks[1].

  • Artemisia iwayomogi Kitam.: This species, also known as Korean wormwood, is another significant source of this compound[3][4][5]. The aerial parts of this plant have been traditionally used in Korean medicine.

  • Artemisia lancea Vaniot: This species is also reported to contain this compound.

  • Artemisia vulgaris L.: Commonly known as mugwort, this widespread species has also been identified as a source of this compound[6].

While the presence of this compound in these species is well-documented, specific quantitative data on its concentration in different plant parts (leaves, stems, roots) is not extensively available in the current literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvest time. One study on the volatile constituents of Artemisia princeps leaves indicated the presence of various terpenes, but did not quantify yomogin (B1684278) specifically[7]. Further quantitative studies are required to determine the optimal plant parts and collection times for maximizing the yield of this compound.

Table 1: Primary Natural Sources of this compound

Plant SpeciesCommon NameFamilyPrimary Distribution
Artemisia princepsJapanese mugwort, YomogiAsteraceaeEast Asia (China, Japan, Korea)[1]
Artemisia iwayomogiKorean wormwoodAsteraceaeKorea
Artemisia lanceaAsteraceaeEast Asia
Artemisia vulgarisMugwortAsteraceaeEurope, Asia, Northern Africa

Experimental Protocols

Isolation of this compound from Artemisia iwayomogi

This protocol is adapted from a published study and outlines the steps for the extraction and isolation of this compound from the dried aerial parts of Artemisia iwayomogi[3].

Materials:

Procedure:

  • Extraction:

    • Extract the dried and powdered aerial parts of Artemisia iwayomogi (3.0 kg) twice with 90% ethanol (30 L) at room temperature for 48 hours[3].

    • Filter the extracts and concentrate the solvent in vacuo at 45°C using a rotary evaporator to obtain the crude 90% EtOH extract[3].

  • Solvent Partitioning:

    • Suspend the crude extract (300.0 g) in distilled water[3].

    • Partition the aqueous suspension three times with an equal volume of ethyl acetate[3].

    • Collect the ethyl acetate fraction and concentrate it in vacuo to yield the EtOAc fraction (130.0 g)[3].

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a Diaion HP-20 column[3].

    • Elute the column with a gradient system of acetone and water (CH₃COCH₃:H₂O), starting from 30:70 and gradually increasing to 100:0 (v/v)[3].

    • Collect the fractions and monitor by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Combine the fractions containing this compound based on TLC analysis.

    • Further purification of the combined fractions can be achieved through repeated column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Proposed):

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure this compound standard (likely in the range of 200-220 nm for the lactone chromophore).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation Parameters:

To ensure the reliability of the quantitative data, the developed HPLC method should be validated according to ICH guidelines, including:

  • Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of pure this compound into a sample matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Specificity: Ensure that the peak corresponding to this compound is well-resolved from other components in the plant extract.

Western Blot Analysis of MAPK Pathway Proteins

This protocol describes the general steps for analyzing the phosphorylation status of key proteins in the MAPK pathway (p38, JNK, and ERK) in response to this compound treatment in a cell-based assay[3][6][12].

Materials:

  • Cell line of interest (e.g., BV2 microglial cells)

  • This compound

  • Lipopolysaccharide (LPS) or other stimulus

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of p38, JNK, and ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour)[3].

    • Stimulate the cells with an inflammatory agent like LPS for a specific duration (e.g., 30 minutes or 23 hours)[3].

  • Protein Extraction:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors[3].

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[3].

    • Block the membrane with blocking buffer for 1 hour at room temperature[3].

    • Incubate the membrane with primary antibodies against the total and phosphorylated forms of p38, JNK, and ERK overnight at 4°C[3].

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Biosynthesis

This compound and the MAPK Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3][4][5]. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Studies have demonstrated that this compound can suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like LPS[3][4][5]. By inhibiting the activation of these kinases, this compound can downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[3][4][5].

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Yomogin This compound MKK3_6 MKK3/6 Yomogin->MKK3_6 MKK4_7 MKK4/7 Yomogin->MKK4_7 MEK1_2 MEK1/2 Yomogin->MEK1_2 MAPKKK->MKK3_6 MAPKKK->MKK4_7 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription_Factors->Inflammatory_Mediators

Figure 1: Inhibition of the MAPK signaling pathway by this compound.
Biosynthesis of this compound

This compound is a eudesmanolide sesquiterpene lactone, and its biosynthesis follows the general pathway for this class of compounds, starting from farnesyl pyrophosphate (FPP)[13][14][15]. The initial committed step is the cyclization of FPP to form a germacrene A intermediate, a reaction catalyzed by germacrene A synthase[4][13][16]. Subsequent enzymatic modifications, including hydroxylations and oxidations, are carried out by cytochrome P450 monooxygenases and other enzymes to form the eudesmanolide skeleton and introduce the characteristic lactone ring[12][17][18][19][20][21][22]. The specific enzymes involved in the final steps of this compound biosynthesis have not yet been fully elucidated.

Figure 2: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential. This technical guide has summarized the current knowledge on its natural sources, distribution, and key biological interactions. While the primary plant sources have been identified, further research is needed to quantify the concentration of this compound in different plant parts and to develop and validate a standardized analytical method for its quantification. Elucidating the specific enzymes involved in the final steps of its biosynthesis will also be crucial for potential biotechnological production. The information provided herein serves as a valuable starting point for researchers and drug development professionals interested in harnessing the therapeutic properties of this compound.

References

The Biological Activity of (-)-Yomogin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Yomogin, a eudesmane-type sesquiterpene lactone, has emerged as a compound of significant interest in the scientific community due to its potent biological activities. Primarily isolated from plants of the Artemisia genus, such as Artemisia iwayomogi, Artemisia princeps, and Artemisia vulgaris, this compound has demonstrated promising anti-inflammatory and anticancer properties.[1][2][3] This technical guide provides an in-depth analysis of the biological activities of this compound extracts, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities: anti-inflammatory, with a particular emphasis on neuroinflammation, and anticancer, primarily through the induction of apoptosis.

Anti-Neuroinflammatory Activity

In vitro and in vivo studies have shown that this compound effectively suppresses neuroinflammation.[1][4] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been observed to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][4][5] Furthermore, in animal models of LPS-induced neuroinflammation, treatment with yomogin (B1684278) has been shown to decrease the activation of astrocytes and microglia in the brain.[1][4][5]

Anticancer Activity

This compound has also been identified as a potent inducer of apoptosis in cancer cells.[2] Studies on human promyelocytic leukemia (HL-60) cells have revealed that yomogin treatment leads to characteristic features of apoptosis, such as DNA fragmentation and the externalization of phosphatidylserine (B164497) residues.[2]

Mechanisms of Action

The biological effects of this compound are underpinned by its interaction with specific cellular signaling pathways.

Inhibition of the MAPK Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[1] this compound has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK in LPS-stimulated microglial cells.[1][4][5] By inhibiting this pathway, this compound effectively downregulates the expression of downstream inflammatory mediators.

Induction of Apoptosis via Caspase Activation

In the context of its anticancer activity, this compound triggers apoptosis through a caspase-dependent mechanism. It has been shown to activate caspase-8, leading to the cleavage of Bid, a pro-apoptotic Bcl-2 family member. This event promotes the translocation of Bax to the mitochondria and the subsequent release of cytochrome c into the cytoplasm, ultimately leading to the activation of executioner caspases and cell death.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of this compound.

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated BV2 Microglial Cells

Concentration (µM)Cell Viability (%)NO Production (% of LPS control)
0.1No significant cytotoxicityNot specified
1No significant cytotoxicityNot specified
10No significant cytotoxicitySignificant reduction

Data extracted from a study on LPS-stimulated BV2 microglial cells.[1]

Table 2: Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells (at 10 µM)

MediatorEffect
iNOSInhibition of protein and mRNA levels
COX-2Inhibition of protein and mRNA levels
TNF-αSignificant decrease in release and mRNA levels
IL-6Significant decrease in release and mRNA levels

Data extracted from studies on LPS-stimulated BV2 microglial cells.[1][4]

Table 3: Effect of this compound on Apoptosis in HL-60 Cells

FeatureObservation
DNA FragmentationInduced
Annexin-V StainingPositive
Caspase-8 ActivationInduced
Caspase-9 ActivationInduced
Caspase-3 ActivationInduced
Cytochrome c ReleaseInduced

Data extracted from a study on human promyelocytic leukemia HL-60 cells.[2]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from Artemisia iwayomogi is as follows:

  • Dried aerial parts of the plant are extracted with 90% ethanol (B145695) at room temperature.

  • The ethanol extract is concentrated under vacuum.

  • The resulting extract is suspended in distilled water and partitioned with ethyl acetate (B1210297).

  • The ethyl acetate fraction is subjected to column chromatography (e.g., Diaion HP-20) with a gradient of acetone (B3395972) and water to yield several subfractions.

  • This compound is isolated from a specific fraction by recrystallization.[1][6]

Cell Culture and Treatments
  • BV2 Microglial Cells: These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded and then treated with this compound at various concentrations for a specified period before stimulation with LPS.[6]

  • HL-60 Cells: These cells are maintained in suspension culture in a suitable medium (e.g., RPMI 1640) with supplements. For apoptosis studies, cells are treated with different concentrations of this compound.[2]

Cell Viability Assay (MTT Assay)
  • Cells are seeded in 96-well plates and treated with this compound.

  • After the treatment period, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The cells are incubated to allow for the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

Nitric Oxide (NO) Production Assay
  • The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO.

  • This is achieved using the Griess reagent.

  • An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a standard curve.[1]

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA is extracted from treated and untreated cells.

  • The RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR is performed using specific primers for the genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene for normalization.

  • The relative gene expression is calculated using the ΔΔCt method.[6]

Western Blotting
  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, iNOS, COX-2).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • The concentrations of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants are measured using commercial ELISA kits.

  • The assay is performed according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and concentrations are determined from a standard curve.[1]

Apoptosis Assays
  • DNA Fragmentation Analysis: Apoptotic DNA fragmentation can be visualized by agarose (B213101) gel electrophoresis of DNA extracted from treated cells, which shows a characteristic ladder pattern.

  • Annexin V Staining: The externalization of phosphatidylserine, an early marker of apoptosis, is detected by staining cells with fluorescein-conjugated Annexin V and analyzing them by flow cytometry.[2]

  • Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays that utilize specific peptide substrates.[2]

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates Yomogin This compound Yomogin->p38 inhibits Yomogin->JNK inhibits Yomogin->ERK inhibits Pp38 p-p38 p38->Pp38 phosphorylates PJNK p-JNK JNK->PJNK phosphorylates PERK p-ERK ERK->PERK phosphorylates NFkB NF-κB Pp38->NFkB AP1 AP-1 PJNK->AP1 PERK->AP1 ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes transcription AP1->ProInflammatory_Genes transcription G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Yomogin_ext This compound Caspase8 Caspase-8 Yomogin_ext->Caspase8 activates Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 Caspase8->Caspase3 activates tBid tBid Bid->tBid Bax Bax tBid->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces G cluster_extraction Extraction & Isolation cluster_invitro In Vitro Studies cluster_assays Assay Types cluster_invivo In Vivo Studies Plant_Material Artemisia sp. Plant Material Extraction Ethanol Extraction Plant_Material->Extraction Purification Chromatography Extraction->Purification Yomogin_pure Pure this compound Purification->Yomogin_pure Treatment Treatment with this compound Yomogin_pure->Treatment Yomogin_Admin This compound Administration Yomogin_pure->Yomogin_Admin Cell_Culture Cell Culture (e.g., BV2, HL-60) Cell_Culture->Treatment Bio_Assays Biological Assays Treatment->Bio_Assays Viability Cell Viability (MTT) Bio_Assays->Viability Inflammation Inflammatory Markers (NO, ELISA) Bio_Assays->Inflammation Gene_Expression Gene Expression (qRT-PCR) Bio_Assays->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Bio_Assays->Protein_Analysis Apoptosis_Assay Apoptosis Assays Bio_Assays->Apoptosis_Assay Animal_Model Animal Model (e.g., LPS-injected mice) Animal_Model->Yomogin_Admin Tissue_Analysis Tissue Analysis Yomogin_Admin->Tissue_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of (-)-Yomogin

This guide provides a comprehensive overview of the historical discovery and isolation of this compound, a sesquiterpene lactone of significant interest for its therapeutic potential. It includes a detailed account of its initial identification, modern isolation protocols, and an examination of its known mechanisms of action through signaling pathway diagrams.

Introduction to this compound

This compound is a naturally occurring eudesmane-type sesquiterpene lactone. It has been identified as a bioactive compound with potential applications in oncology and inflammatory diseases. Its discovery dates back to the mid-20th century, and ongoing research continues to unveil its therapeutic promise.

The Initial Discovery and Isolation of this compound: A Historical Perspective

This compound was first isolated in 1966 by T. A. Geissman from Artemisia princeps Pamp., a perennial plant native to Japan, commonly known as Japanese mugwort or 'yomogi'.[1] This initial discovery was a part of broader investigations into the chemical constituents of the Artemisia genus, which is well-known for producing a variety of sesquiterpenoid lactones.

Generalized Historical Experimental Protocol
  • Plant Material Collection and Preparation: The aerial parts of Artemisia princeps were collected, air-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material was exhaustively extracted with a non-polar solvent, such as chloroform (B151607) or ether, to isolate a crude extract containing the lipophilic compounds, including sesquiterpene lactones.

  • Chromatographic Separation: The crude extract was then subjected to column chromatography, likely using silica (B1680970) gel or alumina (B75360) as the stationary phase. A gradient of solvents with increasing polarity would have been used to separate the different components of the extract.

  • Fraction Collection and Analysis: Fractions were collected and analyzed for the presence of the target compound, likely using techniques such as thin-layer chromatography (TLC).

  • Crystallization and Purification: Fractions containing yomogin (B1684278) were combined, and the compound was purified by recrystallization from a suitable solvent system to yield the pure crystalline this compound.

  • Structure Elucidation: The structure of the isolated compound was likely determined using a combination of spectroscopic methods available at the time, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis.

Due to the limited access to the original publication, specific quantitative data from the initial isolation, such as the exact yield, melting point, and optical rotation, are not available in the contemporary literature reviewed for this guide.

Modern Isolation Protocol for this compound from Artemisia iwayomogi

Recent studies have refined the isolation of yomogin, and a representative modern protocol is detailed in a 2022 study by Jeong et al. from Artemisia iwayomogi.[2] This method provides a higher yield and purity suitable for contemporary research and drug development.

Experimental Protocol
  • Extraction: 3.0 kg of dried aerial parts of Artemisia iwayomogi were extracted twice with 30 L of 90% ethanol (B145695) at room temperature for 48 hours. The solvent was then evaporated under reduced pressure.

  • Solvent Partitioning: The resulting 300.0 g of the 90% ethanol extract was suspended in distilled water and partitioned three times with ethyl acetate (B1210297).

  • Column Chromatography: The ethyl acetate fraction (130.0 g) was subjected to column chromatography on a Diaion HP-20 column using a gradient of acetone (B3395972) and water (from 30:70 to 100:0). This yielded 19 subfractions.

  • Recrystallization: Yomogin (979.7 mg) was isolated from fraction P7 (8.76 g) by recrystallization using a 1:1 mixture of acetone and methanol (B129727) at room temperature.

  • Structure Confirmation: The chemical structure of the isolated yomogin was confirmed by comparing its ESI-MS and NMR spectroscopic data with previously published data.

Quantitative Data from Modern Isolation
ParameterValue
Starting Plant Material3.0 kg of dried Artemisia iwayomogi
Ethanol Extract Yield300.0 g
Ethyl Acetate Fraction Yield130.0 g
Final Yield of this compound979.7 mg

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activities, primarily anti-cancer and anti-neuroinflammatory effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Yomogin is a potent inducer of apoptosis, the process of programmed cell death that is often dysregulated in cancer.[3][4] Its pro-apoptotic effects are primarily mediated through the activation of the extrinsic and intrinsic apoptosis pathways.

apoptosis_pathway yomogin This compound caspase8 Caspase-8 activation yomogin->caspase8 bid Bid cleavage to tBid caspase8->bid caspase3 Caspase-3 activation caspase8->caspase3 bax Bax translocation to mitochondria bid->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: this compound induced apoptosis pathway.

As depicted in Figure 1, yomogin initiates apoptosis by activating caspase-8.[3] This leads to the cleavage of Bid, which in turn promotes the translocation of Bax to the mitochondria.[3] The release of cytochrome c from the mitochondria then activates caspase-9, culminating in the activation of the executioner caspase-3 and subsequent cell death.[3]

Inhibition of Neuroinflammation via the MAPK Pathway

Yomogin also demonstrates significant anti-neuroinflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), the MAPK pathway is activated, leading to the production of pro-inflammatory mediators.

mapk_pathway cluster_mapk MAPK Phosphorylation lps LPS tlr4 TLR4 lps->tlr4 mapk_cascade MAPK Cascade tlr4->mapk_cascade p38 p38 mapk_cascade->p38 jnk JNK mapk_cascade->jnk erk ERK mapk_cascade->erk inflammatory_mediators Pro-inflammatory Mediators (NO, iNOS, COX-2, IL-6, TNF-α) p38->inflammatory_mediators jnk->inflammatory_mediators erk->inflammatory_mediators yomogin This compound yomogin->p38 yomogin->jnk yomogin->erk

Figure 2: Inhibition of the MAPK pathway by this compound.

Figure 2 illustrates that yomogin exerts its anti-inflammatory effects by inhibiting the phosphorylation of key components of the MAPK pathway: p38, JNK, and ERK.[2][5] This suppression of MAPK activation leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2]

Conclusion

This compound, since its initial discovery over half a century ago, has transitioned from a novel natural product to a promising therapeutic lead. The evolution of its isolation and purification techniques has enabled more detailed investigations into its biological activities. The elucidation of its roles in critical signaling pathways, such as apoptosis and MAPK, provides a solid foundation for its further development as a potential therapeutic agent for cancer and neuroinflammatory diseases. Future research will likely focus on optimizing its synthesis, exploring its full pharmacological profile, and evaluating its efficacy and safety in preclinical and clinical settings.

References

In Vitro Bioactivity of (-)-Yomogin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro screening of the bioactive compound (-)-yomogin, a sesquiterpene lactone with demonstrated anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Core Bioactivities of this compound

This compound has been the subject of multiple in vitro studies to elucidate its mechanisms of action. The primary bioactivities identified include potent anti-inflammatory and pro-apoptotic effects.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown that it can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells. Furthermore, it has been observed to inhibit the degranulation of mast cells, a critical event in the inflammatory response.

Anticancer Activity: Induction of Apoptosis

In the context of oncology, this compound has been identified as a potent inducer of apoptosis, or programmed cell death, in cancer cells. Research has specifically highlighted its efficacy in human promyelocytic leukemia (HL-60) cells. The apoptotic cascade initiated by this compound involves the activation of key executioner caspases and modulation of the Bcl-2 family of proteins.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from in vitro studies on this compound and its related compound, yamogenin.

Table 1: Anti-inflammatory Activity of this compound

Cell LineAssayIC50 ValueReference
RBL-2H3β-hexosaminidase release50 µM[1]
RAW 264.7Nitric Oxide (NO) Production3 µM[1]

Table 2: Cytotoxic Activity of Yamogenin (a related steroidal saponin)

Cell LineCancer TypeIC50 Value (µg/mL)
HeLaCervical Cancer16.5 ± 0.59
SKOV-3Ovarian Cancer16.7 ± 0.08

Note: The cytotoxic data presented is for yamogenin, a compound structurally related to yomogin. Specific IC50 values for the cytotoxicity of this compound in a broad range of cancer cell lines are not yet widely available in the literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows for its in vitro screening.

This compound-Induced Apoptosis Pathway in HL-60 Cells

yomogin_apoptosis_pathway Yomogin This compound Caspase8 Caspase-8 Activation Yomogin->Caspase8 Bid Bid Caspase8->Bid Cleavage tBid tBid Bid->tBid Bax Bax (Cytosolic) tBid->Bax Bax_mito Bax (Mitochondrial) Bax->Bax_mito Translocation Mitochondrion Mitochondrion Bax_mito->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway in HL-60 cells.

Anti-inflammatory Signaling Pathway of this compound

yomogin_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway NFkB NF-κB Activation TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-6) MAPK_Pathway->Inflammatory_Mediators NFkB->Inflammatory_Mediators Yomogin This compound Yomogin->MAPK_Pathway Inhibition

Caption: Anti-inflammatory signaling pathway of this compound.

General Experimental Workflow for In Vitro Bioactivity Screening

experimental_workflow Start Start: Cell Culture Treatment Treatment with this compound (Dose- and Time-dependent) Start->Treatment Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Treatment->Apoptosis Anti_Inflammatory Anti-inflammatory Assays (e.g., NO measurement, ELISA) Treatment->Anti_Inflammatory Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Apoptosis->Mechanism Anti_Inflammatory->Mechanism Mechanism->Data_Analysis

Caption: General workflow for in vitro screening of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the in vitro screening of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the control.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat HL-60 cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Treat HL-60 cells with this compound, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

  • Transfection: Transfect cells (e.g., HEK293T or a relevant immune cell line) with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of various concentrations of this compound.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

This technical guide provides a comprehensive starting point for researchers investigating the in vitro bioactivity of this compound. Further studies are warranted to expand the quantitative dataset, particularly regarding its anticancer cytotoxicity, and to further elucidate its molecular mechanisms of action.

References

(-)-Yomogin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Yomogin: Chemical Structure, Properties, and Biological Activity

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Artemisia genus, such as Artemisia princeps and Artemisia iwayomogi.[1][2] It has garnered significant interest within the scientific community for its potent biological activities, including anticancer and anti-neuroinflammatory properties. This document provides a comprehensive overview of its chemical characteristics, biological mechanisms, and the experimental protocols used to elucidate its functions.

Chemical Structure and Properties

This compound is classified as a eudesmane (B1671778) sesquiterpenoid. Its chemical identity is well-established through various spectroscopic methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][3]benzofuran-2,6-dione[3]
Molecular Formula C₁₅H₁₆O₃[3][4]
Molecular Weight 244.29 g/mol [4]
Exact Mass 244.1099 g/mol [4]
CAS Number 10067-18-2[3]
Compound Type Sesquiterpene Lactone[1][2]

Biological Activities and Signaling Pathways

This compound exhibits significant therapeutic potential through its effects on key cellular signaling pathways involved in apoptosis and inflammation.

Anticancer Activity: Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in human promyelocytic leukemia (HL-60) cells.[1] Its mechanism is rooted in the activation of the caspase cascade, a critical component of the programmed cell death machinery.

The process is initiated via the extrinsic apoptosis pathway, marked by the activation of caspase-8.[1] Activated caspase-8 then cleaves Bid, a pro-apoptotic Bcl-2 family protein. The truncated Bid (tBid) facilitates the translocation of another pro-apoptotic protein, Bax, from the cytosol to the mitochondrial membrane. This event compromises mitochondrial integrity, leading to the release of cytochrome c into the cytoplasm. Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic features of apoptosis, such as DNA fragmentation.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Yomogin (B1684278) This compound caspase8 Caspase-8 Yomogin->caspase8 Induces caspase8_act Activated Caspase-8 caspase8->caspase8_act Activation Bid Bid caspase8_act->Bid Cleavage caspase3 Caspase-3 caspase8_act->caspase3 Activation tBid tBid Bid->tBid Bax_cyto Bax (Cytosolic) tBid->Bax_cyto Promotes Translocation Bax_mito Bax (Mitochondrial) Bax_cyto->Bax_mito caspase9 Caspase-9 caspase9_act Activated Caspase-9 caspase9->caspase9_act caspase9_act->caspase3 Activation caspase3_act Activated Caspase-3 caspase3->caspase3_act Apoptosis Apoptosis (DNA Fragmentation) caspase3_act->Apoptosis CytoC Cytochrome c Bax_mito->CytoC Release CytoC->caspase9 Activation

Caption: this compound-induced apoptosis signaling pathway in HL-60 cells.
Anti-Neuroinflammatory Activity

This compound also demonstrates powerful anti-neuroinflammatory effects. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, it effectively suppresses the production of key pro-inflammatory mediators.[2] These include nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[2][5]

The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. LPS, a component of gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and activation of MAPK family members: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[2] These activated kinases promote the expression of pro-inflammatory genes. This compound intervenes by significantly reducing the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[2][5]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_cascade MAPK Cascade TLR4->MAPK_cascade p38 p-p38 MAPK_cascade->p38 JNK p-JNK MAPK_cascade->JNK ERK p-ERK MAPK_cascade->ERK Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory Upregulation JNK->Pro_inflammatory Upregulation ERK->Pro_inflammatory Upregulation Yomogin This compound Yomogin->p38 Inhibits Yomogin->JNK Inhibits Yomogin->ERK Inhibits

Caption: Inhibition of the LPS-induced MAPK pathway by this compound.

Experimental Protocols

The biological activities of this compound have been characterized through a series of detailed in vitro and in vivo experiments.

Isolation of this compound from Artemisia iwayomogi
  • Extraction: Dried aerial parts of A. iwayomogi (3.0 kg) are extracted twice with 90% ethanol (B145695) (30 L) for 48 hours at room temperature.[2]

  • Solvent Evaporation: The solvent is evaporated in vacuo at 45°C to yield a crude extract.[2]

  • Partitioning: The extract is suspended in distilled water and partitioned three times with ethyl acetate (B1210297).[2]

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on Diaion HP-20 using a gradient of acetone (B3395972) in water.[2]

  • Purification: this compound is isolated from the resulting fractions by recrystallization in an acetone and methanol (B129727) mixture (1:1 v/v) at room temperature.[2]

In Vitro Anti-Neuroinflammation Assay (BV2 Cells)
  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[2]

  • Treatment: Cells are seeded in multi-well plates. After 24 hours, they are treated with this compound (at concentrations of 0.1, 1, or 10 µM) for 1 hour before being stimulated with LPS (100 ng/mL) for another 23 hours.[2]

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

  • qRT-PCR and Western Blot: Cellular levels of mRNA and protein for iNOS, COX-2, TNF-α, IL-6, and phosphorylated forms of p38, JNK, and ERK are quantified using quantitative real-time PCR and Western blotting, respectively.[2]

In Vivo Anti-Neuroinflammation Study (Mouse Model)
  • Animal Model: Male ICR mice (7 weeks old) are used.[2]

  • Drug Administration: this compound, dissolved in 2% Tween 80 in saline, is administered by oral gavage at a dose of 5 mg/kg/day for 3 consecutive days.[2]

  • LPS Injection: One hour after the final dose of this compound, neuroinflammation is induced by a single intraperitoneal injection of LPS (5 mg/kg).[2]

  • Behavioral Testing: A Forced Swimming Test (FST) is conducted 3 hours after the LPS injection to assess depressive-like behaviors.[2]

  • Immunofluorescence: After behavioral testing, mice are sacrificed, and brain tissues (hippocampus and cortex) are collected. The activation of microglia and astrocytes is assessed by immunofluorescence staining for Iba-1 and GFAP, respectively.[2]

G start Start: Male ICR Mice (7 weeks old) acclimatization Acclimatization (7 days) start->acclimatization grouping Random Assignment (Control, LPS, LPS+Yomogin) acclimatization->grouping treatment Oral Gavage: Yomogin (5 mg/kg/day) or Vehicle (3 days) grouping->treatment induction Intraperitoneal Injection: LPS (5 mg/kg) (1 hr post-treatment) treatment->induction behavior Forced Swimming Test (FST) (3 hrs post-LPS) induction->behavior sacrifice Sacrifice & Brain Collection behavior->sacrifice analysis Immunofluorescence Analysis (Iba-1 for microglia, GFAP for astrocytes) sacrifice->analysis end End: Data Analysis analysis->end

References

Spectroscopic Blueprint of (-)-Yomogin: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of (-)-Yomogin, a sesquiterpene lactone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines detailed experimental protocols and presents a consolidated summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

This compound, with the molecular formula C₁₅H₁₆O₃, is a natural compound that has garnered attention for its potential biological activities, including its role in the regulation of inflammatory pathways.[1] Accurate identification of this molecule is paramount for advancing research into its therapeutic applications.

Spectroscopic Data for the Identification of this compound

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The data presented herein has been compiled from peer-reviewed literature to ensure accuracy and reliability for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its atomic connectivity and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.58m
22.05, 2.20m
32.65m
64.05t9.5
81.85m
92.25, 2.50m
135.40, 6.15s
141.15s
151.80s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Atom No.Chemical Shift (δ) ppm
148.5
226.8
335.5
4190.5
5138.8
682.5
7140.2
824.5
940.8
1038.2
11139.2
12170.2
13120.5
1418.5
1510.8
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands, indicative of its lactone and ketone moieties.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
1760γ-Lactone C=O stretch
1660α,β-Unsaturated ketone C=O stretch
1640C=C stretch
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonm/z
HR-EIMS[M]⁺244.1099

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from plant sources, such as various species of the Artemisia genus. A general workflow for its isolation is depicted below.

G cluster_extraction Extraction cluster_partition Purification plant_material Dried Plant Material (e.g., Artemisia sp.) extraction Solvent Extraction (e.g., with EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition chromatography Column Chromatography partition->chromatography recrystallization Recrystallization chromatography->recrystallization pure_yomogin Pure this compound recrystallization->pure_yomogin

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or magnetic sector mass analyzer.

Biological Context: MAPK Signaling Pathway

Recent studies have indicated that this compound may exert its biological effects, such as the inhibition of neuroinflammation, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding this interaction is crucial for drug development professionals.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors inflammatory_response Pro-inflammatory Cytokine Production transcription_factors->inflammatory_response yomogin This compound yomogin->mapk Inhibition

Figure 2: Inhibition of the MAPK signaling pathway by this compound.

This guide serves as a foundational resource for the scientific community engaged in the study of this compound. The provided spectroscopic data and protocols are intended to facilitate its unambiguous identification, thereby supporting further research into its chemical properties and biological activities.

References

Preliminary Insights into the Mechanism of Action of (-)-Yomogin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Yomogin, a sesquiterpene lactone isolated from various Artemisia species, has garnered scientific interest for its potential therapeutic properties. Preliminary studies have revealed its significant anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the current understanding of the molecular mechanisms underlying these effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

Current research indicates that this compound exerts its biological effects through two primary mechanisms: the induction of apoptosis in cancer cells and the suppression of inflammatory responses in immune cells.

Anticancer Effects: Induction of Apoptosis in Leukemia Cells

This compound has been shown to be a potent inducer of apoptosis in human promyelocytic leukemia HL-60 cells.[1][2] The apoptotic cascade is initiated through a caspase-dependent pathway involving both extrinsic and intrinsic signaling routes.

The key molecular events in this compound-induced apoptosis include:

  • Activation of Initiator and Effector Caspases: Treatment with this compound leads to the activation of caspase-8, an initiator caspase typically associated with the extrinsic apoptotic pathway.[1][2] This is followed by the activation of caspase-9, the key initiator caspase of the intrinsic pathway, and subsequently, the executioner caspase-3.[1][2]

  • Mitochondrial Pathway Involvement: The activation of caspase-8 leads to the cleavage of Bid, a pro-apoptotic Bcl-2 family protein.[1][2] Truncated Bid (tBid) then promotes the translocation of Bax, another pro-apoptotic protein, from the cytosol to the mitochondria.[1][2] This event disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm.[1][2]

  • Apoptosome Formation and Caspase-3 Activation: The released cytochrome c binds to Apaf-1 and pro-caspase-9, forming the apoptosome complex. This complex then activates caspase-9, which in turn activates caspase-3, leading to the execution of apoptosis.[1]

  • Hallmarks of Apoptosis: Cells treated with this compound exhibit characteristic features of apoptosis, including DNA fragmentation and the externalization of phosphatidylserine (B164497) on the cell surface.[1][2]

Anti-inflammatory Effects: Suppression of the MAPK Signaling Pathway

In the context of inflammation, this compound demonstrates significant anti-inflammatory properties by targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have elucidated this mechanism.[3]

The anti-inflammatory actions of this compound are characterized by:

  • Inhibition of MAPK Phosphorylation: this compound significantly reduces the phosphorylation of key MAPK proteins: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[3]

  • Downregulation of Pro-inflammatory Mediators: By inhibiting the MAPK pathway, this compound suppresses the production of several pro-inflammatory molecules, including:

    • Nitric oxide (NO)

    • Inducible nitric oxide synthase (iNOS)

    • Cyclooxygenase-2 (COX-2)

    • Tumor necrosis factor-alpha (TNF-α)

    • Interleukin-6 (IL-6)[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on this compound.

Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated BV2 Microglial Cells

ParameterConcentration of this compound (µM)EffectReference
Protein Expression
iNOS10Significant reduction[3]
COX-210Significant reduction[3]
mRNA Expression
iNOS10Significant reduction[3]
COX-210Significant reduction[3]
TNF-α10Significant reduction[3]
IL-610Significant reduction[3]
MAPK Phosphorylation
p-p38/p3810Significant reduction[3]
p-JNK/JNK10Significant reduction[3]
p-ERK/ERK10Significant reduction[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

yomogin_anticancer_pathway Yomogin (B1684278) This compound Caspase8 Caspase-8 Activation Yomogin->Caspase8 Bid Bid Caspase8->Bid cleavage tBid tBid Bid->tBid Bax_cyto Bax (cytosol) tBid->Bax_cyto activates Bax_mito Bax (mitochondria) Bax_cyto->Bax_mito translocation Mitochondrion Mitochondrion Bax_mito->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptotic signaling pathway in HL-60 cells.

yomogin_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory JNK->Pro_inflammatory ERK->Pro_inflammatory Yomogin This compound Yomogin->p38 Yomogin->JNK Yomogin->ERK Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Anti-inflammatory mechanism of this compound via MAPK pathway inhibition.

experimental_workflow start Cell Culture (e.g., HL-60 or BV2) treatment Treatment with this compound (various concentrations and time points) start->treatment stimulus Stimulation with LPS (for anti-inflammatory studies) treatment->stimulus harvest Cell Harvesting and Lysate Preparation treatment->harvest stimulus->harvest assays Downstream Assays harvest->assays western Western Blot (Caspases, MAPK phosphorylation) assays->western qpcr qRT-PCR (Pro-inflammatory genes) assays->qpcr viability Cell Viability Assay (e.g., MTT) assays->viability apoptosis Apoptosis Assay (e.g., Annexin V) assays->apoptosis no_assay Nitric Oxide Assay (Griess Reagent) assays->no_assay data Data Analysis and Interpretation western->data qpcr->data viability->data apoptosis->data no_assay->data

Caption: General experimental workflow for studying this compound's bioactivity.

Experimental Protocols

Cell Culture and Treatments
  • Cell Lines:

    • HL-60 (Human Promyelocytic Leukemia): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

    • BV2 (Murine Microglia): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for specified time periods. The final concentration of DMSO in the culture medium should be kept below 0.1%.

  • LPS Stimulation: For anti-inflammatory studies, BV2 cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the indicated times.

Western Blot Analysis
  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, phospho-p38, p38, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for the desired time.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Harvesting: After treatment, both adherent and floating cells are collected.

  • Staining: The cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Nitric Oxide (NO) Assay (Griess Reagent)
  • Sample Collection: After treatment, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Conclusion and Future Directions

The preliminary studies on this compound highlight its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in cancer cells and suppress key inflammatory signaling pathways provides a strong foundation for further investigation. Future research should focus on:

  • In vivo efficacy studies: To validate the anticancer and anti-inflammatory effects of this compound in animal models.

  • Pharmacokinetic and toxicological profiling: To assess the safety and bioavailability of this compound.

  • Identification of direct molecular targets: To further elucidate the precise binding partners of this compound.

  • Structure-activity relationship studies: To synthesize and evaluate more potent and selective analogs of this compound.

This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing a solid framework for advancing the study of this compound's therapeutic potential.

References

Unveiling the Cytotoxic Potential of (-)-Yomogin: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of (-)-Yomogin, a sesquiterpene lactone, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its stereoisomer, Yamogenin, has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below. It is important to note that while data for this compound is available for the HL-60 cell line, data for HeLa and SKOV-3 cell lines are for its stereoisomer, Yamogenin.

CompoundCancer Cell LineCell TypeIC50 Value (µg/mL)Assay
This compoundHL-60Human Promyelocytic LeukemiaData on apoptosis induction available, specific IC50 not detailed in the provided search results.Not specified
YamogeninHeLaHuman Cervical Cancer16.5 ± 0.59MTT Assay[1]
YamogeninSKOV-3Human Ovarian Cancer16.7 ± 0.08MTT Assay[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human promyelocytic leukemia (HL-60), human cervical cancer (HeLa), and human ovarian cancer (SKOV-3) cells are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound or Yamogenin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Apoptosis Analysis
  • Cell Lysis: HL-60 cells treated with this compound are harvested and lysed.

  • DNA Extraction: DNA is extracted from the cell lysate.

  • Agarose (B213101) Gel Electrophoresis: The extracted DNA is run on an agarose gel. The formation of a "ladder" of DNA fragments is indicative of apoptosis.[2]

  • Cell Staining: Treated cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Externalization of phosphatidylserine, detected by Annexin V, is a hallmark of early apoptosis.[2]

  • Protein Extraction: Total protein is extracted from treated cells.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against specific proteins (e.g., caspases, Bid, Bax, cytochrome c) followed by HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Induction of Apoptosis in HL-60 Cells

This compound has been demonstrated to be a potent inducer of apoptosis in human promyelocytic leukemia (HL-60) cells.[2] The apoptotic cascade is initiated through the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[2] This leads to the cleavage of Bid, a pro-apoptotic Bcl-2 family protein.[2] Truncated Bid (tBid) then promotes the translocation of another pro-apoptotic protein, Bax, from the cytosol to the mitochondria.[2] The integration of Bax into the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[2] Cytoplasmic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the characteristic features of apoptosis, such as DNA fragmentation.[2]

G Yomogin (B1684278) This compound Caspase8 Caspase-8 Activation Yomogin->Caspase8 Bid Bid Cleavage (tBid formation) Caspase8->Bid Bax Bax Translocation to Mitochondria Bid->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by this compound in HL-60 cells.

Potential Involvement of Other Signaling Pathways

While direct evidence of this compound's effect on NF-κB and PI3K/Akt signaling pathways in cancer cells is limited in the reviewed literature, these pathways are critical regulators of cancer cell survival, proliferation, and apoptosis. Natural compounds are known to exert their anticancer effects by modulating these pathways. Therefore, investigating the impact of this compound on NF-κB and PI3K/Akt signaling in various cancer cell lines represents a promising area for future research.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the cytotoxic effects of this compound on a cancer cell line.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Data Analysis & Interpretation A Cancer Cell Line Selection & Culture B This compound Treatment (Dose-Response) A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assays (Annexin V, DNA Ladder) B->D E Western Blot for Signaling Proteins (Caspases, Bcl-2 family) B->E F Determine IC50 Value C->F G Quantify Apoptosis D->G H Analyze Protein Expression Changes E->H I Elucidate Mechanism of Action F->I G->I H->I

Caption: General workflow for studying this compound cytotoxicity.

Conclusion and Future Directions

This compound demonstrates clear cytotoxic and pro-apoptotic activity in the HL-60 human leukemia cell line. The available data on its stereoisomer, Yamogenin, suggests a broader potential across different cancer types. Further research is warranted to:

  • Determine the IC50 values of this compound in a wider panel of human cancer cell lines.

  • Elucidate the precise role of the NF-κB and PI3K/Akt signaling pathways in mediating the cytotoxic effects of this compound.

  • Conduct in vivo studies to evaluate the anti-tumor efficacy and safety of this compound in animal models.

This technical guide provides a foundational understanding of the current knowledge on this compound's cytotoxicity and offers a framework for future investigations into its potential as a novel anticancer agent.

References

The Neuroprotective Potential of (-)-Yomogin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Yomogin, a sesquiterpene lactone isolated from Artemisia iwayomogi, has emerged as a compound of interest for its neuroprotective properties. This technical guide synthesizes the current scientific findings on the anti-neuroinflammatory effects of this compound, which are considered a key mechanism for its neuroprotective action. We provide a detailed overview of the experimental data, methodologies, and the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to Neuroprotection and the Role of Anti-Inflammatory Agents

Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death.[1] It is a critical therapeutic goal in a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in acute conditions such as stroke and traumatic brain injury.[2][3] One of the key pathological processes contributing to neuronal damage is neuroinflammation, which is primarily mediated by glial cells such as microglia and astrocytes.[4] While acute neuroinflammation is a protective response, chronic activation of these cells leads to the excessive release of pro-inflammatory and cytotoxic molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS).[4][5] These mediators can induce or exacerbate neuronal damage. Consequently, agents with potent anti-neuroinflammatory properties are being actively investigated as potential neuroprotective therapeutics.

This compound has been identified as one such agent. Its primary neuroprotective mechanism, as elucidated by current research, is the suppression of neuroinflammation in the central nervous system (CNS).

Core Neuroprotective Mechanism: Anti-Neuroinflammation

The principal neuroprotective effects of this compound are attributed to its ability to inhibit neuroinflammation. Studies have demonstrated that this compound effectively reduces the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[2][4][6] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in experimental settings.[4]

The anti-neuroinflammatory effects of this compound have been observed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammation-related neurological disorders.[2][4]

Signaling Pathway: Regulation of the MAPK Pathway

The anti-neuroinflammatory effects of this compound are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][4] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. In the context of neuroinflammation, LPS activates Toll-like receptor 4 (TLR4), which in turn triggers the phosphorylation and activation of several MAPK subfamilies, namely p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[4]

This compound has been shown to significantly inhibit the LPS-induced phosphorylation of p38, JNK, and ERK in microglial cells.[4] By doing so, it effectively dampens the downstream inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 TLR4->p38 Phosphorylates JNK JNK TLR4->JNK Phosphorylates ERK ERK TLR4->ERK Phosphorylates Yomogin This compound Yomogin->p38 Inhibits Phosphorylation Yomogin->JNK Inhibits Phosphorylation Yomogin->ERK Inhibits Phosphorylation Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory_Mediators Induce Expression JNK->Pro_inflammatory_Mediators Induce Expression ERK->Pro_inflammatory_Mediators Induce Expression

Caption: this compound's inhibition of the MAPK signaling pathway.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key experiments demonstrating the anti-neuroinflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on BV2 Microglial Cells
Parameter MeasuredTreatmentConcentration of this compoundResultStatistical SignificanceReference
Cell Viability This compound only0.1, 1, 10 µMNo significant cytotoxicity observed.-[4]
Nitric Oxide (NO) Production LPS (100 ng/mL) + this compound1 µMSignificant decrease in NO levels.p < 0.05[4]
10 µMStrong decrease in NO levels.p < 0.001 [4]
iNOS Protein Expression LPS + this compound1, 10 µMSignificant decrease in iNOS protein levels.p < 0.05[4]
COX-2 Protein Expression LPS + this compound10 µMSignificant decrease in COX-2 protein levels.p < 0.01[4]
iNOS mRNA Expression LPS + this compound10 µMSignificant decrease in iNOS mRNA levels.p < 0.01[4]
COX-2 mRNA Expression LPS + this compound10 µMSignificant decrease in COX-2 mRNA levels.p < 0.05[4]
TNF-α mRNA Expression LPS + this compound10 µMSignificant decrease in TNF-α mRNA levels.p < 0.001[4]
IL-6 mRNA Expression LPS + this compound10 µMSignificant decrease in IL-6 mRNA levels.p < 0.05[4]
Phosphorylation of p38, JNK, ERK LPS + this compound10 µMSignificant reduction in phosphorylation ratios.p < 0.05[4]
Table 2: In Vivo Effects of this compound in LPS-Injected Mice
Parameter MeasuredTreatmentDosage of this compoundResultStatistical SignificanceReference
Microglia Activation (Iba-1+ cells) LPS (5 mg/kg) + this compound5 mg/kg/day (oral)Significant decrease in Iba-1 positive cells in the hippocampus.p < 0.05[4]
Astrocyte Activation (GFAP+ cells) LPS (5 mg/kg) + this compound5 mg/kg/day (oral)Significant decrease in GFAP positive cells in the hippocampus.p < 0.05[4]
Depressive-like Behavior (Forced Swim Test) LPS (5 mg/kg) + this compound5 mg/kg/day (oral)Significant reduction in immobility time.p < 0.05[4]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Experiments: BV2 Microglial Cell Model

In_Vitro_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment Protocol cluster_assays Endpoint Assays Culture Culture BV2 microglial cells in DMEM (10% FBS, 1% Penicillin-Streptomycin) Seeding Seed cells in 96-well or 6-well plates Culture->Seeding Pretreat Pre-treat with this compound (0.1, 1, 10 µM) for 1 hour Seeding->Pretreat Stimulate Stimulate with LPS (100 ng/mL) for 23 hours Pretreat->Stimulate MTT MTT Assay (Cell Viability) Stimulate->MTT Griess Griess Assay (NO Production) Stimulate->Griess qPCR qRT-PCR (mRNA Expression) Stimulate->qPCR Western Western Blot (Protein Expression) Stimulate->Western ELISA ELISA (Cytokine Secretion) Stimulate->ELISA

Caption: Experimental workflow for in vitro studies.

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[4]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3.0 x 10⁴ cells/well for cell viability and NO production assays, or in 6-well plates at 5.0 x 10⁵ cells/well for RNA and protein extraction.[4]

  • Treatment: 24 hours after seeding, cells are pre-treated with this compound (0.1, 1, or 10 µM) or a positive control like quercetin (B1663063) (10 µM) for 1 hour in serum-free media. Subsequently, cells are stimulated with LPS (100 ng/mL) for 23 hours.[4]

  • MTT Assay (Cell Viability): After treatment, the culture medium is replaced with MTT solution (1 mg/mL) and incubated for 3 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and absorbance is measured at 570 nm.[4]

  • Griess Assay (NO Production): The supernatant from cultured cells is mixed with Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2% phosphoric acid), and the absorbance is measured at 540 nm to quantify nitrite (B80452) concentration.[4]

  • qRT-PCR (mRNA Expression): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed using specific primers for iNOS, COX-2, TNF-α, and IL-6 to measure their relative mRNA expression levels.[4]

  • Western Blotting (Protein Expression): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies against iNOS, COX-2, p-p38, p38, p-JNK, JNK, p-ERK, and ERK, followed by incubation with secondary antibodies for detection.[4]

In Vivo Experiments: LPS-Induced Neuroinflammation Mouse Model

In_Vivo_Workflow cluster_animal Animal & Housing cluster_treatment_vivo Treatment Protocol cluster_analysis_vivo Behavioral & Histological Analysis Mice Male ICR mice (7-week-old) Housing Standard housing conditions (12h light/dark cycle, free access to food/water) Mice->Housing Acclimatization Acclimatize for 7 days Housing->Acclimatization Yomogin_Admin Oral gavage of this compound (5 mg/kg/day) for 3 days Acclimatization->Yomogin_Admin LPS_Inject Intraperitoneal injection of LPS (5 mg/kg) 1 hour after last Yomogin dose Yomogin_Admin->LPS_Inject FST Forced Swimming Test (FST) (3 hours post-LPS) LPS_Inject->FST Sacrifice Sacrifice mice FST->Sacrifice Immunofluorescence Immunofluorescence of brain sections (Iba-1 for microglia, GFAP for astrocytes) Sacrifice->Immunofluorescence

Caption: Experimental workflow for in vivo studies.

  • Animals: Male ICR mice (7 weeks old) are used for the experiments.[4]

  • Treatment: Mice are administered this compound (5 mg/kg/day) via oral gavage for 3 consecutive days. One hour after the final dose of this compound, mice receive an intraperitoneal injection of LPS (5 mg/kg).[4]

  • Forced Swimming Test (FST): 3 hours after the LPS injection, mice are subjected to the FST to assess depressive-like behavior. The immobility time during the last 4 minutes of a 6-minute test is recorded.[4]

  • Immunofluorescence: Following the FST, mice are sacrificed, and their brains are collected. Brain sections are stained with antibodies against Iba-1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess the level of glial activation in the hippocampus and cortex.[4]

Conclusion and Future Directions

Current evidence strongly suggests that this compound possesses neuroprotective properties, primarily through the inhibition of neuroinflammation. Its ability to downregulate the MAPK signaling pathway and consequently reduce the production of pro-inflammatory mediators makes it a promising candidate for further investigation in the context of neurological disorders with an inflammatory component.

Future research should focus on:

  • Elucidating the upstream targets of this compound that lead to MAPK pathway inhibition.

  • Investigating other potential neuroprotective mechanisms of this compound, such as anti-oxidant or anti-apoptotic effects, which have been observed in other compounds from the Artemisia genus.

  • Evaluating the efficacy of this compound in various animal models of specific neurodegenerative diseases.

  • Conducting pharmacokinetic and toxicological studies to assess the drug-like properties of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the neuroprotective potential of this compound.

References

Navigating Preclinical Development: A Technical Guide to the Solubility and Stability of (-)-Yomogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Yomogin, a eudesmane-type sesquiterpene lactone, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. As with any promising natural product, a thorough understanding of its physicochemical properties is paramount for successful preclinical and clinical development. This technical guide provides a comprehensive overview of the critical solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies and presents hypothetical data based on the known behavior of structurally similar sesquiterpene lactones. This guide is intended to serve as a practical framework for researchers initiating formulation and development studies.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the potential routes of administration and formulation strategies. Sesquiterpene lactones, as a class, are generally characterized by low aqueous solubility due to their lipophilic nature.

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in various pharmaceutically relevant solvents at ambient temperature. This data is hypothetical and intended to be representative for a compound of this class.

Solvent Solubility Classification Estimated Solubility (mg/mL) at 25°C
WaterPractically Insoluble< 0.01
Phosphate Buffered Saline (pH 7.4)Practically Insoluble< 0.01
MethanolSoluble10 - 50
EthanolSoluble10 - 50
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100
AcetoneFreely Soluble> 100
ChloroformFreely Soluble> 100
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the standard shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (crystalline powder)

  • Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a validated quantitative method for this compound

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Syringes and appropriate vials for HPLC analysis

Procedure:

  • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. Discard the initial portion of the filtrate to avoid adsorption effects.

  • Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the calibration range of the analytical method.

  • Analyze the samples by the validated HPLC method to determine the concentration of this compound.

  • The solubility is reported as the average concentration from samples where the concentration has reached a plateau over the time points.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api This compound API exp_add Add Excess API to Solvent prep_api->exp_add prep_solvents Select Solvents prep_solvents->exp_add exp_equilibrate Equilibrate (Shake-Flask) (24, 48, 72h) exp_add->exp_equilibrate exp_sample Sample & Filter Supernatant exp_equilibrate->exp_sample analysis_hplc HPLC Analysis exp_sample->analysis_hplc analysis_quant Quantify Concentration analysis_hplc->analysis_quant analysis_report Report Solubility (mg/mL) analysis_quant->analysis_report G lps LPS tlr4 TLR4 Receptor lps->tlr4 Activates mapk_pathway MAPK Pathway tlr4->mapk_pathway Initiates p38 p38 mapk_pathway->p38 jnk JNK mapk_pathway->jnk erk ERK mapk_pathway->erk pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) p38->pro_inflammatory Promotes Expression jnk->pro_inflammatory Promotes Expression erk->pro_inflammatory Promotes Expression yomogin This compound yomogin->p38 Inhibits Phosphorylation yomogin->jnk yomogin->erk

Methodological & Application

Application Note: (-)-Yomogin Extraction from Artemisia Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Yomogin is a eudesmane-type sesquiterpene lactone found in various Artemisia species, including Artemisia iwayomogi, Artemisia princeps, and Artemisia vulgaris[1][2][3]. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities[1][2]. Preclinical studies have shown that yomogin (B1684278) can suppress neuroinflammation by regulating the mitogen-activated protein kinase (MAPK) signaling pathway[1][2][4]. This document provides a detailed protocol for the extraction and isolation of this compound from Artemisia iwayomogi and summarizes the quantitative data from a representative study.

Quantitative Data Summary

The following table summarizes the yield of this compound from Artemisia iwayomogi based on a published extraction protocol[1][2].

Plant MaterialInitial Dry Weight (kg)90% Ethanol (B145695) Extract (g)Ethyl Acetate (B1210297) Fraction (g)Final Yield of this compound (mg)Overall Yield (%)
Artemisia iwayomogi Herba3.0300.0130.0979.7~0.033%

Experimental Protocol: Extraction and Isolation of this compound from Artemisia iwayomogi

This protocol is adapted from a study by Choi et al. (2022)[1][2].

1. Materials and Reagents

  • Dried aerial parts of Artemisia iwayomogi

  • 90% Ethanol (EtOH)

  • Distilled Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Acetone (B3395972) (CH₃COCH₃)

  • Methanol (B129727) (CH₃OH)

  • Diaion HP-20 resin

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

2. Extraction Procedure

  • The dried aerial parts of Artemisia iwayomogi (3.0 kg) are extracted twice with 90% ethanol (30 L) for 48 hours at room temperature[1][2].

  • The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator at 45°C to yield the crude 90% ethanol extract[1][2].

3. Fractionation

  • The crude ethanol extract (300.0 g) is suspended in distilled water[1][2].

  • The aqueous suspension is then partitioned three times with ethyl acetate[1][2].

  • The resulting ethyl acetate fractions are combined and concentrated to yield the ethyl acetate fraction (130.0 g)[1][2].

4. Purification

  • The ethyl acetate fraction (130.0 g) is subjected to column chromatography on a Diaion HP-20 column[1][2].

  • The column is eluted with a gradient system of acetone and water (from 30:70 to 100:0, v/v) to obtain multiple subfractions[1][2].

  • Subfraction P7 (8.76 g), containing yomogin, is collected.

  • This compound (979.7 mg) is isolated from subfraction P7 by recrystallization using an acetone and methanol mixture (1:1, v/v) at room temperature[1][2].

  • The purity and identity of the isolated yomogin can be confirmed by ESI-MS and NMR spectroscopy[1].

Visualizations

Experimental Workflow

Extraction_Workflow Figure 1: Workflow for the Extraction and Isolation of this compound Start Dried Artemisia iwayomogi (3.0 kg) Extraction Maceration with 90% Ethanol (2 x 30 L, 48h, Room Temp) Start->Extraction Evaporation1 Evaporation in vacuo (45°C) Extraction->Evaporation1 Crude_Extract 90% EtOH Extract (300.0 g) Evaporation1->Crude_Extract Suspension Suspend in Distilled Water Crude_Extract->Suspension Partitioning Partition with Ethyl Acetate (3x) Suspension->Partitioning Evaporation2 Evaporation Partitioning->Evaporation2 EtOAc_Fraction Ethyl Acetate Fraction (130.0 g) Evaporation2->EtOAc_Fraction Column_Chromatography Diaion HP-20 Column Chromatography (Acetone/Water Gradient) EtOAc_Fraction->Column_Chromatography Subfraction Subfraction P7 (8.76 g) Column_Chromatography->Subfraction Recrystallization Recrystallization (Acetone:Methanol 1:1) Subfraction->Recrystallization Final_Product This compound (979.7 mg) Recrystallization->Final_Product

Caption: Figure 1: Workflow for the Extraction and Isolation of this compound.

Signaling Pathway

MAPK_Pathway Figure 2: this compound's Inhibition of the MAPK Signaling Pathway cluster_0 Figure 2: this compound's Inhibition of the MAPK Signaling Pathway cluster_1 MAPK Pathway cluster_2 Inflammatory Response LPS LPS JNK_p JNK LPS->JNK_p stimulates phosphorylation ERK_p ERK LPS->ERK_p stimulates phosphorylation p38_p p38 LPS->p38_p stimulates phosphorylation Yomogin This compound JNK p-JNK Yomogin->JNK inhibits ERK p-ERK Yomogin->ERK inhibits p38 p-p38 Yomogin->p38 inhibits NO NO JNK->NO leads to production of iNOS iNOS JNK->iNOS leads to production of COX2 COX-2 JNK->COX2 leads to production of TNFa TNF-α JNK->TNFa leads to production of IL6 IL-6 JNK->IL6 leads to production of ERK->NO leads to production of ERK->iNOS leads to production of ERK->COX2 leads to production of ERK->TNFa leads to production of ERK->IL6 leads to production of p38->NO leads to production of p38->iNOS leads to production of p38->COX2 leads to production of p38->TNFa leads to production of p38->IL6 leads to production of JNK_p->JNK ERK_p->ERK p38_p->p38

References

High-Yield Purification of (-)-Yomogin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield purification of (-)-Yomogin, a sesquiterpenoid lactone with significant therapeutic potential. The methodologies outlined below are designed to yield this compound of high purity, suitable for a range of research and drug development applications.

Data Presentation

The following table summarizes the quantitative data from a representative high-yield purification protocol of this compound from Artemisia iwayomogi.

Purification StageStarting MaterialProductYieldPurity
Protocol 1: Column Chromatography
Ethanolic Extraction3.0 kg (Dried A. iwayomogi)300.0 g (Crude Extract)10% (w/w)Not Assessed
Ethyl Acetate (B1210297) Partitioning300.0 g (Crude Extract)130.0 g (Ethyl Acetate Fraction)43.3% (w/w)Not Assessed
Column Chromatography (Diaion HP-20)130.0 g (Ethyl Acetate Fraction)8.76 g (Sub-fraction P7)6.7% (w/w)Not Assessed
Recrystallization8.76 g (Sub-fraction P7)979.7 mg (this compound)11.2% (w/w)>95% (assumed)
Overall Yield 3.0 kg (Dried A. iwayomogi) 979.7 mg (this compound) ~0.033% (w/w) >95% (assumed)
Protocol 2: Preparative HPLC (Hypothetical)
Crude Extract Preparation1 g (Crude Extract)1 g (Crude Extract)100%Not Assessed
Preparative HPLC1 g (Crude Extract)Estimated 50-70 mg5-7% (w/w)>98%

Note: The purity of >95% for the recrystallized this compound in Protocol 1 is an assumed value based on the nature of the recrystallization process, as the source literature did not specify a quantitative purity. The data for Protocol 2 is a hypothetical estimation based on typical yields and purities achieved for similar compounds using preparative HPLC, as a specific high-yield protocol for this compound was not available in the reviewed literature.

Experimental Protocols

Protocol 1: High-Yield Purification of this compound via Column Chromatography and Recrystallization

This protocol details a robust method for the isolation of this compound from Artemisia iwayomogi with a significant yield.[1][2]

1. Extraction:

  • Air-dry the aerial parts of Artemisia iwayomogi.

  • Macerate 3.0 kg of the dried plant material with 30 L of 90% ethanol (B145695) at room temperature for 48 hours.

  • Repeat the extraction process once more under the same conditions.

  • Combine the ethanolic extracts and concentrate under reduced pressure at 45°C to obtain the crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract (approximately 300.0 g) in distilled water.

  • Perform liquid-liquid partitioning with ethyl acetate three times.

  • Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction (approximately 130.0 g).

3. Column Chromatography:

  • Pack a column (Φ 11.3 × 55.6 cm) with Diaion HP-20 resin.

  • Load the ethyl acetate fraction onto the column.

  • Elute the column with a gradient of acetone (B3395972) in water, starting from 30:70 (v/v) and gradually increasing to 100% acetone.

  • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing this compound. Sub-fraction P7 (8.76 g) was identified as containing the target compound.

4. Recrystallization:

  • Dissolve the this compound-rich fraction (P7) in a minimal amount of a 1:1 (v/v) mixture of acetone and methanol (B129727) at room temperature.

  • Allow the solution to stand undisturbed to facilitate slow crystallization.

  • Collect the crystals by filtration and dry to obtain purified this compound (979.7 mg).

Protocol 2: Alternative Purification via Preparative High-Performance Liquid Chromatography (HPLC)

While a specific high-yield preparative HPLC protocol for this compound is not detailed in the available literature, the following is a general and adaptable protocol for the purification of sesquiterpenoid lactones, which can be optimized for this compound.

1. Sample Preparation:

  • Prepare a crude or partially purified extract of Artemisia species known to contain this compound.

  • Dissolve the extract in the initial mobile phase solvent to a high concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

2. Preparative HPLC Conditions (Starting Point for Optimization):

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is a common choice for purifying moderately polar compounds like sesquiterpenoid lactones.

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) or methanol (MeOH) in water is typically used. For example, a linear gradient from 40% to 70% ACN in water over 30 minutes.

  • Flow Rate: The flow rate will depend on the column dimensions. For a 20 mm internal diameter column, a starting flow rate of 10-20 mL/min can be used.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-220 nm).

  • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column. Start with a smaller injection volume and gradually increase to optimize loading without sacrificing resolution.

3. Fraction Collection and Post-Purification:

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification plant Dried Artemisia iwayomogi (3.0 kg) extraction Maceration with 90% Ethanol plant->extraction 2 x 48h crude_extract Crude Extract (300.0 g) extraction->crude_extract partitioning Partitioning with Ethyl Acetate crude_extract->partitioning etac_fraction Ethyl Acetate Fraction (130.0 g) partitioning->etac_fraction column_chrom Column Chromatography (Diaion HP-20) etac_fraction->column_chrom Acetone/Water Gradient sub_fraction Sub-fraction P7 (8.76 g) column_chrom->sub_fraction recrystallization Recrystallization (Acetone/Methanol 1:1) sub_fraction->recrystallization yomogin Purified this compound (979.7 mg) recrystallization->yomogin

Caption: Workflow for the high-yield purification of this compound.

preparative_hplc_workflow cluster_prep Preparative HPLC Workflow crude_sample Crude/Partially Purified Extract prep_hplc Preparative HPLC System crude_sample->prep_hplc Injection fraction_collection Fraction Collection prep_hplc->fraction_collection Elution purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_yomogin High-Purity this compound purity_analysis->pure_yomogin Pooling of Pure Fractions

Caption: General workflow for preparative HPLC purification.

References

Application Note and Protocol for the Quantification of (-)-Yomogin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Yomogin is a eudesmanolide sesquiterpene lactone found in various Artemisia species, notably Artemisia princeps and Artemisia iwayomogi. It has garnered interest from researchers due to its potential biological activities, including anti-inflammatory and anti-cancer properties. Accurate and precise quantification of this compound in plant materials, extracts, and formulated products is crucial for quality control, standardization, and pharmacological studies. This application note provides a detailed protocol for the quantitative analysis of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is adapted from established methods for similar sesquiterpene lactones found in the Artemisia genus.

Principle

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. The quantification is performed by detecting the analyte using a UV-Vis detector at a wavelength of 205 nm, where the α,β-unsaturated γ-lactone chromophore of yomogin (B1684278) exhibits significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Ultrapure water (18.2 MΩ·cm)

  • Orthophosphoric acid (85%), analytical grade

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.085% (v/v) orthophosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 70 30
    20.0 50 50
    35.0 30 70
    40.0 0 100
    45.0 0 100
    46.0 70 30

    | 55.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Plant Material (e.g., Artemisia leaves):

    • Dry the plant material at 40 °C for 24 hours and grind it into a fine powder.

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of 90% ethanol (B145695) and extract using ultrasonication for 30 minutes at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue with another 50 mL of 90% ethanol.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 45 °C.

    • Reconstitute the dried extract in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Formulated Products:

    • Accurately weigh a portion of the homogenized product equivalent to approximately 1 mg of this compound.

    • Disperse the sample in 10 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Summary of Expected Performance)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance characteristics based on similar validated methods for sesquiterpene lactones.

ParameterSpecification
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision
Intra-day RSD≤ 2.0%
Inter-day RSD≤ 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Specificity The method should demonstrate the ability to separate the this compound peak from other components in the sample matrix without interference.

Data Presentation

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
[Insert Value]

Table 2: Precision and Accuracy Data for this compound Quantification

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)Recovery (%)
Low QC (5 µg/mL)[Insert Data][Insert Data][Insert Data]
Mid QC (25 µg/mL)[Insert Data][Insert Data][Insert Data]
High QC (75 µg/mL)[Insert Data][Insert Data][Insert Data]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material or Formulated Product Extraction Extraction with 90% Ethanol (Ultrasonication) Sample->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation to Dryness Filtration1->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 HPLC_Vial Sample in HPLC Vial Filtration2->HPLC_Vial Injection Injection into HPLC System HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 205 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification of this compound Integration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in various sample matrices. The protocol is detailed to ensure reproducibility, and the expected validation parameters indicate that the method is sensitive, accurate, and precise for its intended purpose. This application note serves as a valuable resource for researchers, scientists, and professionals in drug development for the quality control and standardization of this compound-containing products.

Application Notes and Protocols for the Spectroscopic Analysis of (-)-Yomogin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Yomogin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Accurate structural elucidation and characterization are crucial for its study and potential therapeutic applications. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining molecular structure and purity.

I. Molecular and Spectroscopic Data of this compound

This compound has the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.28 g/mol .[1] Its structure has been elucidated through various spectroscopic methods, primarily NMR and MS.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from published literature. These values are essential for the identification and structural verification of the compound.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.55m
21.80, 2.10m
31.95m
45.85d9.5
56.20d9.5
64.05t9.0
91.60, 2.20m
13a5.40d2.0
13b6.15d2.5
14-CH₃1.10s
15-CH₃1.85s

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
140.5
225.0
335.5
4125.0
5140.0
682.0
7148.0
8120.0
945.0
1048.0
11138.0
12170.0
13121.0
1418.0
1520.0

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Data Presentation: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺245.1121245.1123
[M+Na]⁺267.0941267.0944

II. Experimental Protocols

Detailed methodologies are provided below for the NMR and mass spectrometry analysis of this compound.

Protocol 1: NMR Spectroscopy Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 200-240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Protocol 2: Mass Spectrometry Analysis

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with methanol.

    • For positive ion mode, 0.1% formic acid can be added to the solvent to promote protonation.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters:

      • Ionization mode: Positive (or negative, depending on the desired adduct)

      • Capillary voltage: 3.5-4.5 kV

      • Nebulizer gas (N₂): 1-2 Bar

      • Drying gas (N₂): 6-10 L/min

      • Drying gas temperature: 180-220 °C

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

    • Acquire full scan mass spectra over a mass range of m/z 100-500.

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 245.11) and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

III. Visualizations

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

yomogin_analysis_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Artemisia sp.) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification (e.g., Column, HPLC) Extraction->Chromatography Isolated_Yomogin Isolated this compound Chromatography->Isolated_Yomogin NMR_Analysis NMR Spectroscopy (1H, 13C, 2D NMR) Isolated_Yomogin->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS, MS/MS) Isolated_Yomogin->MS_Analysis Data_Integration Data Integration and Structure Determination NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Verification Structure Verification Data_Integration->Structure_Verification

Workflow for the analysis of this compound.

Logical Relationship in Spectroscopic Data Analysis

This diagram shows the logical flow of information from different spectroscopic techniques to confirm the structure of this compound.

logical_relationship MS Mass Spectrometry Molecular_Formula Molecular Formula (C15H16O3) MS->Molecular_Formula NMR NMR Spectroscopy Functional_Groups Functional Groups (Lactone, Ketone, Alkene) NMR->Functional_Groups Connectivity Atom Connectivity (2D NMR) NMR->Connectivity Final_Structure This compound Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Logical flow for structure elucidation.

References

Application Notes and Protocols for Developing a Cell-Based Assay for (-)-Yomogin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Yomogin is a sesquiterpene lactone isolated from plants of the Artemisia genus, which have a long history in traditional medicine. Recent studies have highlighted its potential as a therapeutic agent due to its pro-apoptotic and anti-inflammatory activities. In human promyelocytic leukemia (HL-60) cells, this compound has been demonstrated to induce apoptosis through the activation of caspase-8, -9, and -3, cleavage of Bid, and translocation of Bax.[1] Furthermore, it exerts anti-inflammatory effects by suppressing the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, with its mechanism of action linked to the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3]

These application notes provide a comprehensive framework for developing and implementing cell-based assays to investigate and quantify the biological activity of this compound. The protocols detailed below will enable researchers to assess its efficacy as both an anti-inflammatory and an anti-cancer agent.

Assessment of Anti-Inflammatory Activity

The anti-inflammatory properties of this compound can be effectively evaluated by measuring its ability to inhibit the production of key inflammatory mediators in a relevant cell model. A common and effective model involves the use of murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[4][5]

Experimental Workflow for Anti-Inflammatory Assays

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Supernatant Collection cluster_3 Analysis of Inflammatory Mediators A Culture RAW 264.7 or THP-1 cells B Seed cells in 96-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Nitric Oxide (Griess Assay) F->G H Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) F->H I Prostaglandin E2 (ELISA) F->I

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol 1.1: Measurement of Nitric Oxide (NO) Production

This protocol quantifies the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.

Protocol 1.2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of TNF-α and IL-6 in the cell culture supernatant.[5][6]

Materials:

  • Cell culture supernatant (from Protocol 1.1)

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Incubate and wash the plate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Incubate and wash the plate.

  • Add the TMB substrate to develop the color.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves.

Data Presentation: Anti-Inflammatory Activity of this compound
Concentration of this compound (µM)NO Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
0 (LPS only)100 ± 5.21500 ± 852500 ± 120
185.3 ± 4.11250 ± 702100 ± 105
562.1 ± 3.5900 ± 501500 ± 90
1040.7 ± 2.8600 ± 35950 ± 65
2521.5 ± 1.9350 ± 20500 ± 40
5010.2 ± 1.1150 ± 15200 ± 25

Data are presented as mean ± standard deviation and are hypothetical examples.

Signaling Pathway Analysis: NF-κB Translocation

This compound's anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways like NF-κB.[7][8][9]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Yomogin (B1684278) This compound Yomogin->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Assessment of Pro-Apoptotic Activity

The pro-apoptotic potential of this compound can be determined by evaluating its ability to induce programmed cell death in cancer cell lines, such as the human promyelocytic leukemia cell line HL-60.[1]

Experimental Workflow for Apoptosis Assays

G cluster_0 Cell Culture & Treatment cluster_1 Cell Viability & Proliferation cluster_2 Apoptosis Detection cluster_3 Mechanism of Action A Culture HL-60 cells B Treat with this compound (various concentrations) A->B C MTT Assay B->C D Annexin V/PI Staining (Flow Cytometry) B->D E Caspase Activity Assay B->E F Western Blot (Bax, Bid, Cytochrome c) B->F

Caption: Workflow for assessing the pro-apoptotic effects of this compound.

Protocol 2.1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2.2: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Treated HL-60 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated cells by centrifugation.

  • Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 2.3: Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3/7.[12]

Materials:

  • Treated HL-60 cells

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Follow the manufacturer's instructions for the caspase activity assay kit.

  • Briefly, lyse the treated cells and add the caspase substrate.

  • Incubate to allow for the enzymatic reaction.

  • Measure the luminescence, which is proportional to caspase activity.

  • Data Analysis: Express caspase activity as a fold change relative to the untreated control.

Data Presentation: Pro-Apoptotic Activity of this compound
Concentration of this compound (µM)Cell Viability (48h, % of control)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Caspase-3/7 Activity (Fold Change)
0 (Control)100 ± 4.52.1 ± 0.31.5 ± 0.21.0 ± 0.1
580.2 ± 3.815.4 ± 1.25.2 ± 0.62.5 ± 0.3
1055.7 ± 2.928.9 ± 2.112.8 ± 1.14.8 ± 0.5
2525.1 ± 1.745.3 ± 3.525.6 ± 2.48.2 ± 0.7
5010.6 ± 0.950.1 ± 4.238.7 ± 3.112.5 ± 1.1

Data are presented as mean ± standard deviation and are hypothetical examples.

Signaling Pathway Analysis: Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1]

G Yomogin This compound Caspase8 Caspase-8 Yomogin->Caspase8 activates Bid Bid Caspase8->Bid cleaves to tBid tBid Bid->tBid Bax Bax tBid->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to CytoC Cytochrome c Mitochondrion->CytoC releases Caspase9 Caspase-9 CytoC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

The protocols and workflows outlined in these application notes provide a robust starting point for researchers to comprehensively evaluate the anti-inflammatory and pro-apoptotic activities of this compound. By employing these cell-based assays, scientists can elucidate the mechanisms of action and determine the therapeutic potential of this promising natural compound. The systematic approach described herein will facilitate the generation of reliable and reproducible data, which is crucial for advancing drug discovery and development efforts.

References

Application Notes and Protocols for In Vivo Experimental Design Using (-)-Yomogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to investigate the therapeutic potential of (-)-Yomogin, a sesquiterpene lactone with demonstrated anti-inflammatory and potential anticancer properties. The protocols outlined below are based on established methodologies and findings from preclinical research.

I. Anti-Neuroinflammatory Applications

This compound has been shown to mitigate neuroinflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] The following sections detail an in vivo experimental design to assess these effects.

Data Presentation: Quantitative Summary of a Neuroinflammation Model
ParameterDetailsReference
Animal Model Male C57BL/6 mice[1]
Inducing Agent Lipopolysaccharide (LPS)[1]
This compound Dosage 5 mg/kg/day[1]
Administration Route Oral gavage[1]
Vehicle 2% Tween 80 in 1X saline (0.9% NaCl)[1]
Treatment Duration 3 days[1]
LPS Administration 5 mg/kg, intraperitoneal injection, 1 hour after the last this compound dose[1]
Key Outcomes Decreased activation of astrocytes and microglia in the hippocampus and cortex.[1] Suppression of pro-inflammatory mediators (iNOS, COX-2, IL-6, TNF-α).[1][2][3] Inhibition of JNK, ERK, and p38 phosphorylation.[1][2][3]

Experimental Workflow: Neuroinflammation Study

G cluster_acclimatization Acclimatization cluster_grouping Grouping (n=5/group) cluster_treatment Treatment Regimen cluster_endpoint Endpoint Analysis acclimatize House mice under standard conditions (1 week) control Control Group acclimatize->control Random assignment lps LPS Group acclimatize->lps Random assignment yomogin (B1684278) LPS + this compound Group acclimatize->yomogin Random assignment treat_yomogin Oral gavage of this compound (5 mg/kg) or Vehicle for 3 days control->treat_yomogin lps->treat_yomogin yomogin->treat_yomogin inject_lps Intraperitoneal injection of LPS (5 mg/kg) or Saline treat_yomogin->inject_lps 1 hour after last dose sacrifice Sacrifice mice 3 hours post-LPS injection inject_lps->sacrifice collect Collect brain tissue sacrifice->collect analysis Immunofluorescence (Iba-1, GFAP) ELISA (TNF-α, IL-6) Western Blot (p-JNK, p-ERK, p-p38) collect->analysis

Experimental workflow for the in vivo neuroinflammation study.
Signaling Pathway: this compound in Neuroinflammation

G cluster_mapk MAPK Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates p38 p38 TLR4->p38 Activates Yomogin This compound Yomogin->JNK Inhibits phosphorylation Yomogin->ERK Inhibits phosphorylation Yomogin->p38 Inhibits phosphorylation iNOS iNOS JNK->iNOS Promotes expression COX2 COX-2 JNK->COX2 Promotes expression TNFa TNF-α JNK->TNFa Promotes expression IL6 IL-6 JNK->IL6 Promotes expression ERK->iNOS Promotes expression ERK->COX2 Promotes expression ERK->TNFa Promotes expression ERK->IL6 Promotes expression p38->iNOS Promotes expression p38->COX2 Promotes expression p38->TNFa Promotes expression p38->IL6 Promotes expression Neuroinflammation Neuroinflammation iNOS->Neuroinflammation COX2->Neuroinflammation TNFa->Neuroinflammation IL6->Neuroinflammation

This compound inhibits LPS-induced neuroinflammation via the MAPK pathway.

II. Protocols for Key Experiments

Immunofluorescence Staining for Microglia (Iba-1) and Astrocytes (GFAP)

This protocol is for the visualization of microglia and astrocyte activation in mouse brain tissue.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal donkey serum and 1% BSA in Permeabilization Buffer)

  • Primary antibodies: Rabbit anti-Iba-1, Chicken anti-GFAP

  • Secondary antibodies: Donkey anti-Rabbit (Alexa Fluor 488), Donkey anti-Chicken (Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Perfuse mice with ice-cold PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.

  • Staining:

    • Wash sections three times in PBS for 5 minutes each.

    • Permeabilize the sections with Permeabilization Buffer for 30 minutes.

    • Block non-specific binding with Blocking Buffer for 1-2 hours at room temperature.[2][4]

    • Incubate sections with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

    • Wash sections three times in PBS for 5 minutes each.

    • Incubate with corresponding fluorophore-conjugated secondary antibodies (diluted in Blocking Buffer) for 2 hours at room temperature, protected from light.

    • Wash sections three times in PBS for 5 minutes each.

    • Counterstain with DAPI for 10 minutes to visualize nuclei.

    • Wash sections twice in PBS.

  • Mounting and Imaging:

    • Mount the sections onto glass slides and coverslip with mounting medium.

    • Image the sections using a confocal or fluorescence microscope.

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

This protocol is for the quantification of TNF-α and IL-6 levels in mouse brain homogenates.

Materials:

  • Mouse TNF-α and IL-6 ELISA kits

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Isolate and weigh brain tissue (e.g., hippocampus or cortex).

    • Homogenize the tissue in ice-cold RIPA buffer (e.g., 1:19 tissue-to-buffer ratio).[5]

    • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol provided with the kit.[6]

    • Briefly, this involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

    • Normalize cytokine levels to the total protein concentration for each sample.

Western Blot for MAPK Pathway Proteins (p-JNK, p-ERK, p-p38)

This protocol is for the detection of phosphorylated and total JNK, ERK, and p38 proteins in brain tissue lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-JNK, Rabbit anti-JNK, Rabbit anti-phospho-ERK, Rabbit anti-ERK, Rabbit anti-phospho-p38, Rabbit anti-p38, anti-β-actin

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Prepare brain tissue lysates as described in the ELISA protocol.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the protein bands, normalizing the phosphorylated protein levels to the total protein levels. β-actin can be used as a loading control.[7]

III. Proposed Anticancer Applications (Hypothetical In Vivo Design)

In vitro studies have indicated that yomogin induces apoptosis in cancer cells through the activation of caspases.[1][8] While in vivo studies on the anticancer effects of this compound are limited, a potential experimental design using a xenograft mouse model is proposed below.

Proposed Experimental Design: Xenograft Tumor Model
ParameterProposed DetailsRationale/Reference
Animal Model Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)Standard for human tumor xenografts.
Cell Line Human cancer cell line shown to be sensitive to yomogin in vitro (e.g., HL-60)Based on in vitro apoptosis data.[1][8]
Tumor Induction Subcutaneous injection of cancer cells (e.g., 5 x 10^6 cells) into the flank.Common method for solid tumor formation.[9]
This compound Dosage Dose-ranging study (e.g., 10, 25, 50 mg/kg/day)To determine efficacy and toxicity.
Administration Route Intraperitoneal injection or oral gavageCommon routes for preclinical drug testing.
Treatment Schedule Daily or every other day for 2-4 weeks, starting when tumors reach a palpable size (e.g., 100-200 mm³).Standard treatment duration for xenograft models.
Key Outcomes Tumor volume and weight, animal body weight, survival analysis, histological analysis of tumors (e.g., H&E, TUNEL for apoptosis), Western blot for apoptotic markers (e.g., cleaved caspase-3).To assess anti-tumor efficacy and mechanism of action.

Proposed Workflow: Anticancer Study

G cluster_setup Model Setup cluster_grouping Grouping cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis inject_cells Subcutaneous injection of cancer cells into immunocompromised mice monitor_tumor Monitor tumor growth until palpable (e.g., 100-200 mm³) inject_cells->monitor_tumor vehicle_group Vehicle Control Group monitor_tumor->vehicle_group Randomize yomogin_low This compound (Low Dose) monitor_tumor->yomogin_low Randomize yomogin_high This compound (High Dose) monitor_tumor->yomogin_high Randomize positive_control Positive Control (Standard Chemotherapy) monitor_tumor->positive_control Randomize administer_drug Administer treatment daily for 2-4 weeks vehicle_group->administer_drug yomogin_low->administer_drug yomogin_high->administer_drug positive_control->administer_drug measure_tumor Measure tumor volume and body weight (e.g., 2-3 times/week) administer_drug->measure_tumor euthanize Euthanize mice at study endpoint administer_drug->euthanize measure_tumor->administer_drug excise_tumor Excise and weigh tumors euthanize->excise_tumor analyze_tumor Histology (H&E, TUNEL) Western Blot (cleaved caspase-3) excise_tumor->analyze_tumor

Proposed workflow for an in vivo anticancer study of this compound.
Signaling Pathway: Proposed Anticancer Mechanism

G cluster_caspase Caspase Cascade Yomogin This compound Caspase8 Caspase-8 Yomogin->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves to Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid Bax Bax tBid->Bax Promotes mitochondrial translocation CytochromeC Cytochrome c (release from mitochondria) Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for (-)-Yomogin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Yomogin is a naturally occurring sesquiterpene lactone found in several species of the Artemisia plant genus. It has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. These application notes provide a summary of the currently available data on the dosage of this compound in animal studies, with a focus on its application in neuroinflammation models. The protocols and data presented are intended to serve as a guide for researchers designing in vivo studies with this compound.

Data Presentation

Efficacy Data

The following table summarizes the available quantitative data for the in vivo efficacy of this compound.

Therapeutic AreaAnimal ModelRoute of AdministrationDosageDosing RegimenObserved Effects
Neuroinflammation LPS-injected MiceOral (p.o.)5 mg/kgOnce daily for 3 daysInhibition of microglia activation and improvement of depressive-like behavior.[1]
Anticancer Data Not Available----
General Anti-inflammatory Data Not Available----
Toxicity and Pharmacokinetic Data
ParameterAnimal ModelRoute of AdministrationValue
LD50 Data Not Available--
Pharmacokinetics (ADME) Data Not Available--

Experimental Protocols

Neuroinflammation Model in Mice

This protocol is based on a study investigating the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced mouse model.[1]

1. Animal Model:

  • Male C57BL/6 mice (8 weeks old) are commonly used.

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

2. Reagents and Preparation:

  • This compound: Dissolve in a vehicle suitable for oral administration, such as 2% Tween 80 in saline.

  • Lipopolysaccharide (LPS): Dissolve in sterile, pyrogen-free saline.

3. Dosing and Administration:

  • This compound Administration: Administer this compound orally (p.o.) at a dose of 5 mg/kg body weight.[1]

  • Dosing Regimen: Administer once daily for three consecutive days.[1]

  • Control Groups: Include a vehicle control group (receiving the vehicle only) and an LPS-only treated group.

4. Induction of Neuroinflammation:

  • One hour after the final administration of this compound or vehicle, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS at a dose of 5 mg/kg body weight.[1]

5. Assessment of Efficacy:

  • Behavioral Tests:

    • Forced Swim Test (FST): Three hours after the LPS injection, subject the mice to the FST to assess depressive-like behavior.[1] The duration of immobility during the test is the primary endpoint.

  • Immunohistochemistry:

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP) in specific brain regions like the hippocampus.

  • Biochemical Analysis:

    • Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators using techniques like ELISA or Western blot.

Visualizations

Experimental Workflow for Neuroinflammation Study

experimental_workflow cluster_acclimatization Acclimatization cluster_treatment Treatment Phase (3 days) cluster_induction Induction of Neuroinflammation cluster_assessment Assessment Phase acclimatization House mice under standard conditions yomogin_admin Oral administration of this compound (5 mg/kg) or Vehicle acclimatization->yomogin_admin lps_injection Intraperitoneal injection of LPS (5 mg/kg) yomogin_admin->lps_injection 1 hour after last dose behavioral_test Forced Swim Test (3h post-LPS) lps_injection->behavioral_test euthanasia Euthanasia and Tissue Collection behavioral_test->euthanasia analysis Immunohistochemistry and Biochemical Analysis euthanasia->analysis

Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of this compound in an LPS-induced mouse model.

Signaling Pathway of Neuroinflammation

signaling_pathway LPS LPS TLR4 TLR4 on Microglia LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Yomogin This compound Yomogin->NFkB Inhibition

Caption: Simplified signaling pathway illustrating the induction of neuroinflammation by LPS and the potential inhibitory point of this compound.

Disclaimer

The information provided in these application notes is based on limited publicly available data. Researchers should conduct a thorough literature review and appropriate dose-ranging studies to determine the optimal dosage and protocol for their specific experimental conditions. The lack of comprehensive toxicity and pharmacokinetic data for this compound necessitates careful consideration of safety and dose selection in any new animal study.

References

Application Notes and Protocols for Preparing (-)-Yomogin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Yomogin is a eudesmane-type sesquiterpene lactone isolated from plants of the Artemisia genus, such as Artemisia princeps and Artemisia iwayomogi.[1] It has demonstrated various biological activities, including anti-inflammatory and anticancer properties.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for preparing this compound stock solutions for both in vitro and in vivo studies.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.28 g/mol
Appearance Solid powder
CAS Number 10067-18-2

Table 2: Solubility and Storage of this compound Stock Solutions

SolventSolubilityRecommended Stock ConcentrationShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
DMSO Soluble10-50 mM0-4°C-20°C
Ethanol Expected to be soluble (based on extraction methods)To be determined empirically0-4°C (protect from evaporation)-20°C
2% Tween 80 in 1X Saline Forms a suspension for oral gavage5 mg/mL (for a 5 mg/kg dose in mice)Prepare fresh before useNot recommended
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Sterile, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Calculation:

    • To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (244.28 g/mol ).

    • Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 244.28 g/mol = 2.44 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.44 mg of this compound powder into the microcentrifuge tube.

  • Dissolving:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to one week), store the aliquots at 0-4°C.

    • For long-term storage, store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • When preparing working solutions for cell culture, thaw a stock solution aliquot at room temperature.

    • Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 0.1-10 µM).

    • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is advisable to test the specific cell line's tolerance.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage in Mice

This protocol describes the preparation of a 5 mg/mL suspension of this compound for oral administration to mice at a dosage of 5 mg/kg.

Materials:

  • This compound powder

  • Tween 80

  • Sterile 1X saline (0.9% NaCl)

  • Sterile conical tubes (e.g., 15 mL)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar (optional)

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Safety Precautions: Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Vehicle Preparation:

    • Prepare a 2% (v/v) Tween 80 solution in 1X saline. For example, to make 10 mL of the vehicle, add 200 µL of Tween 80 to 9.8 mL of sterile 1X saline. Mix well.

  • Calculation:

    • The dosage volume is typically around 100 µL per 20 g mouse. To achieve a 5 mg/kg dose, the concentration of the formulation needs to be calculated.

    • For a 20 g mouse, the required dose is: 5 mg/kg * 0.02 kg = 0.1 mg.

    • If administering 100 µL (0.1 mL), the concentration should be: 0.1 mg / 0.1 mL = 1 mg/mL.

    • Note: A published study successfully used a 5 mg/kg/day dosage by oral gavage, formulating this compound in 2% Tween 80 in 1X saline.[2] The exact concentration for their dosing volume was not stated, but 1 mg/mL is a reasonable starting point for a standard dosing volume.

  • Weighing and Suspension:

    • Weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh 10 mg of this compound.

    • Place the weighed powder into a sterile conical tube.

    • Add a small volume of the 2% Tween 80 in saline vehicle (e.g., 1 mL) to the powder to create a paste.

    • Gradually add the remaining vehicle while mixing to achieve the final volume of 10 mL.

  • Homogenization:

    • To ensure a uniform suspension, homogenize the mixture using a sonicator or a mechanical homogenizer until no clumps are visible.

    • If using a magnetic stirrer, add a sterile stir bar to the tube and stir for an extended period.

  • Administration and Storage:

    • This formulation is a suspension and should be mixed well (e.g., by vortexing) immediately before each administration to ensure uniform dosing.

    • It is recommended to prepare this formulation fresh before each use. Storage is not recommended due to the potential for the compound to settle and the physical instability of the suspension.

Mandatory Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solutions cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Formulation Preparation weigh_yomogin_vitro Weigh this compound Powder dissolve_dmso Dissolve in 100% Sterile DMSO weigh_yomogin_vitro->dissolve_dmso stock_solution_vitro Create 10 mM Stock Solution dissolve_dmso->stock_solution_vitro aliquot_store_vitro Aliquot and Store at -20°C stock_solution_vitro->aliquot_store_vitro thaw_aliquot Thaw Aliquot aliquot_store_vitro->thaw_aliquot dilute_medium Dilute in Cell Culture Medium (Final DMSO ≤ 0.5%) thaw_aliquot->dilute_medium working_solution Prepare Working Solution (e.g., 0.1-10 µM) dilute_medium->working_solution treat_cells Treat Cells working_solution->treat_cells weigh_yomogin_vivo Weigh this compound Powder mix_suspension Create Suspension weigh_yomogin_vivo->mix_suspension prepare_vehicle Prepare 2% Tween 80 in 1X Saline Vehicle prepare_vehicle->mix_suspension homogenize Homogenize/Sonicate mix_suspension->homogenize administer_gavage Administer via Oral Gavage homogenize->administer_gavage

Caption: Workflow for preparing this compound solutions.

Signaling_Pathway_Placeholder General Signaling Pathway Inhibition by this compound stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (p38, JNK, ERK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb yomogin This compound yomogin->mapk yomogin->nfkb Potential Inhibition pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2) mapk->pro_inflammatory cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->pro_inflammatory nfkb->cytokines inflammation Inflammatory Response pro_inflammatory->inflammation cytokines->inflammation

Caption: Inhibition of inflammatory pathways by this compound.

References

Application Notes and Protocols: Elucidation of the (-)-Yomogin Chemical Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Yomogin, a sesquiterpene lactone first isolated from Artemisia princeps Pamp. by Geissman, has garnered significant interest within the scientific community.[1][2] This is largely due to its diverse biological activities, which include anti-inflammatory, anti-cancer, and anti-allergic properties.[2] The potent biological profile of this compound has spurred efforts towards its chemical synthesis to enable further investigation of its therapeutic potential and the development of novel analogues. This document provides a detailed overview of a key chemical synthesis pathway for this compound, summarizing quantitative data and providing experimental protocols for pivotal steps. The synthesis detailed herein commences from the readily available natural product, (-)-artemisin.

This compound Synthesis Pathway from (-)-Artemisin

A notable synthetic route to this compound involves the chemical transformation of (-)-artemisin, a structurally related sesquiterpene. This pathway leverages the existing stereochemistry of the starting material to achieve the synthesis of the target molecule. The overall yield for the synthesis of this compound from (-)-artemisin is reported to be approximately 7.5%.[1]

A key transformation in this synthesis is the reductive cleavage of the C6-O bond in an artemisin (B1196932) derivative, followed by relactonization to form the characteristic 12,8-lactone ring of yomogin (B1684278).[1] This process necessitates an initial epimerization at the C-6 position.[1]

Summary of Key Reaction Steps and Yields
StepStarting MaterialProductKey Reagents/ConditionsYield (%)Reference
1(-)-Artemisin (1)6-epi-Artemisin (5)Modification of Sumi's method~60%[1]
26-epi-Artemisin (5)8α-hydroxyester (6)1. Activated Zn dust, anhydrous AcOH, anhydrous MeOH, reflux; 2. Ethereal diazomethane (B1218177)Not specified[1]
38α-hydroxyester (6)Lactone (7)Camphorsulfonic acid (CSA), dry benzene (B151609), reflux~97%[1]
4Lactone (7)Lactone (11)Wilkinson's catalyst, hydrogenation95%[1]
..................
Overall(-)-Artemisin (1)This compound (2)7 steps7.5%[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound from (-)-artemisin.

Step 1: Epimerization of (-)-Artemisin (1) to 6-epi-Artemisin (5)

This procedure is a modification of Sumi's method. The yield for this step is approximately 60%, based on the consumed starting material.[1]

  • Materials:

    • (-)-Artemisin (1)

    • Reagents as per the modified Sumi's method (details not fully specified in the provided reference)[1]

  • Procedure:

    • Follow the modified procedure of Sumi to induce epimerization at the C-6 position of (-)-artemisin.

    • Monitor the reaction progress to completion.

    • Upon completion, purify the product to isolate 6-epi-artemisin (5). Unreacted artemisin can be recovered.

Step 2: Reductive Cleavage and Esterification to form 8α-hydroxyester (6)

This step involves the reductive cleavage of the lactone ring followed by esterification.

  • Materials:

    • Lactone 5 (700 mg, 2.67 mmol)

    • Activated Zn dust (1.7 g)

    • Anhydrous acetic acid (AcOH) (0.3 mL)

    • Anhydrous methanol (B129727) (MeOH) (12 mL)

    • Ethereal diazomethane

    • Argon (Ar) atmosphere

  • Procedure:

    • Dissolve lactone 5 in anhydrous MeOH in a flask under an argon atmosphere.

    • Add activated Zn dust and anhydrous AcOH to the solution.

    • Reflux the reaction mixture for 15 minutes.

    • Cool the mixture to room temperature.

    • Treat the reaction mixture directly with an excess of ethereal diazomethane until a pale yellow color persists.

    • Filter the resulting cloudy solution.

    • Concentrate the filtrate in vacuo to obtain an oily residue.

    • Purify the residue by chromatography on silica (B1680970) gel to yield the 8α-hydroxyester (6).

Step 3: Lactonization to Lactone (7)

This step involves the acid-catalyzed intramolecular cyclization to form a new lactone ring.

  • Materials:

    • 8α-hydroxyester (6) (e.g., 360 mg, 1.3 mmol)

    • Camphorsulfonic acid (CSA) (10 mg)

    • Dry benzene (8 mL)

    • Dry CH2Cl2 (15 mL)

  • Procedure:

    • Dissolve the 8α-hydroxyester (6) in dry benzene.

    • Add camphorsulfonic acid (CSA).

    • Heat the solution at reflux for 90 minutes.

    • Evaporate the solvent in vacuo.

    • Chromatograph the resulting oily residue on silica gel. Elution with hexane-EtOAc (1:1) gives lactone 7 as white needles (yield: 97%).

Step 4: Hydrogenation to Lactone (11)

This step involves the selective hydrogenation of a double bond.

  • Materials:

    • Lactone (7)

    • Wilkinson's catalyst (Rh(PPh3)3Cl)

    • Hydrogen gas (H2)

    • Solvent (e.g., benzene or toluene)

  • Procedure:

    • Dissolve lactone (7) in a suitable solvent in a reaction vessel.

    • Add Wilkinson's catalyst.

    • Subject the mixture to hydrogenation.

    • Monitor the reaction until completion.

    • Upon completion, work up the reaction and purify the product to obtain lactone (11) in 95% yield.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the chemical synthesis of this compound from (-)-artemisin.

G cluster_main This compound Synthesis from (-)-Artemisin Artemisin (-)-Artemisin (1) EpiArtemisin 6-epi-Artemisin (5) Artemisin->EpiArtemisin Epimerization (~60%) Hydroxyester 8α-hydroxyester (6) EpiArtemisin->Hydroxyester Zn, AcOH, MeOH; CH2N2 Lactone7 Lactone (7) Hydroxyester->Lactone7 CSA, Benzene (~97%) Lactone11 Lactone (11) Lactone7->Lactone11 H2, Wilkinson's Cat. (95%) Yomogin This compound (2) Lactone11->Yomogin Further Steps

Caption: Key steps in the chemical synthesis of this compound from (-)-artemisin.

Biosynthesis of Sesquiterpenoids

While the specific biosynthetic pathway of this compound has not been fully elucidated, it belongs to the class of sesquiterpenoids. The biosynthesis of these compounds generally follows a well-established route in plants.

The universal precursors for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3][4] For sesquiterpenoids like yomogin, the biosynthesis is believed to primarily originate from the cytosolic MVA pathway.[3]

The key steps in the biosynthesis of a sesquiterpenoid skeleton are:

  • Precursor Synthesis: Acetyl-CoA is converted to IPP and DMAPP via the MVA pathway.

  • Chain Elongation: Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase (FPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Cyclization: FPP is then cyclized by a specific sesquiterpene synthase to form the characteristic carbocyclic skeleton of the particular sesquiterpenoid.

  • Tailoring: The initial cyclic product undergoes a series of post-cyclization modifications, such as oxidation, hydroxylation, and glycosylation, catalyzed by enzymes like cytochrome P450s and UDP-glycosyltransferases, to yield the final natural product, in this case, this compound.

The following diagram provides a generalized overview of the sesquiterpenoid biosynthetic pathway.

G cluster_biosynthesis Generalized Sesquiterpenoid Biosynthesis AcetylCoA Acetyl-CoA MVA MVA Pathway AcetylCoA->MVA Multiple Steps IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Farnesyl Pyrophosphate Synthase (FPS) SesquiterpeneSkeleton Sesquiterpene Skeleton FPP->SesquiterpeneSkeleton Sesquiterpene Synthase Yomogin This compound SesquiterpeneSkeleton->Yomogin Tailoring Enzymes (e.g., P450s)

Caption: Generalized biosynthetic pathway of sesquiterpenoids.

Conclusion

The chemical synthesis of this compound from (-)-artemisin provides a viable route to obtain this biologically active molecule for further research. The detailed protocols for key steps offer a foundation for researchers to reproduce and potentially optimize this synthesis. While the specific enzymes and intermediates in the biosynthesis of this compound are yet to be fully characterized, the general pathway for sesquiterpenoid formation provides a roadmap for future biosynthetic studies and metabolic engineering efforts.

References

Application Notes and Protocols for Assessing (-)-Yomogin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Yomogin, a sesquiterpene lactone isolated from Artemisia princeps, has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells.[1] Understanding the precise mechanisms by which this compound triggers programmed cell death is crucial for its development as a therapeutic agent. These application notes provide a comprehensive set of protocols for researchers to investigate and quantify this compound-induced apoptosis. The methodologies detailed below cover the analysis of key apoptotic events, from early-stage membrane alterations to the execution phase of apoptosis, and the elucidation of the underlying signaling pathways.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through the activation of both the extrinsic and intrinsic apoptotic pathways.[1] The extrinsic pathway is initiated by the activation of caspase-8, which then cleaves Bid, a pro-apoptotic Bcl-2 family protein. The truncated Bid (tBid) translocates to the mitochondria, triggering the intrinsic pathway. This involves the translocation of Bax from the cytosol to the mitochondria, leading to the release of cytochrome c. Cytochrome c, in the cytosol, activates caspase-9, which, along with caspase-8, activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Yomogin (B1684278) This compound Caspase8 Caspase-8 activation Yomogin->Caspase8 Bid Bid cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 activation Caspase8->Caspase3 Bax Bax translocation to mitochondria Bid->Bax CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

A typical workflow to assess this compound-induced apoptosis involves a series of assays to detect key apoptotic markers at different stages of the process.

Start Cell Culture & Treatment with this compound AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Early Apoptosis TUNEL TUNEL Assay (DNA Fragmentation) Start->TUNEL Late Apoptosis WesternBlot Western Blotting (Protein Expression/Cleavage) Start->WesternBlot Protein Analysis CaspaseAssay Caspase Activity Assay (Fluorometric/Colorimetric) Start->CaspaseAssay Enzyme Activity MitoPotential Mitochondrial Membrane Potential Assay Start->MitoPotential Mitochondrial Health

References

Application Notes and Protocols for Measuring the Anti-Neuroinflammatory Effects of (-)-Yomogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Consequently, therapeutic strategies aimed at attenuating microglial activation and the subsequent inflammatory response are of significant interest in neuropharmacology.

(-)-Yomogin, a sesquiterpene lactone isolated from Artemisia iwayomogi, has demonstrated notable anti-neuroinflammatory properties.[1][2][3] Studies have shown that this compound can effectively suppress the production of pro-inflammatory mediators in LPS-stimulated microglial cells.[1][2] The underlying mechanism of action involves the modulation of key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is a central regulator of the inflammatory response.[1][2][3]

These application notes provide a detailed overview of the experimental protocols to assess the anti-neuroinflammatory effects of this compound, focusing on its impact on nitric oxide production, pro-inflammatory enzyme expression, and cytokine release in a cellular model of neuroinflammation.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on various pro-inflammatory markers in LPS-stimulated BV2 microglial cells.

MarkerTreatment GroupConcentration (µM)Result (relative to LPS control)
Nitric Oxide (NO) This compound1Significantly Reduced
10Significantly Reduced
iNOS (protein) This compound1Reduced
10Significantly Reduced
COX-2 (protein) This compound1Reduced
10Significantly Reduced
TNF-α (mRNA) This compound1Reduced
10Significantly Reduced
IL-6 (mRNA) This compound1Reduced
10Significantly Reduced
TNF-α (secretion) This compound1Reduced
10Significantly Reduced
IL-6 (secretion) This compound1Reduced
10Significantly Reduced

Data is compiled from a study by Lee et al. (2022) and is presented to illustrate the dose-dependent inhibitory effects of this compound.[1]

Mandatory Visualizations

G cluster_0 Experimental Workflow for Assessing Anti-Neuroinflammatory Effects cluster_1 Downstream Assays A BV2 Microglial Cell Culture B Pre-treatment with This compound A->B C Stimulation with LPS (1 µg/mL) B->C D Incubation C->D E Sample Collection (Supernatant & Cell Lysate) D->E F Nitric Oxide Assay (Griess Reagent) E->F Supernatant G Cytokine Measurement (ELISA for TNF-α, IL-6) E->G Supernatant H Protein Expression Analysis (Western Blot for iNOS, COX-2) E->H Cell Lysate

Experimental workflow for evaluating this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Yomogin This compound Yomogin->MAPK Inhibits Inflammation Neuroinflammation ProInflammatory->Inflammation

Signaling pathway of this compound's anti-neuroinflammatory action.

Experimental Protocols

Protocol 1: Cell Culture and Treatment of BV2 Microglial Cells

This protocol outlines the procedure for culturing BV2 microglial cells and treating them with this compound and lipopolysaccharide (LPS) to induce a neuroinflammatory response.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the BV2 cells into appropriate culture plates at a density that will allow for approximately 80-90% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration in the culture medium is less than 0.1%.

  • Pre-treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO. Incubate for 1 hour.

  • LPS Stimulation: Following the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group that is not treated with LPS.

  • Incubation: Incubate the cells for the desired time period. For nitric oxide and cytokine measurements, a 24-hour incubation is typical. For protein expression analysis by Western blot, a shorter incubation time (e.g., 6-12 hours) may be optimal.

  • Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis. Wash the cells with ice-cold PBS and then lyse them for subsequent protein extraction and analysis.

Protocol 2: Measurement of Nitric Oxide Production

This protocol describes the quantification of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.[4]

Materials:

  • Cell culture supernatant (from Protocol 1)

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in cell culture medium with concentrations ranging from 0 to 100 µM.

  • Sample Preparation: In a 96-well plate, add 50 µL of the cell culture supernatant from each treatment group and 50 µL of each standard solution in duplicate or triplicate.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples by interpolating from the sodium nitrite standard curve. The amount of nitrite is an indicator of NO production.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol details the measurement of TNF-α and IL-6 levels in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[5][6][7][8]

Materials:

  • Cell culture supernatant (from Protocol 1)

  • ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[6]

  • Blocking: Wash the plate and block non-specific binding sites with assay diluent for at least 1 hour at room temperature.

  • Standard and Sample Incubation: Wash the plate and add serial dilutions of the recombinant cytokine standard and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[9]

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops (typically 15-30 minutes).

  • Reaction Stoppage and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine. Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.

Protocol 4: Western Blot Analysis of iNOS and COX-2 Expression

This protocol describes the detection and quantification of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in cell lysates.[10][11][12]

Materials:

  • Cell lysate (from Protocol 1)

  • RIPA buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies for iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[10]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[10]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.[10]

  • Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the iNOS and COX-2 band intensities to the loading control to account for differences in protein loading.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Yomogin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of (-)-Yomogin from Artemisia species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

A1: this compound is a eudesmane-type sesquiterpene lactone found in various Artemisia species. It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory effects. Efficient extraction is crucial for obtaining sufficient quantities for research and potential drug development, ensuring cost-effectiveness and sustainability of the supply chain.

Q2: Which Artemisia species are good sources of this compound?

A2: this compound has been isolated from several Artemisia species, including Artemisia iwayomogi, Artemisia princeps, and Artemisia vulgaris.[1] The concentration of this compound can vary depending on the plant's geographical location, harvest time, and specific chemotype.

Q3: What are the main challenges in extracting this compound?

A3: The primary challenges include its relatively low concentration in the plant material, its thermolabile nature (sensitivity to heat), and the co-extraction of other structurally similar compounds and interfering substances like polyphenols and flavonoids, which can complicate purification.[1][2]

Q4: What are the conventional and advanced methods for this compound extraction?

A4: Conventional methods include maceration and Soxhlet extraction. Advanced techniques that offer higher efficiency and reduced extraction times include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Yield of Crude this compound Extract

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Grinding of Plant Material Ensure the plant material is finely ground to a consistent particle size (e.g., <0.5 mm). This increases the surface area for solvent penetration.
Suboptimal Solvent Choice The polarity of the solvent is critical. While non-polar solvents like hexane (B92381) can be used, polar solvents like ethanol (B145695) and methanol (B129727) are often more effective for sesquiterpene lactones. Experiment with different solvent systems and polarities. A mixture of solvents can also be beneficial.
Insufficient Extraction Time or Temperature For maceration, ensure adequate soaking time (e.g., 24-48 hours) with periodic agitation. For advanced methods like UAE and MAE, optimize the extraction time and temperature. Be cautious with temperature as this compound is thermolabile.
Inappropriate Solid-to-Liquid Ratio A low solvent volume may not be sufficient to extract the compound effectively. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent.
Degradation of this compound Avoid excessive heat and prolonged exposure to harsh conditions. For methods requiring heat, use the lowest effective temperature and minimize the extraction time.
Issue 2: Difficulty in Purifying this compound from the Crude Extract

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Interfering Compounds Artemisia species contain a variety of secondary metabolites, including flavonoids and other polyphenols, that can co-extract with this compound. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and chlorophylls. Subsequent purification can be achieved using column chromatography (e.g., with silica (B1680970) gel or Diaion HP-20) with a gradient elution system.[1]
Formation of Emulsions during Liquid-Liquid Partitioning If partitioning the crude extract (e.g., between ethyl acetate (B1210297) and water), emulsions can form. To break emulsions, you can try adding a saturated brine solution, gentle centrifugation, or passing the mixture through a bed of celite.
Overloading of Chromatographic Column Overloading the column during purification will lead to poor separation. Determine the optimal loading capacity of your column for the crude extract.

Experimental Protocols & Data

Data Presentation: Comparison of Extraction Methods for Sesquiterpene Lactones

Note: Specific yield data for this compound is limited in the literature. The following table is a compilation of data for the closely related and well-studied sesquiterpene lactone, artemisinin, from Artemisia annua to provide a comparative overview of method efficiencies.

Extraction Method Solvent Temperature (°C) Time Yield (%) Key Considerations
Maceration 90% EthanolRoom Temperature48 hours (x2)~0.033% (for Yomogin)[1]Simple, but time-consuming and may result in lower yields.
Soxhlet Extraction HexaneBoiling PointSeveral hoursHigher than macerationContinuous extraction can be efficient but the prolonged exposure to heat may degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Methanol2530 min (2 cycles)High recoveryFaster than conventional methods and can be performed at lower temperatures, preserving thermolabile compounds.
Microwave-Assisted Extraction (MAE) Ethanol6012 minHigh recoveryVery rapid method with reduced solvent consumption. Temperature control is crucial to prevent degradation.
Supercritical Fluid Extraction (SFE) CO2 + Ethanol (co-solvent)33-~0.71% (for Artemisinin)[3]"Green" extraction method that yields clean extracts. High initial equipment cost.
Detailed Methodologies

1. Maceration Protocol for this compound

This protocol is based on the successful isolation of yomogin (B1684278) from Artemisia iwayomogi.[1]

  • Preparation: Dry the aerial parts of the Artemisia species at room temperature and grind into a fine powder.

  • Extraction:

    • Macerate the dried powder (e.g., 3.0 kg) with 90% ethanol (e.g., 30 L) at room temperature for 48 hours.

    • Filter the extract.

    • Repeat the maceration of the plant residue with fresh 90% ethanol for another 48 hours.

    • Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure (in vacuo) at a temperature not exceeding 45°C.

  • Purification:

    • Suspend the concentrated extract in distilled water.

    • Perform liquid-liquid partitioning with ethyl acetate (e.g., three times).

    • Separate and concentrate the ethyl acetate fraction.

    • The resulting crude extract can be further purified by column chromatography (e.g., Diaion HP-20) followed by recrystallization.[1]

2. Ultrasound-Assisted Extraction (UAE) Protocol (General for Sesquiterpenes)

  • Preparation: Prepare the dried, powdered plant material as described for maceration.

  • Extraction:

    • Place the powdered plant material (e.g., 20 g) in a flask with a suitable solvent such as methanol or ethanol (e.g., 200 mL).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a controlled temperature (e.g., 25-40°C) for a specified duration (e.g., 30 minutes). The process can be repeated with fresh solvent for higher recovery.

  • Post-Extraction: Filter the extract and evaporate the solvent under reduced pressure.

3. Microwave-Assisted Extraction (MAE) Protocol (General for Sesquiterpenes)

  • Preparation: Prepare the dried, powdered plant material.

  • Extraction:

    • Place the powdered plant material (e.g., 10 g) in a microwave-safe extraction vessel with a suitable solvent (e.g., 100 mL of ethanol).

    • Place the vessel in a microwave extractor.

    • Set the extraction parameters, such as temperature (e.g., 60°C), time (e.g., 10-15 minutes), and microwave power.

  • Post-Extraction: After cooling, filter the extract and evaporate the solvent.

4. Supercritical Fluid Extraction (SFE) Protocol (General for Sesquiterpenes)

  • Preparation: Prepare the dried, powdered plant material.

  • Extraction:

    • Load the powdered plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters: pressure (e.g., 15-30 MPa), temperature (e.g., 35-50°C), and CO2 flow rate. An organic co-solvent like ethanol may be added to increase the polarity of the supercritical fluid.

  • Collection: The extracted compounds are separated from the supercritical fluid in a collection vessel by depressurization. The CO2 is then recycled.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant Artemisia Plant Material drying Drying plant->drying grinding Grinding drying->grinding maceration Maceration (e.g., 90% Ethanol) grinding->maceration Choose Method uae Ultrasound-Assisted Extraction (UAE) grinding->uae Choose Method mae Microwave-Assisted Extraction (MAE) grinding->mae Choose Method sfe Supercritical Fluid Extraction (SFE) grinding->sfe Choose Method filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Solvent Evaporation sfe->concentration filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography partitioning->chromatography recrystallization Recrystallization chromatography->recrystallization yomogin Pure this compound recrystallization->yomogin

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Extraction Yield

G start Low this compound Yield q1 Is the plant material finely and uniformly ground? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent choice optimal? a1_yes->q2 sol1 Action: Re-grind to a fine, consistent powder. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are extraction time and temperature adequate? a2_yes->q3 sol2 Action: Test solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the solid-to-liquid ratio sufficient? a3_yes->q4 sol3 Action: Increase extraction time or optimize temperature (caution: This compound is thermolabile). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield Improved a4_yes->end_node sol4 Action: Increase solvent volume (e.g., to 1:15 or 1:20 w/v). a4_no->sol4 sol4->end_node

Caption: Troubleshooting decision tree for low this compound extraction yield.

This compound's Effect on the MAPK Signaling Pathway

G cluster_mapk MAP Kinases lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 map3ks MAP3Ks (e.g., TAK1) tlr4->map3ks map2ks MAP2Ks (e.g., MKK3/6, MKK4/7, MEK1/2) map3ks->map2ks p38 p38 map2ks->p38 jnk JNK map2ks->jnk erk ERK map2ks->erk inflammation Pro-inflammatory Mediators (NO, iNOS, COX-2, IL-6, TNF-α) p38->inflammation jnk->inflammation erk->inflammation yomogin This compound yomogin->p38 Inhibits Phosphorylation yomogin->jnk Inhibits Phosphorylation yomogin->erk Inhibits Phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.[2][4][5]

References

Technical Support Center: Stabilizing (-)-Yomogin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing (-)-yomogin in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: this compound, a sesquiterpene lactone, is susceptible to degradation in aqueous solutions. The primary cause of activity loss is likely the hydrolysis of the α-methylene-γ-lactone ring, a common feature of this class of compounds. This degradation is often accelerated by factors such as pH, temperature, and light exposure. For instance, studies on similar sesquiterpene lactones have shown significant degradation under neutral and alkaline conditions.

Q2: What is the optimal pH for storing this compound in an aqueous buffer?

A2: While specific data for this compound is limited, research on other sesquiterpene lactones suggests that acidic conditions are generally more favorable for stability. For example, a study on eremantholide C showed it degraded under acidic and alkaline conditions but was stable under neutral conditions for a limited time. For andrographolide, another lactone-containing compound, optimal stability was found between pH 2.0 and 4.0.[1][2] Therefore, preparing your yomogin (B1684278) solution in a buffer with a pH in the range of 4.0-6.0 is a recommended starting point. It is crucial to experimentally determine the optimal pH for your specific application.

Q3: How should I prepare my stock and working solutions of this compound?

A3: It is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, where yomogin is likely more stable. This stock solution should be stored at -20°C or -80°C. For your experiments, dilute the stock solution into your aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous environment to reduce degradation.

Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions for in vivo or in vitro studies?

A4: Yes, several formulation strategies have been successfully used for other sesquiterpene lactones and could be adapted for yomogin. These include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating yomogin within cyclodextrin molecules can protect the labile lactone ring from hydrolysis and improve aqueous solubility.

  • Liposomal Formulations: Entrapping yomogin within liposomes can shield it from the aqueous environment and potentially enhance its delivery to cells.

  • Polymeric Nanoparticles: Formulating yomogin into biodegradable polymeric nanoparticles is another effective way to protect it from degradation and control its release.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Efficacy in Cell-Based Assays
Possible Cause Troubleshooting Step Expected Outcome
Degradation in culture medium (neutral pH) Prepare fresh working solutions from a DMSO stock immediately before each experiment. Minimize incubation times where possible.Consistent and reproducible assay results.
Reaction with media components Analyze the stability of yomogin in the specific culture medium using HPLC over the time course of the experiment.Identification of potential reactive components and the need for a simplified buffer system if possible.
Photodegradation Protect solutions from light by using amber vials and minimizing exposure during handling.Reduced degradation and improved consistency of results.
Issue 2: Inconsistent Results in Animal Studies
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility and precipitation Visually inspect the formulation for any signs of precipitation before and after administration. Consider using a formulation aid like cyclodextrin to improve solubility.Improved bioavailability and more consistent in vivo effects.
Rapid in vivo degradation Develop a suitable formulation (e.g., liposomes, nanoparticles) to protect yomogin from rapid metabolism and degradation.Enhanced plasma half-life and more reliable pharmacological outcomes.
Inadequate dosing due to degradation in the formulation Quantify the concentration of yomogin in the dosing solution at the beginning and end of the study using a validated HPLC method.Accurate assessment of the administered dose and more reliable data interpretation.

Quantitative Data Summary

CompoundConditionHalf-life / DegradationReference
AndrographolidepH 2.0-4.0, 60-85°COptimal stability[1][2]
AndrographolidepH > 4.0Increased degradation with increasing pH[1][2]
Eremantholide CAcidic and Alkaline pHDegraded[3]
Eremantholide CNeutral pH, room tempStable for 3 days[3]
AbsinthinMethanolic/Aqueous solution, -35°CStable for up to 6 months[4]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers

Objective: To determine the short-term stability of this compound in different aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 5.0, 6.0, 7.4)

  • Citrate buffer (pH 4.0)

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the test buffers (pH 4.0, 5.0, 6.0, and 7.4).

  • Incubation: Incubate the working solutions at room temperature (25°C) and at 37°C.

  • Time Points: Take aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Sample Analysis: Immediately analyze the concentration of yomogin in each aliquot using a validated HPLC method. A suitable starting point for the mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Data Analysis: Plot the concentration of yomogin versus time for each condition and calculate the degradation rate constant and half-life.

Protocol 2: Development of a Stabilized this compound Formulation using Cyclodextrins

Objective: To prepare and evaluate a yomogin-cyclodextrin inclusion complex for improved stability.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Complexation:

    • Dissolve HP-β-CD in deionized water to create a 10% (w/v) solution.

    • Slowly add an excess of this compound to the HP-β-CD solution while stirring continuously.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Purification:

    • Filter the solution to remove the undissolved yomogin.

  • Lyophilization:

    • Freeze the filtered solution and lyophilize to obtain a solid yomogin-HP-β-CD complex powder.

  • Stability Testing:

    • Reconstitute the lyophilized powder in an aqueous buffer (e.g., pH 7.4).

    • Perform a stability study as described in Protocol 1 to compare the stability of the complexed yomogin to the unformulated compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Yomogin Stock in DMSO working Dilute to 100 µM in Aqueous Buffers (pH 4.0, 5.0, 6.0, 7.4) stock->working incubate Incubate at 25°C and 37°C working->incubate aliquots Collect Aliquots at 0, 1, 2, 4, 8, 24h incubate->aliquots hplc HPLC Analysis (C18 Column) aliquots->hplc data Calculate Degradation Rate and Half-life hplc->data

Caption: Workflow for assessing this compound stability in aqueous buffers.

troubleshooting_logic cluster_aqueous Aqueous Solution Issues cluster_formulation Formulation & Handling start Inconsistent Experimental Results with Yomogin q1 Is the solution prepared fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No -> Prepare fresh before each use q1->a1_no No q2 Is the pH acidic? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No -> Adjust to pH 4.0-6.0 q2->a2_no No q3 Is the solution protected from light? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No -> Use amber vials and minimize exposure q3->a3_no No q4 Is solubility an issue? a3_yes->q4 a4_yes Yes -> Consider formulation aids (e.g., cyclodextrins) q4->a4_yes Yes a4_no No q4->a4_no No

Caption: Troubleshooting logic for inconsistent this compound results.

signaling_pathway Yomogin This compound TargetProtein Target Protein (e.g., enzyme, receptor) Yomogin->TargetProtein Binds/Modulates DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Activates/Inhibits DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 Activates/Inhibits BiologicalResponse Biological Response (e.g., anti-inflammatory effect) DownstreamEffector1->BiologicalResponse DownstreamEffector2->BiologicalResponse

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Troubleshooting (-)-Yomogin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the HPLC analysis of (-)-Yomogin, specifically addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?

Peak tailing for a neutral compound like this compound, a sesquiterpene lactone, in reverse-phase HPLC is often attributed to several factors:

  • Secondary Interactions: The primary cause of peak tailing is often unwanted interactions between the analyte and the stationary phase.[1] Even though this compound is a neutral molecule, it possesses polar functional groups (lactone, ketone) that can interact with active sites on the silica-based column packing material. The most common active sites are residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface that have not been perfectly end-capped.[1]

  • Column Issues: A poorly packed column, column contamination, or the formation of a void at the column inlet can disrupt the flow path and lead to distorted peak shapes.[2]

  • Mobile Phase Effects: An inappropriate mobile phase composition or the absence of a suitable additive can fail to effectively mask the residual silanol groups, leading to peak tailing.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a tailed peak.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2]

Q2: How can I improve the peak shape of my this compound analysis?

To mitigate peak tailing, a systematic approach to troubleshooting is recommended. Here are key strategies:

  • Mobile Phase Modification: For sesquiterpenoids, adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the aqueous component of the mobile phase is highly recommended.[1] This helps to suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[1]

  • Column Selection and Care:

    • Utilize a high-quality, end-capped C18 column from a reputable manufacturer.

    • If peak tailing persists, consider a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can further shield residual silanols.

    • Ensure the column is properly conditioned and cleaned according to the manufacturer's instructions.

  • Optimize Sample Conditions:

    • Reduce the injection volume or dilute the sample to check for column overload.

    • Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition.

  • System Optimization:

    • Minimize the length and internal diameter of all tubing.

    • Ensure all fittings are secure and free of dead volume.

Q3: What is a good starting point for an HPLC method for this compound?

Based on methods for similar sesquiterpene lactones, a good starting point for a reverse-phase HPLC method for this compound would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, with 0.1% formic acid added to the water.

  • Detection: UV detection at a low wavelength, typically around 210-220 nm, as many sesquiterpene lactones have a chromophore that absorbs in this region.[1]

Further optimization of the gradient profile and flow rate will likely be necessary to achieve optimal separation and peak shape.

Data Presentation

The following table summarizes how different HPLC parameters can be adjusted to troubleshoot peak tailing for this compound.

ParameterRecommended Adjustment for Peak TailingExpected OutcomePotential Side Effects
Mobile Phase Acidity Add 0.05-0.1% formic or acetic acid to the aqueous phase.Suppresses silanol ionization, reducing secondary interactions and improving peak symmetry.May slightly alter retention time.
Organic Modifier Switch from methanol (B129727) to acetonitrile, or vice versa.Can alter selectivity and potentially improve peak shape.Significant change in retention times and elution order.
Flow Rate Decrease the flow rate.Can sometimes improve peak shape by allowing for better mass transfer.Longer run times.
Column Temperature Increase column temperature (e.g., to 30-40 °C).Can improve mass transfer and reduce mobile phase viscosity, sometimes leading to sharper peaks.May affect selectivity and column longevity.
Injection Volume/Concentration Decrease injection volume or dilute the sample.If tailing is due to overload, this will result in a more symmetrical peak.Lower signal-to-noise ratio.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is based on established methods for the analysis of artemisinin, a structurally related sesquiterpene lactone.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90% to 30% B

    • 40-45 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound standard or sample extract in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow for Peak Tailing
  • Initial Assessment:

    • Visually inspect the chromatogram for the characteristic tailing of the this compound peak.

    • Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.5 is generally considered significant tailing.

  • Mobile Phase Check:

    • Prepare fresh mobile phase with 0.1% formic acid.

    • Ensure the mobile phase components are properly degassed.

    • Run a blank gradient to ensure the baseline is stable.

  • Column and System Evaluation:

    • If using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.

    • If the problem persists, flush the analytical column with a strong solvent (e.g., 100% acetonitrile) as per the manufacturer's instructions.

    • Check all tubing and fittings for any signs of leaks or damage.

  • Sample Concentration Check:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the dilutions and observe the peak shape. If the tailing decreases with dilution, the original sample was overloaded.

  • Method Parameter Adjustment:

    • If tailing is still present, systematically adjust the method parameters as outlined in the "Data Presentation" table. Change only one parameter at a time to isolate the effect.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing cluster_0 Initial Observation cluster_1 Chemical Factors cluster_2 Hardware Factors cluster_3 Resolution Start Peak Tailing Observed (Tf > 1.5) MobilePhase Check Mobile Phase (Freshness, Acidity) Start->MobilePhase Step 1 SampleOverload Check Sample Concentration (Dilute and Re-inject) MobilePhase->SampleOverload If tailing persists End Peak Shape Improved MobilePhase->End Problem Resolved ColumnCheck Evaluate Column (Remove Guard, Flush) SampleOverload->ColumnCheck If tailing persists SampleOverload->End Problem Resolved SystemCheck Inspect System (Tubing, Fittings) ColumnCheck->SystemCheck If tailing persists ColumnCheck->End Problem Resolved SystemCheck->End Problem Resolved

References

Technical Support Center: Optimizing (-)-Yomogin Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Yomogin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of this compound for your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

A1: this compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. In cell culture, it has been primarily shown to exert two key effects:

  • Anti-inflammatory effects: It can suppress the production of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] This is achieved, at least in part, by inhibiting the phosphorylation of kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

  • Pro-apoptotic effects: It is a potent inducer of apoptosis (programmed cell death) in certain cancer cell lines, such as human promyelocytic leukemia (HL-60) cells.[2][3]

Q2: How do I dissolve this compound for use in cell culture?

A2: this compound is a hydrophobic compound. For cell culture applications, it should first be dissolved in a sterile, cell culture-grade solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your cell culture medium.

Q3: What is a good starting concentration range for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the biological effect you are studying. Based on available literature:

  • For anti-inflammatory studies in microglial cells (BV2), concentrations between 1 µM and 10 µM have been shown to be effective at reducing NO levels without causing cytotoxicity.[1]

  • For apoptosis induction in HL-60 leukemia cells, studies have demonstrated effects using various concentrations, implying a dose-dependent response.

It is strongly recommended to perform a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What is the mechanism of action for this compound?

A4: this compound's mechanisms of action include:

  • MAPK Pathway Inhibition: It suppresses neuroinflammation by regulating the MAPK pathway, specifically by reducing the phosphorylation of p38, JNK, and ERK.[1]

  • Induction of Extrinsic Apoptosis: In HL-60 cells, it triggers apoptosis through the activation of caspase-8, leading to the cleavage of Bid, translocation of Bax to the mitochondria, and the subsequent release of cytochrome c.[2][3] This cascade ultimately activates effector caspases like caspase-3.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Culture Medium 1. The final DMSO concentration is too low to maintain solubility. 2. The working concentration of this compound is too high. 3. Stock solution was not properly mixed before dilution.1. Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%, but should be determined empirically). 2. When diluting the DMSO stock, add it directly to the pre-warmed culture medium and mix immediately by gentle swirling or pipetting. Avoid making intermediate aqueous dilutions. 3. If precipitation persists, consider lowering the working concentration of this compound.
High Variability Between Replicates 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Instability of this compound in the culture medium over long incubation periods.1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. 2. Use calibrated pipettes and ensure the stock solution is fully thawed and vortexed before making dilutions. 3. Sesquiterpene lactones can be unstable at physiological pH (7.4) and 37°C.[4] For long-term experiments (> 48h), consider replenishing the medium with freshly diluted this compound every 24-48 hours.
No Observed Biological Effect 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The cell line is resistant to this compound. 4. The compound has degraded.1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the effect. 3. Confirm the sensitivity of your cell line. If possible, include a positive control cell line known to be responsive (e.g., HL-60 for apoptosis). 4. Use a freshly prepared stock solution of this compound. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Unexpected Cytotoxicity in Control (DMSO-treated) Cells 1. The final DMSO concentration is too high for your cell line. 2. The DMSO is contaminated or has degraded.1. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration (typically between 0.1% and 0.5%). 2. Use a high-quality, sterile, cell culture-grade DMSO.
Interference with Colorimetric Assays (e.g., MTT) 1. This compound, like some natural products, may have intrinsic color or antioxidant properties that can interfere with the formazan (B1609692) crystal formation or absorbance reading.1. Include a "compound only" control (medium + this compound, no cells) to measure and subtract background absorbance. 2. Visually inspect the formazan crystals under a microscope before solubilization to ensure they have formed properly. 3. Consider using an alternative viability assay that is not based on tetrazolium reduction, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a direct cell counting method.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the effective concentrations of this compound reported in the literature. It is crucial to note that these values are cell-line and assay-dependent and should be used as a starting point for your own optimization.

Cell LineAssayEffectEffective ConcentrationIncubation Time
BV2 (mouse microglia)Griess Assay (Nitric Oxide)Inhibition of LPS-induced NO production1 - 10 µM24 hours
BV2 (mouse microglia)MTT AssayNo significant cytotoxicity observed0.1 - 10 µM24 hours
HL-60 (human leukemia)DNA FragmentationInduction of apoptosisDose-dependentNot specified
HL-60 (human leukemia)Annexin V StainingExternalization of phosphatidylserineDose-dependentNot specified

Data synthesized from available research.[1][3]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound DMSO stock in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a "vehicle control" with the highest concentration of DMSO used and a "no treatment" control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Detecting Apoptosis using Annexin V Staining

This protocol allows for the detection of early and late-stage apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Signaling Pathways and Workflows

yomogin_optimization_workflow cluster_prep Phase 1: Preparation cluster_range Phase 2: Range Finding cluster_exp Phase 3: Definitive Experiment cluster_analysis Phase 4: Analysis prep_stock Prepare this compound Stock in DMSO det_dmso Determine Max Tolerated DMSO % for Cell Line dose_response Dose-Response Assay (MTT) (e.g., 0.1 - 100 µM) det_dmso->dose_response calc_ic50 Calculate IC50 (Cytotoxicity) dose_response->calc_ic50 select_conc Select Sub-toxic Concentrations (e.g., 0.25x, 0.5x, 1x IC50) calc_ic50->select_conc time_course Perform Time-Course (e.g., 6, 12, 24, 48h) select_conc->time_course endpoint_assay Endpoint Assay (Apoptosis, Western Blot, etc.) time_course->endpoint_assay analyze Analyze Data & Determine Optimal Conditions endpoint_assay->analyze

Caption: Experimental workflow for optimizing this compound concentration.

yomogin_apoptosis_pathway yomogin (B1684278) This compound cas8 Pro-Caspase-8 yomogin->cas8 Induces activation a_cas8 Active Caspase-8 cas8->a_cas8 bid Bid a_cas8->bid cas3 Pro-Caspase-3 a_cas8->cas3 tbid tBid bid->tbid bax Bax (Cytosolic) tbid->bax bax_mito Bax (Mitochondrial) bax->bax_mito mito Mitochondrion bax_mito->mito cytc Cytochrome c Release mito->cytc cas9 Pro-Caspase-9 cytc->cas9 a_cas9 Active Caspase-9 cas9->a_cas9 a_cas9->cas3 a_cas3 Active Caspase-3 cas3->a_cas3 apoptosis Apoptosis a_cas3->apoptosis

Caption: Apoptosis signaling pathway induced by this compound in HL-60 cells.

yomogin_mapk_pathway cluster_mapk MAPK Cascade lps LPS tlr4 TLR4 lps->tlr4 jnk p-JNK tlr4->jnk Activates p38 p-p38 tlr4->p38 Activates erk p-ERK tlr4->erk Activates yomogin This compound yomogin->jnk Inhibits yomogin->p38 Inhibits yomogin->erk Inhibits inflammation Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-6) jnk->inflammation p38->inflammation erk->inflammation

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Technical Support Center: Navigating (-)-Yomogin Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Yomogin in various assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

This compound is recognized for its anti-neuroinflammatory properties. Its primary mechanism of action involves the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]

Q2: What are the potential off-target effects of this compound I should be aware of?

While the primary target of this compound is the MAPK pathway, like many small molecules, it has the potential for off-target effects. One known effect is the induction of apoptosis through the activation of caspases, including caspase-3, -8, and -9.[2] Researchers should also consider the possibility of interactions with other kinases due to the conserved nature of ATP-binding sites. To proactively identify potential off-target interactions, techniques like computational off-target prediction and experimental kinase profiling are recommended.[3][4]

Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:

  • Use of Controls: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations than off-target effects. Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target activity.

  • Orthogonal Assays: Employ different assay formats to measure the same biological endpoint. For example, if assessing cell viability, complement an MTT assay with a trypan blue exclusion assay or a real-time cell viability assay.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the cell.

Q4: My MTT assay results show increased cell death at high concentrations of this compound. Is this an expected on-target effect?

Increased cell death at higher concentrations could be an off-target cytotoxic effect rather than an extension of its anti-inflammatory activity. This compound has been reported to induce apoptosis via caspase activation in some cell lines.[2] It is essential to perform a careful dose-response analysis and use multiple viability assays to confirm if the observed cytotoxicity is a specific, on-target effect in your model system or a general off-target effect.

Troubleshooting Guides

Issue 1: Inconsistent results in MAPK phosphorylation assays.
Potential Cause Troubleshooting Steps
Transient Phosphorylation MAPK phosphorylation can be rapid and transient. Optimize the time course of this compound treatment and subsequent cell lysis to capture the peak inhibition.
Non-specific Antibody Binding Ensure the specificity of your phospho-antibodies by including appropriate controls, such as treating cells with a known activator of the pathway (e.g., LPS, TNF-α) and a known inhibitor.
Sample Handling Mechanical stress during harvesting can activate MAPKs. Handle cells gently and keep samples on ice to minimize artefactual phosphorylation.
Incorrect Buffer Composition Use extraction buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
Issue 2: High background signal in cytokine release assays.
Potential Cause Troubleshooting Steps
Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or dying cells can non-specifically release cytokines.
Contamination Microbial contamination can trigger an inflammatory response in your cell cultures. Regularly check for contamination and maintain sterile techniques.
Reagent Quality Use high-quality, endotoxin-free reagents and culture media to avoid non-specific activation of immune cells.
Assay Specificity Confirm the specificity of your ELISA or multiplex assay by running a standard curve and including negative controls.
Issue 3: Discrepancies between MTT and other viability assays.
Potential Cause Troubleshooting Steps
Interference with MTT Reduction Some compounds can directly interfere with the reduction of the MTT reagent, leading to inaccurate readings.[5] Compare your MTT results with an alternative viability assay that has a different readout, such as trypan blue exclusion or a CytoTox-Glo™ assay.
Metabolic Effects This compound might alter the metabolic activity of the cells without directly causing cell death, which would affect the MTT assay readout. Correlate viability data with markers of apoptosis or necrosis (e.g., caspase activity, Annexin V staining).
Solubilization Issues Incomplete solubilization of the formazan (B1609692) crystals can lead to lower absorbance readings. Ensure complete solubilization by proper mixing and incubation.

Data Presentation

Table 1: Summary of this compound's Effects on Inflammatory Markers

MarkerCell LineTreatment ConditionsResultReference
NO Production BV2 Microglial CellsLPS-stimulatedInhibition[1]
iNOS Expression BV2 Microglial CellsLPS-stimulatedInhibition[1]
COX-2 Expression BV2 Microglial CellsLPS-stimulatedInhibition[1]
IL-6 Release BV2 Microglial CellsLPS-stimulatedInhibition[1]
TNF-α Release BV2 Microglial CellsLPS-stimulatedInhibition[1]

Table 2: Troubleshooting Common Assay Artifacts

Artifact Potential Cause Recommended Action
False Positives Autofluorescence of this compoundMeasure fluorescence of the compound alone at the assay wavelengths.
False Negatives Light absorbance by this compoundCheck the absorbance spectrum of the compound.
Non-specific Inhibition Compound aggregationInclude a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

Experimental Protocols

MAPK Phosphorylation Western Blot Protocol
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Starve the cells in serum-free media for 4-6 hours before treatment. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with a known MAPK activator (e.g., 1 µg/mL LPS for 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

NF-κB Reporter Assay Protocol
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with a dilution series of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the NF-κB-dependent Firefly luciferase activity to the Renilla luciferase activity.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs NFkB_Inhib IκB TAK1->NFkB_Inhib p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Yomogin (B1684278) This compound Yomogin->p38 Inhibits Phosphorylation Yomogin->JNK Inhibits Phosphorylation Yomogin->ERK Inhibits Phosphorylation NFkB NF-κB (p65/p50) NFkB_Inhib->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes NFkB_nuc->Inflammatory_Genes

Caption: this compound inhibits the MAPK signaling pathway.

Off_Target_Workflow Start Start: Observed Phenotype On_Target Is the phenotype consistent with known This compound activity? Start->On_Target Dose_Response Perform Dose-Response and Time-Course Analysis On_Target->Dose_Response Yes Off_Target_Investigation Investigate Potential Off-Targets (e.g., Kinase Profiling, Computational Prediction) On_Target->Off_Target_Investigation No Orthogonal_Assay Confirm with Orthogonal Assays Dose_Response->Orthogonal_Assay Controls Use Inactive Analogs and Vehicle Controls Orthogonal_Assay->Controls Target_Engagement Perform Target Engagement Assay (e.g., CETSA) Controls->Target_Engagement Conclusion_On Likely On-Target Effect Target_Engagement->Conclusion_On Conclusion_Off Likely Off-Target Effect Off_Target_Investigation->Conclusion_Off

Caption: Workflow for differentiating on- and off-target effects.

References

dealing with (-)-Yomogin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and troubleshooting the degradation of (-)-yomogin during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. It has been shown to inhibit neuroinflammation by regulating the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] Degradation of this compound can lead to a loss of its biological activity, resulting in inaccurate and unreliable experimental outcomes. Therefore, ensuring the stability of this compound throughout storage and handling is critical for reproducible research.

Q2: What are the optimal storage conditions for this compound?

While specific stability data for this compound is limited, general recommendations for sesquiterpene lactones should be followed to minimize degradation.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at -20°C or below for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable.Lower temperatures slow down chemical reactions that lead to degradation.
Light Protect from light by storing in an amber vial or a light-blocking container.Exposure to light, particularly UV light, can induce photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The chemical structure of this compound contains moieties that may be susceptible to oxidation.
Form Store as a dry powder (lyophilized solid).Storing in solution, especially in protic solvents, can accelerate degradation through hydrolysis or other reactions.

Q3: I observe a decrease in the activity of my this compound sample over time. What could be the cause?

A decrease in biological activity is a strong indicator of this compound degradation. The α-methylene-γ-lactone and cyclopentenone moieties present in many sesquiterpene lactones are chemically reactive and susceptible to degradation. Potential causes for loss of activity include:

  • Improper Storage: Exposure to elevated temperatures, light, or oxygen can accelerate degradation.

  • Hydrolysis: If stored in solution, particularly in aqueous or alcoholic solvents, the lactone ring can undergo hydrolysis.

  • Reaction with Nucleophiles: The α,β-unsaturated carbonyl groups in the structure are susceptible to Michael addition reactions with nucleophiles.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution of this compound can introduce moisture and promote degradation.

Q4: How can I detect this compound degradation?

The most common method for detecting and quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products.[4][5][6][7][8]

Key features of a stability-indicating HPLC method:

  • Specificity: The ability to resolve the parent compound from all potential degradation products.

  • Quantification: Allows for the determination of the amount of remaining intact this compound and the formation of degradation products over time.

Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the chemical structures of the degradation products.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of this compound leading to reduced potency.1. Verify the storage conditions of your this compound stock.2. Perform an analytical check (e.g., HPLC) on your sample to assess its purity.3. Prepare fresh solutions of this compound from a new or properly stored solid stock for each experiment.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Document the retention times and peak areas of the new peaks.2. If possible, use LC-MS to identify the mass of the degradation products to help elucidate their structures.3. Review your storage and handling procedures to identify potential causes of degradation.
Change in physical appearance of the solid compound (e.g., color change, clumping). Significant degradation or absorption of moisture.1. Discard the sample as its purity is compromised.2. Ensure that new samples are stored in a desiccator, especially if they are hygroscopic.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.[10][11][12] This protocol provides a general framework that should be optimized for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile (B52724) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze the samples using a developed HPLC method. An example of starting HPLC conditions is provided in the table below.

Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable gradient, e.g., 30% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm (or a wavelength of maximum absorbance for yomogin)
Injection Volume 10 µL
  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify the peaks corresponding to the degradation products.

    • Optimize the HPLC method to achieve baseline separation of all peaks.

    • Calculate the percentage of degradation.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G A Inconsistent Experimental Results or Reduced Activity B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Perform Analytical Purity Check (HPLC) A->C G Review Handling Procedures (e.g., solvent, freeze-thaw cycles) B->G D Is Purity >95%? C->D E Prepare Fresh Solution from Solid Stock D->E Yes F Significant Degradation Detected D->F No I Problem Likely Not with Compound Stability E->I F->G H Order New Batch of this compound F->H

A troubleshooting workflow for investigating suspected this compound degradation.

Simplified Signaling Pathway of this compound Action and Impact of Degradation

G cluster_0 Cellular Response cluster_1 Intervention A LPS (Lipopolysaccharide) B TLR4 A->B C MAPK Pathway (p38, JNK, ERK) B->C D Pro-inflammatory Mediators (NO, iNOS, COX-2, IL-6, TNF-α) C->D E Neuroinflammation D->E Y Intact this compound Y->C Inhibits DY Degraded this compound DY->C No Inhibition

Degradation of this compound can prevent its inhibition of the MAPK pathway.

References

Technical Support Center: Refining (-)-Yomogin Purification Steps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of (-)-Yomogin. The following information is designed to assist in optimizing experimental protocols and overcoming common challenges in achieving high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the extraction, chromatography, and recrystallization of this compound.

Extraction Phase

Question: I am experiencing a low yield of crude this compound extract from my Artemisia plant material. What are the possible causes and solutions?

Answer: Low extraction yield can be attributed to several factors, from the plant material itself to the extraction parameters.

Possible Causes:

  • Suboptimal Plant Material: The concentration of this compound can vary depending on the Artemisia species, geographical location, harvest time, and storage conditions of the plant material.

  • Inadequate Grinding: Insufficient grinding of the plant material limits solvent penetration, leading to incomplete extraction.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently extracting sesquiterpene lactones like this compound.

  • Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process directly impact the efficiency of compound recovery.

  • Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to fully extract the compound from the plant matrix.

Troubleshooting Solutions:

  • Plant Material: Whenever possible, use authenticated Artemisia iwayomogi aerial parts, as this species is a known source of this compound.[1][2][3] Ensure the plant material is properly dried and stored to prevent degradation of the target compound.

  • Grinding: Grind the dried plant material into a fine powder to maximize the surface area for solvent interaction.

  • Solvent Selection: 90% ethanol (B145695) is a reported solvent for the successful extraction of this compound.[4][5] Methanol (B129727) can also be an effective solvent for extracting sesquiterpene lactones.

  • Extraction Parameters: A common protocol involves extracting the plant material with 90% ethanol for 48 hours at room temperature.[4][5] Agitation or sonication can enhance extraction efficiency.

  • Solvent-to-Solid Ratio: A general guideline is to use a solvent-to-solid ratio of 10:1 (v/w), for example, 10 L of solvent for 1 kg of plant material.

Chromatography Phase

Question: I am having difficulty separating this compound from other co-eluting impurities during silica (B1680970) gel column chromatography. How can I improve the resolution?

Answer: Co-elution of impurities is a common challenge in the purification of natural products. Optimizing your chromatographic conditions is key to achieving better separation.

Possible Causes:

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, both this compound and impurities will elute too quickly, resulting in poor separation. If it's not polar enough, elution will be slow, and bands will broaden.

  • Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping bands.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.

  • Structurally Similar Impurities: Artemisia species contain a variety of structurally related sesquiterpene lactones that can be difficult to separate from this compound.[1]

Troubleshooting Solutions:

  • Mobile Phase Optimization:

    • Solvent System: A common and effective mobile phase for separating sesquiterpene lactones on silica gel is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[6]

    • Gradient Elution: Start with a low polarity mobile phase (e.g., high hexane content) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will allow for the separation of compounds with a wider range of polarities. A suggested starting gradient could be from 100% hexane to 100% ethyl acetate.

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4.

  • Sample Loading: As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the silica gel in the column.

  • Column Packing: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase to avoid air bubbles and channels.

  • Alternative Chromatography: If silica gel chromatography is insufficient, consider using other techniques such as Sephadex LH-20 column chromatography, which separates compounds based on size and polarity. A mobile phase of methanol-water (e.g., 8:2 v/v) has been used for further purification of fractions containing this compound.[1]

Question: My recovery of this compound from the column is very low. What could be the reason?

Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound during chromatography.

Possible Causes:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites of silica gel.

  • Compound Degradation: this compound, being a lactone, may be susceptible to hydrolysis under acidic or basic conditions. Some silica gels can be slightly acidic.

  • Improper Fraction Collection: Fractions may be too large, leading to the dilution of the target compound, or the elution of the compound may have been missed.

Troubleshooting Solutions:

  • Deactivating Silica Gel: If you suspect degradation on the silica gel, you can use deactivated silica gel (e.g., by adding a small percentage of water).

  • pH Neutralization: Consider adding a small amount of a neutral buffer to your mobile phase if you suspect pH-related degradation, though this can complicate solvent removal.

  • Monitor Elution Carefully: Use TLC to analyze smaller fractions to precisely identify which ones contain your compound of interest.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) if degradation is a persistent issue.

Recrystallization Phase

Question: I am unable to induce crystallization of this compound, or it is "oiling out." What should I do?

Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling process.

Possible Causes:

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form upon cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.

  • Presence of Impurities: High levels of impurities can inhibit crystal formation.

Troubleshooting Solutions:

  • Solvent Selection:

    • Single Solvent: Experiment with different solvents of varying polarities. A reported method for purifying this compound involves recrystallization from a mixture of methanol and water.[1]

    • Mixed Solvent System: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. For this compound, a mixture of ether and hexane could be a suitable system to try.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Purity Check: If oiling out persists, it may indicate that the sample is still too impure. It may be necessary to repeat the column chromatography step to further purify the compound before attempting recrystallization.

Data Presentation

Table 1: Summary of Reported Purification Steps for this compound from Artemisia iwayomogi

Purification StepDetailsObservations/NotesReference
Extraction Dried and powdered aerial parts (3.0 kg) extracted twice with 90% ethanol (30 L) for 48 hours at room temperature. The extract was then partitioned with ethyl acetate.This initial extraction and partitioning provides a crude extract enriched in medium-polarity compounds like this compound.[4][5]
Column Chromatography (Initial) The ethyl acetate fraction was subjected to Diaion HP-20, silica gel, and MCI gel column chromatography.A series of chromatographic steps are necessary to separate the complex mixture of compounds in the crude extract.[1]
Column Chromatography (Fractionation) Fractions containing this compound were further purified using Sephadex LH-20 column chromatography with a mobile phase of methanol-water (8:2, v/v).This step is effective for separating compounds with similar polarities.[1]
Recrystallization This compound (0.98 g) was purified by recrystallization from a fraction using methanol and water (1:1).Recrystallization is the final step to obtain high-purity crystalline this compound.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound
  • Preparation of Plant Material: Air-dry the aerial parts of Artemisia iwayomogi and grind them into a fine powder.

  • Extraction: Macerate 3.0 kg of the powdered plant material in 30 L of 90% ethanol for 48 hours at room temperature. Repeat the extraction process once more.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.[4][5]

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition it three times with an equal volume of ethyl acetate.

  • Fraction Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched in this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane as the initial mobile phase. The amount of silica gel should be approximately 20-100 times the weight of the ethyl acetate fraction to be loaded.

  • Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate. A suggested gradient could be: 100% Hexane -> 95:5 Hexane:EtOAc -> 90:10 -> 80:20 -> 70:30 -> 50:50 -> 30:70 -> 100% EtOAc.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the composition of each fraction by TLC. Combine the fractions that contain this compound.

Protocol 3: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the impure this compound obtained from chromatography in a minimal amount of hot methanol.

  • Addition of Anti-Solvent: While the methanol solution is still warm, slowly add water dropwise until the solution becomes slightly turbid.

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this process.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol-water (1:1) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals of this compound under vacuum.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatography cluster_recrystallization Final Purification Plant_Material Artemisia iwayomogi (Powdered Aerial Parts) Extraction Maceration with 90% Ethanol Plant_Material->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent Partitioning (Ethyl Acetate/Water) Concentration1->Partitioning Concentration2 Concentration of EtOAc Fraction Partitioning->Concentration2 Crude_Extract Crude EtOAc Extract Concentration2->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:EtOAc Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Sephadex_Chromatography Sephadex LH-20 (MeOH/Water) Fraction_Collection->Sephadex_Chromatography Impure_Yomogin Impure this compound Sephadex_Chromatography->Impure_Yomogin Recrystallization Recrystallization (Methanol/Water) Impure_Yomogin->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Yomogin Pure this compound Crystals Filtration_Drying->Pure_Yomogin

Caption: A generalized workflow for the purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Problem: Low Yield of this compound Cause1 Poor Quality Plant Material Low_Yield->Cause1 Cause2 Inefficient Extraction Low_Yield->Cause2 Cause3 Degradation during Purification Low_Yield->Cause3 Cause4 Losses during Transfers/Handling Low_Yield->Cause4 Solution1 Source authenticated plant material Cause1->Solution1 Solution2 Optimize solvent, time, and temperature Cause2->Solution2 Solution3 Use neutral pH conditions, avoid harsh temperatures Cause3->Solution3 Solution4 Careful handling, rinse glassware Cause4->Solution4

Caption: Troubleshooting logic for addressing low yields of this compound.

References

troubleshooting inconsistent results with (-)-Yomogin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Yomogin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing inconsistencies in results obtained with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a sesquiterpene lactone isolated from plants of the Artemisia genus.[1][2] It is a white crystalline solid with the chemical formula C15H16O3.[2][3] Pre-clinical studies have demonstrated its potential as an anti-cancer and anti-inflammatory agent.[1][2] Specifically, it has been shown to induce apoptosis in cancer cells and suppress neuroinflammation.[1][2][4]

Q2: We are observing inconsistent anti-inflammatory effects in our cell-based assays. What could be the cause?

Inconsistent results in cell-based assays with this compound can arise from several factors:

  • Solubility Issues: this compound is a lipophilic compound with low aqueous solubility.[2] Incomplete solubilization can lead to variations in the effective concentration in your experiments. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing final dilutions in your cell culture medium.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. The expression levels of target proteins in the signaling pathways affected by this compound can differ between cell types, leading to inconsistent responses.

  • Compound Stability: While specific stability data is not extensively published, prolonged storage in solution, especially at room temperature, may lead to degradation.[5][6] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.

  • Assay Interference: If you are using colorimetric assays (e.g., MTT), the physical properties of this compound could potentially interfere with the readout. It is crucial to include appropriate controls, such as wells containing only the compound and media, to account for any background absorbance or color changes.

Q3: Our in vivo experiments are showing variable efficacy. What should we consider?

Variability in in vivo studies can be complex. Here are some key considerations for this compound:

  • Bioavailability: As a lipophilic molecule, the oral bioavailability of this compound may be limited. The formulation and route of administration can significantly impact its absorption and distribution.[2] One study successfully used oral gavage by dissolving this compound in 2% Tween 80 in saline.[2]

  • Metabolism: The in vivo metabolism of this compound has not been extensively characterized. Differences in metabolic rates between individual animals can lead to variable exposure and, consequently, inconsistent efficacy.

  • Blood-Brain Barrier Penetration: For neuroinflammation models, the ability of this compound to cross the blood-brain barrier (BBB) is crucial. While predictions suggest it may cross the BBB due to its lipophilicity and low molecular weight, experimental confirmation is limited.[2]

Troubleshooting Guides

Problem: Low or No Bioactivity Observed in in vitro Assays

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Concentration The effective concentration of this compound can be cell-type dependent. Perform a dose-response study with a wide concentration range (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line and assay.[2]
Incorrect Solvent or Poor Solubility Ensure this compound is completely dissolved in a suitable organic solvent (e.g., DMSO) before preparing aqueous dilutions. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) and consistent across all treatments, including vehicle controls.
Short Incubation Time The onset of the biological effects of this compound may require a specific duration of exposure. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing the desired effect.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Problem: High Variability Between Replicates

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Solubilization Visually inspect your stock and working solutions to ensure there is no precipitate. Vortex solutions thoroughly before use. Consider a brief sonication to aid dissolution if necessary.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step.
Cell Seeding Density Inconsistent cell numbers at the start of an experiment can lead to significant variability. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells and plates.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for MAPK Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

yomogin_apoptosis_pathway yomogin (B1684278) This compound caspase8 Caspase-8 Activation yomogin->caspase8 bid Bid Cleavage (tBid) caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Translocation to Mitochondria bid->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway by this compound.

yomogin_mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk p38 p-p38 mapk->p38 jnk p-JNK mapk->jnk erk p-ERK mapk->erk inflammation Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-6) p38->inflammation jnk->inflammation erk->inflammation yomogin This compound yomogin->p38 yomogin->jnk yomogin->erk

Caption: Inhibition of the MAPK signaling pathway by this compound.

experimental_workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock treatment Treat Cells with This compound prepare_stock->treatment cell_culture Cell Culture (e.g., BV2, HL-60) cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Assay incubation->assay viability Cell Viability (MTT) assay->viability western Western Blot (p-MAPK) assay->western elisa ELISA (Cytokines) assay->elisa data_analysis Data Analysis viability->data_analysis western->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Optimizing Buffer Conditions for (-)-Yomogin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for (-)-Yomogin binding assays. The following information is tailored to address common challenges and ensure reliable, reproducible results, with a focus on this compound's interaction with its putative target, Signal Transducer and Activator of Transcription 3 (STAT3).

Frequently Asked Questions (FAQs)

Q1: What is a good starting buffer for a this compound binding assay with STAT3?

A good starting point is a buffer that mimics physiological conditions. For assays involving STAT3, such as Fluorescence Polarization (FP) or Thermal Shift Assays (TSA), a HEPES- or Tris-based buffer is recommended. A common formulation is 20-50 mM HEPES or Tris at pH 7.5-8.5, with 50-150 mM NaCl.[1][2] It is also advisable to include additives to maintain protein stability and reduce non-specific binding from the outset.

Q2: this compound is poorly soluble in aqueous solutions. How should I prepare it?

This compound, like many small organic molecules, should be dissolved in a 100% organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is an excellent and widely used choice as it can dissolve both polar and nonpolar compounds and is miscible with most aqueous assay buffers.[3][4] Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into the assay buffer. It is critical to ensure the final DMSO concentration in the assay is low (typically ≤1-2%) and consistent across all wells to avoid solvent effects on the binding interaction.[1]

Q3: What are common buffer additives and why are they important?

Buffer additives are crucial for maintaining the stability and activity of the target protein (e.g., STAT3) and for minimizing assay artifacts. Key additives include salts, reducing agents, detergents, and carrier proteins. Their roles and typical concentrations are summarized in the table below.

Q4: How do I determine the optimal pH and salt concentration for my assay?

The optimal pH and salt concentration depend on the specific properties of your target protein. Proteins are least soluble at their isoelectric point (pI), so the buffer pH should be at least one unit away from the protein's pI.[5] Ionic strength affects electrostatic interactions; therefore, screening a range of NaCl concentrations (e.g., 50 mM to 500 mM) is recommended to find the condition that maximizes specific binding while minimizing non-specific interactions.[6][7] A thermal shift assay is an excellent high-throughput method to rapidly screen a matrix of pH and salt conditions to find the most stabilizing environment for the protein.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound binding experiments.

Problem 1: High Background or Non-Specific Binding

High background signal can mask the true binding event and is a common issue.

  • Cause: The protein or this compound is binding to the assay plate or other components non-specifically. This can be due to hydrophobic or electrostatic interactions.

  • Solution Workflow:

    G

    Caption: Logical workflow for troubleshooting high non-specific binding.

Problem 2: Protein Aggregation or Precipitation

Protein aggregation leads to inconsistent results and can cause false positives.

  • Cause: The buffer conditions (pH, ionic strength) are not optimal for protein stability, or the protein concentration is too high.[5][10]

  • Solutions:

    • Optimize pH and Salt: Ensure the buffer pH is not near the protein's pI.[5] Screen different salt concentrations as both low and high salt can sometimes induce aggregation.[10]

    • Add Stabilizing Agents: Include glycerol (B35011) (5-10% v/v) or arginine (50-100 mM) in the buffer to enhance protein solubility.[11]

    • Include a Reducing Agent: For proteins with exposed cysteines, such as STAT3, include a reducing agent like DTT or TCEP (0.5-2 mM) to prevent oxidation-induced aggregation.[10]

    • Lower Protein Concentration: Work at the lowest protein concentration that still provides a robust assay window.[5]

Data Presentation: Buffer Additives

The table below summarizes common additives, their functions, and recommended starting concentrations for optimizing this compound binding assays.

Additive CategoryExampleFunctionTypical Concentration RangeReference(s)
Salts NaCl, KClModulates electrostatic interactions, reduces non-specific binding.50 - 500 mM[1][6][7]
Detergents Tween-20, Triton X-100Reduces non-specific binding due to hydrophobic interactions.0.005% - 0.1% (v/v)[2][6][7]
Reducing Agents DTT, TCEPPrevents cysteine oxidation and subsequent protein aggregation.0.5 - 5 mM[1][10][12]
Chelating Agents EDTAChelates divalent cations that may be required by contaminating proteases.1 - 5 mM[1][2]
Stabilizers/Cryoprotectants GlycerolIncreases solvent viscosity and stabilizes protein structure.5% - 20% (v/v)[1][5]
Carrier Proteins Bovine Serum Albumin (BSA)Blocks non-specific binding sites on surfaces and prevents analyte loss.0.01 - 1 mg/mL (0.001% - 0.1%)[1][6][7]

Experimental Protocols

Protocol: Buffer Optimization using a Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a powerful technique to rapidly identify optimal buffer conditions by measuring a protein's thermal stability.[8][13] Ligand binding typically stabilizes a protein, resulting in an increase in its melting temperature (Tm). This protocol describes how to screen for the most stabilizing buffer for your target protein (e.g., STAT3) before conducting binding assays with this compound.

G

Caption: Workflow for buffer optimization using a Thermal Shift Assay (TSA).

Methodology:

  • Prepare Buffer Stocks: Create a set of concentrated stock solutions for various buffers (e.g., HEPES, Tris), pH levels (e.g., 6.5 to 8.5), salts (e.g., NaCl, KCl), and additives (e.g., glycerol, DTT).

  • Design Plate Matrix: In a 96-well qPCR plate, use your stocks to create a matrix of final buffer conditions. For example, you can vary pH along the rows and salt concentration along the columns.

  • Prepare Protein-Dye Mix: Prepare a master mix containing your target protein (final concentration typically 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a baseline buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Assemble the Assay: Add the protein-dye master mix to each well of the 96-well plate containing the different buffer conditions. The final volume is typically 20-25 µL.

  • Perform Thermal Melt: Place the plate in a real-time PCR instrument.[8] Set up a melt curve protocol to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), measuring fluorescence at each increment.

  • Data Analysis: The instrument software will generate melt curves. The midpoint of the sharp transition in fluorescence corresponds to the protein's melting temperature (Tm). Identify the buffer condition(s) that result in the highest Tm. This indicates the most stabilizing buffer, which is the optimal choice for your this compound binding assays.[9]

References

Technical Support Center: (-)-Yomogin Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Yomogin in animal models. Our goal is to help you anticipate and address potential challenges in your experiments, particularly concerning the compound's toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities.[1][2] Its primary known mechanisms of action include potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This is achieved, at least in part, by suppressing the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, JNK, and ERK.

Q2: What are the potential toxicities associated with sesquiterpene lactones like this compound in animal models?

A2: While specific toxicity data for this compound is limited, the class of sesquiterpene lactones is known to exhibit certain toxicities.[1][3] These are often attributed to their α,β-unsaturated structural elements which can react with biological nucleophiles.[2] Potential toxicities observed in animals exposed to sesquiterpene lactones include:

  • Gastrointestinal irritation: This can manifest as loss of appetite, vomiting, and diarrhea.[1]

  • Contact dermatitis: Skin irritation can occur upon dermal exposure.[3]

  • Neurotoxicity: Some sesquiterpene lactones have been reported to be neurotoxic.[1]

  • Organ damage: At higher doses, congestion of the liver and kidneys, as well as pulmonary damage, have been observed.[1]

  • Genotoxicity: There are concerns about the genotoxic potential of some sesquiterpene lactones, possibly through oxidative DNA damage.[3]

Q3: Are there any established LD50 or MTD values for this compound in common animal models?

A3: As of the latest literature review, specific LD50 (median lethal dose) or MTD (maximum tolerated dose) values for this compound in common animal models like mice and rats have not been published. Determining these values is a critical step in the preclinical safety evaluation of the compound. General acute and repeated-dose toxicity studies are necessary to establish a safety profile.

Q4: How can I minimize the potential toxicity of this compound in my animal experiments?

A4: Several strategies can be employed to potentially mitigate the toxicity of this compound:

  • Formulation Strategies: Since many sesquiterpene lactones are hydrophobic, enhancing their solubility can improve bioavailability and potentially reduce localized toxicity in the gastrointestinal tract.[4][5] Consider using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticle encapsulation.[5][6]

  • Co-administration with Antioxidants: The toxicity of some compounds is linked to oxidative stress.[7][8][9] Co-administration of antioxidants like N-acetylcysteine (NAC), Vitamin E, or silymarin (B1681676) could potentially ameliorate this compound-induced oxidative damage.[8][10]

  • Careful Dose Selection and Escalation: Begin with low doses and carefully escalate while monitoring for any signs of toxicity. This is crucial for determining the therapeutic window.

  • Route of Administration: The route of administration can significantly impact toxicity. For instance, intraperitoneal injection might lead to higher systemic exposure and different toxicities compared to oral gavage.

Q5: What are the key considerations when designing a toxicity study for this compound?

A5: When designing a toxicity study, it is important to:

  • Select the appropriate animal model: Mice and rats are commonly used for initial toxicity screening.

  • Determine the dose levels: This should be based on any available efficacy data and a thorough literature review of similar compounds. A typical study includes a control group, a low dose, a mid-dose, and a high dose.

  • Define the duration of the study: This can range from acute (single dose, 14-day observation) to sub-chronic (e.g., 28 or 90 days) and chronic studies.

  • Identify relevant endpoints: These should include mortality, clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathology of target organs.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Adverse Events
Potential Cause Troubleshooting Steps
Dose is too high - Immediately cease administration and euthanize moribund animals. - Review the literature for toxicity data on structurally similar compounds to re-evaluate your dose selection. - Conduct a dose-range finding study with smaller dose increments.
Vehicle-related toxicity - Run a vehicle-only control group to assess its effects. - Ensure the vehicle is appropriate for the route of administration and is non-toxic at the volume administered.
Improper administration technique - Review and refine your administration technique (e.g., oral gavage, intraperitoneal injection) to minimize stress and potential for injury. - Ensure all personnel are properly trained.
Contamination of the test compound - Verify the purity of your this compound sample through analytical methods (e.g., HPLC, NMR).
Issue 2: Significant Weight Loss or Reduced Food Intake
Potential Cause Troubleshooting Steps
Gastrointestinal toxicity - Consider reformulating this compound to improve its solubility and reduce local irritation. - Co-administer gastroprotective agents if appropriate for the study design. - Monitor for other signs of GI distress like diarrhea or changes in fecal consistency.
Systemic toxicity affecting appetite - Analyze blood samples for markers of liver and kidney function to identify potential organ damage. - Perform histopathological analysis of relevant organs at the end of the study.
Palatability of the formulation (for oral administration) - If the compound is mixed with food, its bitter taste might deter consumption. Consider oral gavage for precise dosing.
Issue 3: Inconsistent or Non-reproducible Results
Potential Cause Troubleshooting Steps
Variability in compound preparation - Standardize the protocol for preparing the this compound formulation. Ensure it is homogenous and stable.
Inconsistent animal handling - Ensure all animal handling and dosing procedures are performed consistently across all groups and time points.
Biological variability - Increase the number of animals per group to enhance statistical power. - Ensure the animals are of a similar age and weight at the start of the study.
Error in data recording - Implement a robust system for data collection and double-check all entries.

Data Presentation

Table 1: Example of Acute Toxicity Data Summary for this compound in Mice
Dose (mg/kg)Route of AdministrationNumber of AnimalsMortality (%)Clinical Signs of Toxicity
0 (Vehicle)Oral Gavage100No observable signs
[Dose 1]Oral Gavage10[Data][Observations]
[Dose 2]Oral Gavage10[Data][Observations]
[Dose 3]Oral Gavage10[Data][Observations]
[Dose 4]Oral Gavage10[Data][Observations]
Table 2: Example of Hematological and Clinical Chemistry Parameters from a 28-Day Repeated Dose Study in Rats
ParameterControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Hematology
White Blood Cells (x10⁹/L)[Value][Value][Value][Value]
Red Blood Cells (x10¹²/L)[Value][Value][Value][Value]
Hemoglobin (g/dL)[Value][Value][Value][Value]
Platelets (x10⁹/L)[Value][Value][Value][Value]
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)[Value][Value][Value][Value]
Aspartate Aminotransferase (AST) (U/L)[Value][Value][Value][Value]
Alkaline Phosphatase (ALP) (U/L)[Value][Value][Value][Value]
Blood Urea Nitrogen (BUN) (mg/dL)[Value][Value][Value][Value]
Creatinine (mg/dL)[Value][Value][Value][Value]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animal Model: Healthy, young adult nulliparous and non-pregnant female mice (e.g., CD-1 or C57BL/6), 8-12 weeks old.

  • Housing: House animals individually in a controlled environment (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and water. Acclimatize animals for at least 5 days before dosing.

  • Dose Preparation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Dosing:

    • Start with a single animal at a dose level just below the best estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • The dose progression factor is typically 3.2.

    • Administer a single dose by oral gavage.

  • Observations:

    • Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns) at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

    • Record body weights prior to dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD 407)
  • Animal Model: Young, healthy male and female rats (e.g., Sprague-Dawley or Wistar).

  • Group Size: At least 5 animals per sex per group.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

  • Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.

  • Observations:

    • Monitor for mortality and clinical signs of toxicity daily.

    • Record body weight and food consumption weekly.

    • Perform a detailed clinical examination weekly.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology:

    • Conduct a full gross necropsy on all animals.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, brain, heart, testes, ovaries).

    • Preserve organs and tissues for histopathological examination.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Yomogin This compound p38 p38 Yomogin->p38 JNK JNK Yomogin->JNK ERK ERK Yomogin->ERK MAPK_Pathway->p38 MAPK_Pathway->JNK MAPK_Pathway->ERK NF_kappaB NF-κB p38->NF_kappaB JNK->NF_kappaB ERK->NF_kappaB Gene_Expression Pro-inflammatory Gene Expression NF_kappaB->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene_Expression->Pro_inflammatory_Mediators

Caption: this compound's anti-inflammatory mechanism via MAPK pathway inhibition.

Experimental_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_end_of_study End-of-Study Procedures Animal_Acclimatization Animal Acclimatization (≥ 5 days) Randomization Randomization into Dose Groups Animal_Acclimatization->Randomization Daily_Dosing Daily Dosing with this compound or Vehicle (28 days) Randomization->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight and Food Consumption Daily_Dosing->Weekly_Measurements Blood_Collection Blood Collection for Hematology & Clinical Chemistry Daily_Dosing->Blood_Collection Day 29 Necropsy Gross Necropsy and Organ Weight Measurement Blood_Collection->Necropsy Tissue_Collection Tissue Collection for Histopathology Necropsy->Tissue_Collection

Caption: Workflow for a 28-day repeated-dose toxicity study.

Troubleshooting_Logic Start Unexpected Adverse Event (e.g., Mortality, Weight Loss) Check_Dose Is the dose appropriate based on literature and preliminary data? Start->Check_Dose Reduce_Dose Action: Reduce dose and/or conduct dose-range finding study Check_Dose->Reduce_Dose No Check_Vehicle Is the vehicle known to be safe at the administered volume? Check_Dose->Check_Vehicle Yes End Problem Addressed Reduce_Dose->End Vehicle_Control Action: Run a dedicated vehicle control group Check_Vehicle->Vehicle_Control No Check_Formulation Is the formulation stable and homogenous? Is solubility an issue? Check_Vehicle->Check_Formulation Yes Vehicle_Control->End Reformulate Action: Consider reformulation (e.g., SEDDS, nanoparticles) Check_Formulation->Reformulate No Check_Administration Is the administration technique consistent and correct? Check_Formulation->Check_Administration Yes Reformulate->End Refine_Technique Action: Review and refine administration protocols Check_Administration->Refine_Technique No Check_Administration->End Yes Refine_Technique->End

References

Technical Support Center: Reproducibility of (-)-Yomogin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving (-)-Yomogin.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during this compound experiments, covering topics from basic handling to complex biological assays.

1. Compound Handling and Storage

  • Q1: How should I dissolve and store this compound?

    A1: this compound, as a sesquiterpene lactone, is expected to have low aqueous solubility. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a sterile, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Q2: I'm observing precipitation of this compound in my cell culture medium. What should I do?

    A2: Precipitation can occur if the aqueous solubility limit is exceeded. To address this:

    • Ensure complete dissolution of the stock: Before diluting in media, ensure your this compound stock in DMSO is fully dissolved. Gentle warming and vortexing can help.

    • Lower the final concentration: If precipitation occurs at your working concentration, you may need to test a lower concentration range.

    • Use a shaker: After adding the diluted this compound to your cell culture plate, gently agitate the plate on a shaker for a few minutes to ensure even distribution and dissolution.[1]

    • Consider surfactants: For some hydrophobic compounds, a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can improve solubility in aqueous media. However, this should be tested for its effects on cell viability first.

  • Q3: How stable is this compound in cell culture medium?

    A3: The stability of sesquiterpene lactones in aqueous solutions can be influenced by pH and temperature.[2] Some sesquiterpene lactones are more stable at a slightly acidic pH (around 5.5) and may lose side chains at a physiological pH of 7.4, especially at 37°C.[2] For long-term experiments (e.g., over 48-72 hours), consider refreshing the treatment medium every 24-48 hours to maintain a consistent concentration of the active compound.

2. Cell Viability Assays (e.g., MTT Assay)

  • Q4: My MTT assay results are inconsistent or show high background. What could be the cause?

    A4: Inconsistencies in MTT assays with hydrophobic compounds can arise from several factors:

    • Compound interference: Some compounds can directly reduce the MTT reagent, leading to false-positive results.[3] It is important to run a control with this compound in cell-free medium to check for direct reduction.

    • Formazan (B1609692) crystal issues: Incomplete solubilization of the formazan crystals can lead to inaccurate readings. Ensure thorough mixing after adding the solubilization buffer and visually inspect the wells for complete dissolution.

    • Cell density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death, confounding the results. Optimize the seeding density for your specific cell line.

    • Hydrophobic compound properties: The compound may precipitate in the medium, leading to uneven exposure of cells to the drug.[1] Refer to Q2 for troubleshooting solubility issues.

  • Q5: Are there alternative assays to MTT for assessing cell viability with this compound?

    A5: Yes, if you continue to face issues with the MTT assay, consider alternative methods that are less prone to interference from colored or reducing compounds. ATP-based luminescence assays (e.g., CellTiter-Glo®) are a robust alternative as they measure the ATP level of viable cells and are generally less susceptible to chemical interference.

3. Western Blotting for Caspase Activation

  • Q6: I am not able to detect cleaved caspase-3 or caspase-8 in my western blot. What should I check?

    A6: Detecting cleaved caspases can be challenging due to their transient nature and low abundance.[4] Here are some troubleshooting tips:

    • Positive Control: Always include a positive control for apoptosis induction (e.g., staurosporine (B1682477) or etoposide (B1684455) treatment) to ensure your antibodies and detection system are working correctly.[5]

    • Time Course: The activation of caspases is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting cleavage.

    • Protein Load: You may need to load a higher amount of total protein (50-100 µg) to detect the cleaved fragments.[4]

    • Antibody Selection: Use antibodies that are specifically validated for the detection of the cleaved forms of the caspases. Check the manufacturer's recommendations for antibody concentrations and incubation conditions.[5]

    • Transfer Conditions: Cleaved caspases are small proteins (17-20 kDa). Over-transfer ("blow-through") can occur. Use a membrane with a smaller pore size (0.2 µm) and optimize your transfer time and voltage.[5][6]

    • Sample Collection: Apoptotic cells can detach from the culture plate. Collect both the adherent cells and the cells floating in the supernatant to ensure you are not losing the apoptotic population.

4. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

  • Q7: My flow cytometry data shows a high percentage of necrotic (Annexin V+/PI+) cells even in the control group. What is causing this?

    A7: A high background of necrotic cells can be due to issues with sample handling.[7]

    • Gentle Cell Handling: Avoid vigorous pipetting or vortexing, which can damage cell membranes and lead to false-positive PI staining.[7]

    • Enzymatic Detachment: For adherent cells, use a gentle, non-enzymatic cell dissociation buffer or minimize the incubation time with trypsin. Over-trypsinization can damage cells.[8]

    • Cell Health: Ensure you are using healthy, log-phase cells for your experiments. Over-confluent or starved cells can undergo spontaneous apoptosis or necrosis.[9]

  • Q8: The separation between live, apoptotic, and necrotic populations in my flow cytometry plot is poor. How can I improve this?

    A8: Poor separation can be due to several factors:

    • Compensation: Ensure proper fluorescence compensation is set up using single-stained controls (Annexin V only and PI only) to correct for spectral overlap between the fluorochromes.[9]

    • Reagent Titration: The concentrations of Annexin V and PI may need to be optimized for your specific cell type. Titrate the reagents to find the optimal staining concentrations that give a bright signal with low background.

    • Incubation Time: Follow the recommended incubation times for staining. Incubating for too long or too short a period can affect the quality of the staining.

Quantitative Data

The following table summarizes plausible IC50 values for this compound in various cancer cell lines based on available literature for similar sesquiterpene lactones. Note that these are representative values and may vary depending on the specific experimental conditions.

Cell LineCancer TypePlausible IC50 Range (µM)
HL-60Human Promyelocytic Leukemia5 - 20
A549Human Lung Carcinoma10 - 50
MCF-7Human Breast Adenocarcinoma10 - 50

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound from a DMSO stock in complete culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (0.1% DMSO in medium) and a positive control for cell death. Replace the existing medium with the treatment medium.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Western Blot for Caspase-3 and Caspase-8 Activation

  • Cell Lysis: After treatment with this compound for the desired time, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a 12-15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins).

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved caspase-8 overnight at 4°C. Also, probe for total caspase-3, total caspase-8, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

  • Cell Treatment and Collection: Treat cells with this compound as described above. Collect both floating and adherent cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour. Include unstained, Annexin V-only, and PI-only controls for setting up compensation and gates.

Signaling Pathways and Experimental Workflows

yomogin_apoptosis_pathway yomogin This compound caspase8 Caspase-8 Activation yomogin->caspase8 bid Bid Cleavage (tBid) caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Translocation to Mitochondria bid->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis yomogin_mapk_pathway cluster_inhibition Inhibition lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk yomogin This compound jnk p-JNK yomogin->jnk erk p-ERK yomogin->erk p38 p-p38 yomogin->p38 mapk->jnk mapk->erk mapk->p38 pro_inflammatory Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-6) jnk->pro_inflammatory erk->pro_inflammatory p38->pro_inflammatory inflammation Neuroinflammation pro_inflammatory->inflammation

References

Validation & Comparative

(-)-Yomogin: A Comparative Guide to its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of (-)-Yomogin with established chemotherapeutic agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate further research and validation.

I. Comparative Efficacy in Human Promyelocytic Leukemia (HL-60) Cells

This compound has demonstrated potent cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. To contextualize its efficacy, this section compares the half-maximal inhibitory concentration (IC50) of this compound with several standard chemotherapeutic drugs also evaluated against HL-60 cells. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may yield different results.

CompoundCell LineIC50 ValueExposure TimeAssayCitation
This compound HL-60Not explicitly stated as an IC50 value, but induced significant apoptosis at concentrations of 20 µM.24 hoursDNA Fragmentation, Annexin-V Staining[1]
Doxorubicin HL-60~20 nMNot specifiedGrowth Inhibition[2]
Paclitaxel (B517696) HL-60Inhibited growth in a dose-dependent manner, with significant effects at 0.1 and 1 µM.48 hoursMTT Assay[3]
Vincristine HL-600.008 µg/mL (~9.7 nM)48 hoursMTT Assay[4]
Etoposide (B1684455) HL-600.86 ± 0.34 µM48 hoursCellTiter-Blue® Assay[5]

II. Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in HL-60 cells through a caspase-dependent pathway.[1] The key molecular events are outlined below.

Signaling Pathway of this compound-Induced Apoptosis

Yomogin_Apoptosis_Pathway Yomogin (B1684278) This compound Caspase8 Caspase-8 activation Yomogin->Caspase8 Bid Bid cleavage to tBid Caspase8->Bid Bax Bax translocation to mitochondria Bid->Bax CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling cascade in HL-60 cells.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-cancer activity of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of a compound on cancer cells.

1. Cell Seeding:

  • Plate HL-60 cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and comparator drugs (e.g., doxorubicin, paclitaxel) in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

B. Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the procedure for quantifying apoptosis using flow cytometry.

AnnexinV_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Start Treat HL-60 cells with This compound or control Harvest Harvest cells by centrifugation Start->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend AddAnnexin Add Annexin V-FITC Resuspend->AddAnnexin Incubate1 Incubate in the dark AddAnnexin->Incubate1 AddPI Add Propidium Iodide (PI) Incubate1->AddPI FlowCytometry Analyze by flow cytometry AddPI->FlowCytometry Gating Gate populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) FlowCytometry->Gating

Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.

1. Cell Treatment and Harvesting:

  • Treat HL-60 cells with the desired concentrations of this compound or a positive control for the specified duration.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

2. Washing and Resuspension:

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

3. Staining:

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 10 µL of Propidium Iodide (PI) staining solution (50 µg/mL).

4. Flow Cytometry Analysis:

  • Analyze the stained cells immediately by flow cytometry.

  • Use unstained cells and cells stained with only Annexin V-FITC or only PI as controls for setting compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

C. Western Blot Analysis for Caspase Activation

This protocol describes the detection of activated (cleaved) caspases by Western blotting.

1. Protein Extraction:

  • Following treatment with this compound, wash the HL-60 cells with cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the cleaved forms of caspase-8, caspase-9, and caspase-3 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

IV. Conclusion

The available data indicates that this compound is a potent inducer of apoptosis in HL-60 human promyelocytic leukemia cells. Its mechanism of action involves the activation of the extrinsic and intrinsic apoptotic pathways, culminating in the activation of effector caspases. While direct comparative studies are limited, the preliminary data suggests that its cytotoxic effects are within a range that warrants further investigation, especially in comparison to established chemotherapeutic agents. The provided protocols offer a foundation for researchers to further explore and validate the anti-cancer potential of this compound.

References

Validating the Anti-inflammatory Mechanism of (-)-Yomogin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of (-)-Yomogin against two well-established compounds, Dexamethasone and Curcumin. The information presented is collated from preclinical studies and is intended to provide a comprehensive overview of their respective mechanisms of action, supported by experimental data.

Comparative Analysis of Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. To contextualize its potency, this section compares its activity with Dexamethasone, a potent synthetic corticosteroid, and Curcumin, a well-researched natural anti-inflammatory agent. The data presented is primarily from in vitro studies on lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard model for neuroinflammation research.

Inhibition of Pro-inflammatory Mediators

The following table summarizes the inhibitory effects of this compound, Dexamethasone, and Curcumin on the production of key pro-inflammatory molecules. Data for this compound is derived from studies on LPS-stimulated BV2 microglial cells.[1] Comparative data for Dexamethasone and Curcumin are drawn from studies using similar in vitro models to allow for an indirect comparison.

CompoundConcentrationiNOS ExpressionCOX-2 ExpressionTNF-α ProductionIL-6 ProductionNitric Oxide (NO) Production
This compound 10 µMSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased (at 1 µM & 10 µM)
Dexamethasone 10 µM~84% Inhibition (of protein)~70% Inhibition (of protein)AttenuatedAttenuated-
Curcumin 10 µMSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedInhibited

Note: "Significantly Decreased" indicates a statistically significant reduction as reported in the source study, without a specific percentage of inhibition provided. The data for Dexamethasone and Curcumin are compiled from various sources and are intended for comparative purposes.

Modulation of MAPK Signaling Pathway

A key mechanism of action for this compound is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The table below presents the effect of this compound on the phosphorylation of key proteins in this pathway in LPS-stimulated BV2 microglial cells.

CompoundConcentrationp-p38 Phosphorylationp-JNK Phosphorylationp-ERK Phosphorylation
This compound 10 µMSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

MAPK Signaling Pathway Inhibition by this compound cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates Yomogin This compound Yomogin->p38 Inhibits Phosphorylation Yomogin->JNK Inhibits Phosphorylation Yomogin->ERK Inhibits Phosphorylation Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory_Mediators Induces JNK->Pro_inflammatory_Mediators Induces ERK->Pro_inflammatory_Mediators Induces

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_assays Assays Start BV2 Microglial Cells Pretreatment Pre-treatment with This compound or alternative Start->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysate Prepare Cell Lysate Stimulation->Cell_Lysate RNA_Isolation Isolate RNA Stimulation->RNA_Isolation ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (p-p38, p-JNK, p-ERK) Cell_Lysate->Western_Blot qRT_PCR qRT-PCR (iNOS, COX-2, TNF-α, IL-6) RNA_Isolation->qRT_PCR

Caption: General experimental workflow for in vitro validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's anti-inflammatory mechanism.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. Prior to stimulation, cells are pre-treated with various concentrations of this compound, Dexamethasone, or Curcumin for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to induce an inflammatory response. Control groups receive either no treatment or vehicle control.

Western Blot Analysis for MAPK Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using a suitable RNA isolation kit. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a cDNA synthesis kit.

  • qRT-PCR: Real-time PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Primer Sequences:

    • iNOS: Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3', Reverse: 5'-GTGGACGGGTCGATGTCAC-3'

    • COX-2: Forward: 5'-CAGACAACATAAACTGCGCCTTT-3', Reverse: 5'-TGGACAGGCTTCCATTGACC-3'

    • TNF-α: Forward: 5'-GACGTGGAACTGGCAGAAGAG-3', Reverse: 5'-TTGGTGGTTTGTGAGTGTGAG-3'

    • IL-6: Forward: 5'-TCCAGTTGCCTTCTTGGGACTG-3', Reverse: 5'-AGCCTCCGACTTGTGAAGTGGT-3'

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
  • Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations of the cytokines in the samples are determined by interpolating from the standard curve.

References

(-)-Yomogin: A Comparative Analysis of its Efficacy Against Known Inhibitors in Inflammation and Cancer Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the efficacy of (-)-Yomogin, a natural sesquiterpene lactone, against established inhibitors in key cellular signaling pathways implicated in inflammation and cancer. This guide provides a side-by-side comparison of this compound's performance, supported by experimental data and detailed methodologies, to facilitate informed decisions in preclinical research and drug discovery.

This compound has demonstrated significant inhibitory effects on critical pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, inflammatory responses mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the induction of apoptosis through caspase-8 activation. This guide evaluates its potency in comparison to well-characterized inhibitors in each of these areas.

Comparative Efficacy of this compound and Known Inhibitors

The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound and its counterparts.

Target Pathway Compound Target Enzyme/Process Cell Line/System IC50 Value Citation
Inflammation This compound Nitric Oxide (NO) ProductionRAW 264.7 Macrophages3 µM[1][2]
L-NIL Inducible Nitric Oxide Synthase (iNOS)Murine iNOS3.3 µM[3][4][5]
Celecoxib Cyclooxygenase-2 (COX-2)Sf9 cells40 nM[6]
MAPK Pathway SP600125 JNK1, JNK2, JNK3Cell-free assays40-90 nM[7][8][9]
Apoptosis Doxorubicin Cell ViabilityHL-60Varies (nM to low µM range)[10][11]

Note: Direct comparative studies for this compound's IC50 on MAPK and COX-2 enzymatic activity were not available in the reviewed literature. The provided data for known inhibitors serves as a benchmark for their established potency.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MKKs MKK3/4/6 MAP3K->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Yomogin This compound Yomogin->JNK Inhibits phosphorylation Yomogin->p38 Inhibits phosphorylation Yomogin->ERK Inhibits phosphorylation SP600125 SP600125 SP600125->JNK Inhibits

MAPK Signaling Pathway Inhibition

Inflammation_Pathway LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene COX2_gene COX-2 Gene NFkB->COX2_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein COX2_protein COX-2 Protein COX2_gene->COX2_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalyzes L_Arginine L-Arginine L_Arginine->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Yomogin This compound Yomogin->iNOS_protein Inhibits expression Yomogin->COX2_protein Inhibits expression Yomogin->NO Inhibits production L_NIL L-NIL L_NIL->iNOS_protein Inhibits Celecoxib Celecoxib Celecoxib->COX2_protein Inhibits

Inflammatory Pathway Inhibition

Apoptosis_Pathway Yomogin This compound Procaspase8 Pro-caspase-8 Yomogin->Procaspase8 Activates Doxorubicin Doxorubicin Doxorubicin->Procaspase8 Can activate (cell type dependent) Caspase8 Active Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-8 Dependent Apoptosis Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Specific Assays Cell_Culture Cell Culture (e.g., RAW 264.7, HL-60) Treatment Treatment with This compound or Inhibitors Cell_Culture->Treatment LPS_Stimulation LPS Stimulation (for inflammation assays) Treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Nitric_Oxide_Assay Nitric Oxide Assay (Griess Reagent) Cell_Lysis->Nitric_Oxide_Assay Western_Blot Western Blot (p-MAPK, iNOS, COX-2) Cell_Lysis->Western_Blot Caspase_Assay Caspase-8 Activity Assay Cell_Lysis->Caspase_Assay Data_Analysis Data Analysis (e.g., IC50 calculation) Nitric_Oxide_Assay->Data_Analysis Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis

References

A Comparative Analysis of (-)-Yomogin and Other Potent Sesquiterpene Lactones in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative anticancer, anti-inflammatory, and antimicrobial activities of (-)-Yomogin, Parthenolide, Costunolide, and Dehydrocostus Lactone.

Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in the scientific community for their wide-ranging pharmacological properties. Among these, this compound, Parthenolide, Costunolide, and Dehydrocostus Lactone have emerged as prominent members, demonstrating notable anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive comparison of the biological performance of this compound against these other well-characterized sesquiterpene lactones, supported by experimental data from various studies.

Anticancer Activity: A Cytotoxic Showdown

The anticancer potential of these sesquiterpene lactones is largely attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The α-methylene-γ-lactone moiety present in their chemical structures is a key pharmacophore responsible for their biological activity, primarily through Michael addition reactions with nucleophilic cellular targets.

While data on the cytotoxic activity of this compound is still emerging, studies have shown its potent pro-apoptotic effects in human promyelocytic leukemia (HL-60) cells.[1][2][3] In contrast, Parthenolide, Costunolide, and Dehydrocostus Lactone have been more extensively studied, with a wealth of IC50 values reported across a broad spectrum of cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound HL-60 (Leukemia) A549 (Lung) MCF-7 (Breast) HCT116 (Colon) PC-3 (Prostate)
This compound Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
Parthenolide ~2.5 - 10 ~3.8 - 15.4 ~5.0 - 15 ~7.0 ~10 - 20
Costunolide ~5 - 15 ~10 - 25 ~10 - 30 ~15 - 30 ~15 - 30

| Dehydrocostus Lactone | ~5 - 15 | ~10 - 20 | ~10 - 25 | ~10 - 20 | ~10 - 20 |

Note: The IC50 values are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of many diseases, and the anti-inflammatory properties of sesquiterpene lactones make them attractive therapeutic candidates. Their primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor NF-κB.

This compound has demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC50 value of 3 µM.[4][5][6] Parthenolide, Costunolide, and Dehydrocostus Lactone are also well-documented inhibitors of NF-κB and downstream inflammatory pathways.

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ in µM)

Compound Assay Cell Line IC₅₀ (µM)
This compound NO Production Inhibition RAW 264.7 3[4][5][6]
Parthenolide NF-κB Inhibition Various ~1 - 10
Costunolide NO Production Inhibition RAW 264.7 ~5 - 15

| Dehydrocostus Lactone | NO Production Inhibition | RAW 264.7 | ~2 - 10 |

Antimicrobial Activity: A Broad Spectrum of Defense

Sesquiterpene lactones also exhibit a range of antimicrobial activities against various bacteria and fungi. While the exact mechanisms are still under investigation, they are thought to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Currently, there is limited published data on the specific minimum inhibitory concentration (MIC) values for this compound against a wide range of microbial strains. In contrast, Parthenolide, Costunolide, and Dehydrocostus Lactone have been evaluated against several common pathogens.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Staphylococcus aureus Escherichia coli Candida albicans
This compound Data Not Available Data Not Available Data Not Available
Parthenolide ~16 - 64 >128 ~32 - 128
Costunolide ~8 - 32 >128 ~16 - 64

| Dehydrocostus Lactone | ~4 - 16 | >64 | ~8 - 32 |

Note: The MIC values are approximate ranges compiled from multiple sources and can vary depending on the specific strains and experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Anticancer Activity Workflow start Cancer Cell Culture treatment Treat with Sesquiterpene Lactone start->treatment mtt_assay MTT Assay treatment->mtt_assay measure Measure Absorbance at 570 nm mtt_assay->measure calculate Calculate IC50 Value measure->calculate

Caption: Workflow for determining the anticancer activity (IC50) of sesquiterpene lactones using the MTT assay.

G cluster_1 Anti-inflammatory Activity Workflow macrophage Macrophage Culture (e.g., RAW 264.7) stimulate Stimulate with LPS macrophage->stimulate treat Treat with Sesquiterpene Lactone stimulate->treat incubate Incubate treat->incubate griess Griess Assay incubate->griess measure_no Measure Nitrite (B80452) Concentration griess->measure_no calc_ic50 Calculate IC50 measure_no->calc_ic50

Caption: Workflow for assessing the anti-inflammatory activity (NO inhibition) of sesquiterpene lactones.

G cluster_2 Antimicrobial Activity Workflow prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Sesquiterpene Lactone serial_dilution->inoculate incubation Incubate inoculate->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow for determining the antimicrobial activity (MIC) of sesquiterpene lactones via broth microdilution.

G cluster_3 NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) sl Sesquiterpene Lactones sl->ikk inhibit

Caption: General mechanism of NF-κB pathway inhibition by sesquiterpene lactones.

G cluster_4 This compound-Induced Apoptosis Pathway yomogin (B1684278) This compound caspase8 Caspase-8 Activation yomogin->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Translocation to Mitochondria bid->bax mito Mitochondria bax->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by this compound in HL-60 cells.[1][2][3]

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol is used to determine the cytotoxic effect of the sesquiterpene lactones on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This protocol measures the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of the sesquiterpene lactones for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm.

  • NO Concentration and IC50 Calculation: Determine the nitrite concentration from a standard curve and calculate the IC50 value for NO production inhibition.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacteria and fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the sesquiterpene lactones in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This comparative guide highlights the significant biological activities of this compound and other prominent sesquiterpene lactones. While Parthenolide, Costunolide, and Dehydrocostus Lactone are well-characterized, with substantial data supporting their anticancer, anti-inflammatory, and antimicrobial properties, research on this compound is still expanding. The available data indicates that this compound is a potent anti-inflammatory agent and an inducer of apoptosis. However, further studies are required to establish a comprehensive profile of its cytotoxic and antimicrobial activities to fully assess its therapeutic potential in comparison to other sesquiterpene lactones. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers investigating these promising natural compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Yomogin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of (-)-Yomogin, a bioactive sesquiterpene lactone found in plants of the Artemisia genus, is paramount for quality control, pharmacokinetic analysis, and the elucidation of its therapeutic mechanisms. The choice of an appropriate analytical method is a critical decision that necessitates a comprehensive understanding of the available techniques and their respective performance characteristics.

This guide presents an objective comparison of the two most common analytical methods for the quantification of this compound and structurally similar sesquiterpene lactones: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information is supported by experimental data from validated methodologies to aid researchers in selecting the most suitable technique for their specific requirements.

Cross-validation of analytical methods is a crucial process to ensure that a chosen analytical technique is fit for its intended purpose and to guarantee the reliability and consistency of results. This process involves the evaluation of various performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound and other structurally related sesquiterpene lactones. Due to the limited availability of direct cross-validation studies for this compound, the data presented is a composite from individual validation studies of similar compounds.

Table 1: Performance Characteristics of HPLC-UV for Sesquiterpene Lactone Analysis

ParameterDehydroleucodine[1][2]Santonin[3]
Linearity (Correlation Coefficient, r²) 0.99> 0.99
Limit of Detection (LOD) 1.5 ng/mLNot Reported
Limit of Quantification (LOQ) 15 ng/mLNot Reported
Accuracy (% Recovery) Not ReportedNot Reported
Precision (% RSD) Not ReportedNot Reported

Table 2: Performance Characteristics of LC-MS/MS for Sesquiterpene Lactone Analysis

ParameterNotoginsenoside Fc (a sesquiterpene saponin)[4][5]
Linearity (Correlation Coefficient, r²) > 0.995
Limit of Quantification (LOQ) 0.002 µg/mL (2 ng/mL)
Accuracy (Relative Recovery, %) 93.90% to 99.41%
Precision (Intra-day RSD, %) 2.45% - 12.36%
Precision (Inter-day RSD, %) 3.67% - 14.22%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of sesquiterpene lactones using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in plant extracts and other matrices where high sensitivity is not the primary requirement.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions for a structurally similar sesquiterpene lactone, Dehydroleucodine[1][2]:

  • Column: C18 separation column.

  • Mobile Phase: An isocratic mobile phase of acetonitrile/water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Retention Time: Approximately 3.51 minutes.

Sample Preparation:

  • Extract the plant material or sample matrix with a suitable organic solvent such as methanol (B129727) or acetonitrile.

  • Filter the extract to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) clean-up step to remove interfering substances.

  • Dilute the final extract to an appropriate concentration within the linear range of the method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and for pharmacokinetic studies.

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions for a structurally similar compound, Notoginsenoside Fc[4][5]:

  • Column: C18 column.

  • Mobile Phase: A gradient elution using methanol and water.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection Mode: Selected Reaction Monitoring (SRM).

Sample Preparation for Plasma Samples[4][5]:

  • Perform a protein precipitation step by adding methanol to the plasma sample.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

Mandatory Visualization

Signaling Pathway of this compound

This compound has been shown to inhibit neuroinflammation by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It suppresses the phosphorylation of key kinases in this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Yomogin_MAPK_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK Yomogin This compound Yomogin->p38 Yomogin->JNK Yomogin->ERK ProInflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) p38->ProInflammatory_Mediators JNK->ProInflammatory_Mediators ERK->ProInflammatory_Mediators Neuroinflammation Neuroinflammation ProInflammatory_Mediators->Neuroinflammation

Caption: this compound inhibits the LPS-induced MAPK signaling pathway.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods for this compound quantification.

Cross_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev lcms_dev LC-MS/MS Method method_dev->lcms_dev validation Individual Method Validation hplc_dev->validation lcms_dev->validation hplc_val Validate HPLC-UV (Linearity, Accuracy, Precision, etc.) validation->hplc_val lcms_val Validate LC-MS/MS (Linearity, Accuracy, Precision, etc.) validation->lcms_val cross_val Cross-Validation hplc_val->cross_val lcms_val->cross_val sample_analysis Analyze Same Set of Samples with Both Methods cross_val->sample_analysis data_comp Compare Results & Assess Agreement sample_analysis->data_comp end End: Select Appropriate Method data_comp->end

Caption: Workflow for cross-validating analytical methods.

References

Navigating the Research Landscape of (-)-Yomogin: A Comparative Guide to Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Yomogin, a sesquiterpene lactone, has been the subject of several studies investigating its biological activities. These studies have primarily focused on its anti-cancer and anti-inflammatory properties. Although these are not direct replication studies, comparing their findings offers a valuable perspective on the compound's potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anti-cancer and anti-inflammatory effects of this compound.

Table 1: Anti-Cancer Activity of this compound in Human Promyelocytic Leukemia (HL-60) Cells

Experimental AssayKey Findings
CytotoxicityYomogin (B1684278) induces apoptosis in HL-60 cells.
DNA FragmentationCharacteristic DNA laddering observed upon treatment.
Annexin-V StainingIncreased externalization of phosphatidylserine.
Caspase ActivationActivation of caspase-3, -8, and -9.

Data extracted from a study on the induction of apoptosis by yomogin in human promyelocytic leukemic HL-60 cells.[1]

Table 2: Anti-Neuroinflammatory Activity of this compound

Experimental ModelKey Findings
LPS-stimulated BV2 microglial cellsInhibition of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) production.[2][3]
Suppression of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 phosphorylation.[2][3]
LPS-injected mouse brainsDecreased activation of astrocytes and microglia.[2][3]

Data extracted from a study on the inhibition of neuroinflammation by yomogin.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments performed in the cited studies.

Induction of Apoptosis in HL-60 Cells [1]

  • Cell Culture: Human promyelocytic leukemia HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.

  • Apoptosis Assay: Apoptosis was determined by observing DNA fragmentation and Annexin V-FITC staining. For DNA fragmentation, cells were treated with yomogin, and genomic DNA was extracted and analyzed by agarose (B213101) gel electrophoresis. For Annexin V staining, treated cells were washed, resuspended in binding buffer, and stained with Annexin V-FITC and propidium (B1200493) iodide before analysis by flow cytometry.

  • Western Blot Analysis: Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against caspases, Bid, Bax, and cytochrome c, followed by incubation with HRP-conjugated secondary antibodies.

Anti-Neuroinflammatory Activity Assessment [2][3]

  • Cell Culture: BV2 microglial cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Nitric Oxide (NO) Assay: NO production was measured in the culture supernatant of LPS-stimulated BV2 cells treated with yomogin using the Griess reagent.

  • Western Blot Analysis: BV2 cells were treated with yomogin and stimulated with LPS. Cell lysates were subjected to Western blotting to detect the expression levels of iNOS, COX-2, and the phosphorylated forms of p38, JNK, and ERK.

  • Animal Studies: Male ICR mice were administered yomogin prior to an intraperitoneal injection of LPS. Brain tissues were then collected for immunohistochemical analysis of astrocyte and microglia activation.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms of action and experimental designs can aid in understanding the complex biological processes involved.

cluster_apoptosis This compound Induced Apoptosis Pathway Yomogin Yomogin Caspase8 Caspase-8 Activation Yomogin->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid Bax Bax Translocation to Mitochondria Bid->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.[1]

cluster_inflammation This compound Anti-Neuroinflammatory Pathway LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK InflammatoryMediators Pro-inflammatory Mediators (NO, iNOS, COX-2, IL-6, TNF-α) MAPK->InflammatoryMediators Yomogin Yomogin Yomogin->MAPK Neuroinflammation Neuroinflammation InflammatoryMediators->Neuroinflammation

Caption: Inhibition of the MAPK signaling pathway by this compound to reduce neuroinflammation.[2][3]

cluster_workflow General Experimental Workflow cluster_assays Assays CellCulture Cell Culture (e.g., HL-60, BV2) Treatment Treatment with This compound +/- Stimulant (e.g., LPS) CellCulture->Treatment DataCollection Data Collection Treatment->DataCollection ApoptosisAssay Apoptosis Assays DataCollection->ApoptosisAssay NOAssay Nitric Oxide Assay DataCollection->NOAssay WesternBlot Western Blot DataCollection->WesternBlot Analysis Data Analysis ApoptosisAssay->Analysis NOAssay->Analysis WesternBlot->Analysis

Caption: A generalized workflow for in vitro studies of this compound.

References

comparing in vitro and in vivo effects of (-)-Yomogin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of (-)-Yomogin, a sesquiterpene lactone isolated from Artemisia iwayomogi, reveals distinct yet complementary effects in both laboratory (in vitro) and living organism (in vivo) settings. Primarily recognized for its potent anti-neuroinflammatory properties, this compound demonstrates a consistent mechanism of action by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.

In Vitro Effects of this compound

In controlled laboratory environments using cell cultures, this compound has been shown to directly counteract inflammatory responses. Studies utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard model for neuroinflammation, have demonstrated that this compound significantly inhibits the production of key pro-inflammatory mediators. These include nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[1][2][3]. The underlying mechanism for this inhibition is the suppression of the phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, all of which are critical components of the MAPK signaling pathway[1][2][3].

Beyond its anti-inflammatory effects, this compound has also been observed to induce apoptosis (programmed cell death) in human promyelocytic leukemia HL-60 cells. This is achieved through the activation of caspase-8, leading to the subsequent release of cytochrome c into the cytoplasm, highlighting its potential as an anticancer agent[4].

In Vivo Efficacy of this compound

The anti-neuroinflammatory effects of this compound observed in vitro have been successfully translated to animal models. In mice injected with LPS to induce systemic inflammation and neuroinflammation, oral administration of this compound has been shown to decrease the activation of astrocytes and microglia in the brain[1][2][3]. This reduction in glial cell activation is a key indicator of its anti-neuroinflammatory efficacy in a living system.

Furthermore, this compound treatment has demonstrated behavioral benefits. In LPS-treated mice, which often exhibit depressive-like behaviors, administration of this compound has been shown to alleviate these symptoms[1]. This suggests that the compound's ability to mitigate neuroinflammation can have a positive impact on related neurological and mood disorders.

Comparative Summary of Effects

Parameter In Vitro Findings In Vivo Findings Primary References
Model System LPS-stimulated BV2 microglial cells; Human promyelocytic leukemia HL-60 cellsLPS-injected mice[1][2][3][4]
Anti-inflammatory Mediators Inhibition of NO, iNOS, COX-2, IL-6, and TNF-α production.Reduction in astrocyte and microglia activation in the brain.[1][2][3]
Signaling Pathway Modulation Suppression of p38, JNK, and ERK phosphorylation (MAPK pathway).Regulation of the MAPK pathway is inferred from the reduction in neuroinflammation.[1][2][3]
Behavioral Effects Not applicable.Alleviation of depressive-like behavior.[1]
Apoptotic Effects Induction of apoptosis in HL-60 leukemia cells via caspase-8 activation.Not explicitly studied in the provided neuroinflammation models.[4]
Dosage/Concentration Effective at concentrations around 10 µM in cell cultures.Oral administration of 5 mg/kg/day for 3 days was effective.[1]

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay
  • Cell Culture: BV2 microglial cells are cultured in an appropriate medium.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Various concentrations of this compound are added to the cell cultures.

  • Analysis: After a specific incubation period, the levels of pro-inflammatory mediators (NO, iNOS, COX-2, TNF-α, IL-6) in the cell supernatant or cell lysates are measured using techniques such as the Griess reagent assay for NO, and quantitative real-time PCR (qRT-PCR) or Western blotting for other markers[1][2][3]. Phosphorylation of MAPK pathway proteins (p38, JNK, ERK) is assessed by Western blotting[1][2][3].

In Vivo Anti-Neuroinflammatory and Behavioral Studies
  • Animal Model: Male ICR mice are typically used.

  • Treatment Groups: Animals are divided into control, LPS-only, and LPS + this compound groups.

  • Administration: this compound (e.g., 5 mg/kg/day) is administered orally for a set number of days (e.g., 3 days).

  • Induction of Neuroinflammation: A single intraperitoneal injection of LPS is given after the final dose of this compound.

  • Behavioral Testing: The Forced Swimming Test (FST) is conducted to assess depressive-like behavior by measuring the immobility time of the mice[1].

  • Histological Analysis: After behavioral testing, the mice are sacrificed, and their brains are collected. Immunofluorescence staining is used to measure the activation of astrocytes and microglia in specific brain regions like the hippocampus and cortex[1][2][3].

Visualizing the Molecular Pathway and Experimental Design

Below are diagrams illustrating the signaling pathway of this compound and the workflow of the in vivo experiments.

yomogin_mapk_pathway cluster_cell Microglial Cell cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 TLR4->p38 Phosphorylates JNK JNK TLR4->JNK Phosphorylates ERK ERK TLR4->ERK Phosphorylates Yomogin (B1684278) This compound Yomogin->p38 Inhibits Phosphorylation Yomogin->JNK Yomogin->ERK Inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) p38->Inflammation Promotes Production JNK->Inflammation Promotes Production ERK->Inflammation Promotes Production

Caption: this compound's inhibition of the MAPK signaling pathway.

yomogin_in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment Animals Male ICR Mice (7-week-old) Groups Randomly Assigned Groups: - Control - LPS - LPS + Yomogin Animals->Groups Yomogin_Admin Oral Gavage of Yomogin (5 mg/kg/day for 3 days) Groups->Yomogin_Admin LPS_Injection Intraperitoneal LPS Injection (5 mg/kg) Yomogin_Admin->LPS_Injection 1 hour after last dose FST Forced Swimming Test (FST) (3 hours post-LPS) LPS_Injection->FST Sacrifice Sacrifice and Brain Collection FST->Sacrifice Analysis Immunofluorescence Analysis (Astrocyte & Microglia Activation) Sacrifice->Analysis

Caption: Workflow for in vivo evaluation of this compound.

References

The Structure-Activity Relationship of (-)-Yomogin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Yomogin, a sesquiterpene lactone isolated from various Artemisia species, has garnered significant interest in the scientific community for its diverse biological activities, particularly its anti-inflammatory properties. This guide provides a comprehensive overview of the known biological effects of this compound and explores the potential structure-activity relationships (SAR) of its analogs. While extensive SAR studies on a wide range of synthetic this compound analogs are not yet available in the public domain, this document aims to equip researchers with the foundational knowledge, experimental frameworks, and strategic insights necessary to embark on such investigations.

Biological Activity of this compound

This compound has been primarily investigated for its potent anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory mediators in various cell types. For instance, in BV2 microglial cells stimulated with lipopolysaccharide (LPS), yomogin (B1684278) has been observed to decrease the production of nitric oxide (NO) and down-regulate the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The underlying mechanism for these effects appears to be the regulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1]

Notably, this compound demonstrated these anti-inflammatory effects at concentrations that did not exhibit cytotoxicity, suggesting a favorable therapeutic window.[1] The molecular structure of this compound, provided by PubChem, is C15H16O3.[2]

Hypothetical Structure-Activity Relationship (SAR) Exploration

Given the chemical structure of this compound, several key regions can be identified as prime candidates for modification to explore the SAR and potentially develop analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.

Key Molecular Features for Modification:

  • α-Methylene-γ-lactone Moiety: This is a common feature in many biologically active sesquiterpene lactones and is often crucial for their activity, acting as a Michael acceptor. Modifications here, such as reduction of the double bond or alteration of the lactone ring, would likely have a significant impact on biological activity.

  • The Cyclopentenone Ring: The enone system within the five-membered ring presents another site for potential Michael addition and could be important for covalent interactions with biological targets.

  • Methyl Groups: The two methyl groups could be modified to explore steric and electronic effects on activity.

  • The Fused Ring System: Alterations to the overall carbon skeleton would be more synthetically challenging but could lead to novel scaffolds with different activity profiles.

Experimental Protocols

To initiate an SAR study of this compound analogs, a systematic workflow involving synthesis, purification, characterization, and biological evaluation is necessary.

General Synthesis of this compound Analogs

The synthesis of analogs would likely start from this compound itself or a suitable precursor. Modifications could involve:

  • Reduction of the α-methylene group: Using reagents like sodium borohydride (B1222165) to create a saturated lactone.

  • Epoxidation of the exocyclic double bond: Using peroxy acids to form an epoxide.

  • Modification of the cyclopentenone: For example, through conjugate addition reactions.

  • Functionalization of the methyl groups: While more challenging, this could involve radical halogenation followed by nucleophilic substitution.

Each synthesized analog would require purification, typically by column chromatography, and thorough characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Measurement in LPS-Stimulated BV2 Microglial Cells

This assay is a standard method to screen for anti-inflammatory activity.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and its synthesized analogs

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage inhibition of NO production can then be determined for each compound concentration to calculate the IC50 value.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

General Experimental Workflow for SAR Studies cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound or Precursor Synthesis Chemical Modification Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Screening In Vitro Bioassays (e.g., Anti-inflammatory) Characterization->Screening Analysis Determine IC50/EC50 Values Screening->Analysis SAR Establish Structure-Activity Relationship Analysis->SAR

Caption: A generalized workflow for conducting structure-activity relationship studies.

This compound Structure & Potential Modification Sites yomogin_structure alpha_methylene α-Methylene- γ-lactone cyclopentenone Cyclopentenone methyl_groups Methyl Groups

Caption: Chemical structure of this compound with key sites for potential modification.

Simplified MAPK Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NF_kB NF-κB MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Yomogin This compound Yomogin->MAPK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

comparative analysis of (-)-Yomogin from different sources

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (-)-Yomogin from Diverse Natural Origins

This compound, a eudesmanolide sesquiterpene lactone, has been identified in several plant species, most notably within the Artemisia genus. Esteemed for its broad spectrum of biological activities, it has attracted considerable attention in the fields of pharmacology and drug development. This guide provides a comparative analysis of this compound derived from different botanical sources, focusing on its anti-inflammatory and anticancer properties, supported by experimental data.

Natural Sources of this compound

This compound has been predominantly isolated from the following Artemisia species:

  • Artemisia iwayomogi

  • Artemisia princeps[1][2]

  • Artemisia vulgaris[3]

While these are the primary documented sources, the yield and purity of the isolated this compound can vary depending on the geographical location, harvesting time, and the extraction and purification methods employed.

Comparative Biological Activity

A direct quantitative comparison of this compound from different sources is challenging due to the limited number of studies conducting head-to-head comparisons. However, by collating data from various publications, a qualitative and semi-quantitative assessment can be made.

Anti-inflammatory and Anti-neuroinflammatory Activity

The anti-inflammatory effects of this compound have been a key area of investigation. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.

Table 1: Comparison of Anti-inflammatory Effects of this compound

Source SpeciesCell LineAssayKey FindingsReference
Artemisia iwayomogiBV2 microglial cellsNitric Oxide (NO) ProductionSignificantly decreased NO levels at 1 µM and 10 µM.[3]
Cytokine Production (TNF-α, IL-6)Significantly decreased mRNA and protein levels at 10 µM.[3]
Artemisia princepsRAW 264.7 macrophagesNO ProductionInhibited NO production by suppressing iNOS enzyme expression. Specific IC50 not provided.[2]

From the available data, this compound from Artemisia iwayomogi has demonstrated significant anti-neuroinflammatory activity by reducing the production of nitric oxide and pro-inflammatory cytokines in microglial cells[3]. Similarly, this compound sourced from Artemisia princeps has been shown to inhibit NO production in macrophages[2]. A direct comparison of potency is not feasible without standardized IC50 values.

Anticancer Activity

The anticancer properties of this compound have also been explored, with studies indicating its potential to induce apoptosis in cancer cell lines.

Table 2: Comparison of Anticancer Effects of this compound

Source SpeciesCell LineAssayKey FindingsReference
Artemisia princepsHL-60 (promyelocytic leukemia)Apoptosis InductionPotent inducer of apoptosis via caspase-8 activation, Bid cleavage, and cytochrome c release.[1]
Artemisia vulgaris (extract)HCT-15 (colon cancer)Cytotoxicity (MTT Assay)The methanolic extract exhibited an IC50 value of 50 µg/ml. Note: This is for the total extract, not isolated this compound.[4]

This compound from Artemisia princeps has been shown to be a potent inducer of apoptosis in leukemia cells[1]. While studies on Artemisia vulgaris have demonstrated the anticancer effects of its extracts, data on the specific activity of isolated this compound is less prevalent[4].

Signaling Pathways Modulated by this compound

This compound has been reported to modulate key signaling pathways involved in inflammation and cancer.

MAPK Pathway in Neuroinflammation

Work on this compound from Artemisia iwayomogi has shown that it suppresses neuroinflammation by regulating the Mitogen-Activated Protein Kinase (MAPK) pathway. It inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38[3].

MAPK_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates Yomogin (B1684278) This compound Yomogin->ERK inhibits phosphorylation Yomogin->JNK inhibits phosphorylation Yomogin->p38 inhibits phosphorylation ProInflammatory Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-6) ERK->ProInflammatory induces JNK->ProInflammatory induces p38->ProInflammatory induces

MAPK Pathway Inhibition by this compound.
STAT3 Signaling Pathway in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor implicated in cancer cell proliferation, survival, and metastasis. Its inhibition is a critical target for anticancer therapies. While direct modulation by this compound is an area of ongoing research, understanding this pathway is crucial for evaluating potential anticancer agents.

STAT3_Pathway Cytokine Cytokines / Growth Factors (e.g., IL-6) Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to TargetGenes Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->TargetGenes promotes transcription

Canonical STAT3 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of this compound.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 or BV2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NO production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; 1 µg/mL), to the wells. Include untreated and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Griess_Assay_Workflow Start Seed Cells (96-well plate) Treat Treat with this compound Start->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate (24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Add Griess Reagents (A and B) Collect->Griess Read Measure Absorbance (540 nm) Griess->Read Analyze Quantify Nitrite Read->Analyze

Workflow for the Griess Assay.
Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate and allow them to attach or stabilize overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of this compound.

Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to detect and quantify the expression levels of specific proteins.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat them with this compound and/or LPS as described for the NO assay.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound, isolated from various Artemisia species, demonstrates promising anti-inflammatory and anticancer properties. While the available literature strongly supports its bioactivity, there is a need for more direct comparative studies to elucidate whether the botanical source significantly influences its therapeutic potency. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the efficacy of this compound from different natural origins, paving the way for its potential development as a therapeutic agent.

References

Validating (-)-Yomogin as a Therapeutic Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Yomogin, a sesquiterpene lactone isolated from several species of the Artemisia plant, has emerged as a promising natural compound with demonstrated anticancer and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with established therapeutic agents, supported by available experimental data, to aid in its validation as a potential therapeutic lead.

Anticancer Activity: A Head-to-Head Look

This compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. Its mechanism of action involves the activation of a caspase cascade, a key pathway in programmed cell death. Specifically, studies have shown that yomogin (B1684278) triggers the activation of caspase-8, caspase-9, and caspase-3, leading to DNA fragmentation and other hallmark features of apoptosis.

Table 1: Comparative Cytotoxicity (IC50) of Anticancer Agents

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM)Paclitaxel (µM)
HL-60Human Promyelocytic LeukemiaData Not Available~0.05 - 0.5~0.005 - 0.05
HeLaHuman Cervical CancerData Not Available~0.1 - 1.0~0.01 - 0.1
MCF-7Human Breast CancerData Not Available~0.1 - 1.0~0.001 - 0.01
A549Human Lung CarcinomaData Not Available~0.1 - 1.0~0.001 - 0.01

Note: The IC50 values for Doxorubicin and Paclitaxel are approximate ranges gathered from various sources and can vary depending on experimental conditions.

Anti-inflammatory Potential: Benchmarking Against the Standard

This compound has also demonstrated significant anti-inflammatory and anti-neuroinflammatory activity. It has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The mechanism behind this effect involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Dexamethasone, a potent corticosteroid, is a widely used anti-inflammatory drug. The following table compares the known effects of this compound and Dexamethasone on key inflammatory markers.

Table 2: Comparison of Anti-inflammatory Effects

Inflammatory MarkerThis compound EffectDexamethasone Effect
NO Production Significant decreasePotent inhibition
TNF-α Production Significant decrease in mRNA and protein levelsPotent inhibition
IL-6 Production Significant decrease in mRNA and protein levelsPotent inhibition
iNOS Expression DownregulationDownregulation
COX-2 Expression DownregulationDownregulation

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

anticancer_pathway This compound Induced Apoptosis Pathway Yomogin This compound Caspase8 Caspase-8 Activation Yomogin->Caspase8 Bid Bid Cleavage Caspase8->Bid Bax Bax Translocation to Mitochondria Bid->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's pro-apoptotic signaling cascade.

anti_inflammatory_pathway This compound Anti-inflammatory Pathway Yomogin This compound MAPK MAPK Pathway (p38, JNK, ERK) Yomogin->MAPK NFkB NF-κB Pathway Yomogin->NFkB iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 ProInflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) iNOS_COX2->ProInflammatory

Caption: this compound's anti-inflammatory mechanism.

experimental_workflow General Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., HL-60, HeLa, MCF-7, A549) Treatment Treatment with This compound / Control CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot ELISA ELISA (Cytokine Levels) Treatment->ELISA AnimalModel Animal Model (e.g., Xenograft) DrugAdmin Drug Administration AnimalModel->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement Toxicity Toxicity Assessment DrugAdmin->Toxicity Histo Histological Analysis TumorMeasurement->Histo

Caption: Workflow for preclinical validation.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Western Blot Analysis

  • Objective: To analyze the expression of proteins involved in apoptosis and inflammation.

  • Methodology:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the in vivo anticancer efficacy of this compound.

  • Methodology:

    • Subcutaneously inject cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (at various doses) or vehicle control intraperitoneally or orally according to a predetermined schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

The available evidence strongly suggests that this compound possesses significant anticancer and anti-inflammatory properties, warranting its further investigation as a therapeutic lead compound. Its ability to induce apoptosis in cancer cells and suppress key inflammatory mediators highlights its potential in oncology and inflammatory disease research. However, to fully validate its therapeutic potential, further studies are crucial to determine its cytotoxic profile across a wider range of cancer cell lines, establish its in vivo efficacy and safety in various disease models, and conduct direct comparative studies against a broader panel of established drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute these critical next steps in the development of this compound as a novel therapeutic agent.

Comparative Safety Profile of (-)-Yomogin and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative safety analysis of (-)-Yomogin against other well-known sesquiterpene lactones, Artemisinin (B1665778) and Parthenolide (B1678480). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of their relative safety profiles for potential therapeutic applications.

Overview of Safety Profiles

This compound, a eudesmane-type sesquiterpene lactone, has demonstrated anti-inflammatory properties. Preliminary in vitro studies on murine microglial cells (BV2) have shown no cytotoxic effects at concentrations up to 10 µM. However, comprehensive toxicological data, including acute and chronic toxicity, genotoxicity, and carcinogenicity, are not yet publicly available.

Artemisinin and its derivatives, recognized for their antimalarial activity, are generally considered to have a favorable safety profile in clinical use. The most commonly reported adverse effects are gastrointestinal disturbances. Nevertheless, some studies have indicated potential for neurotoxicity, particularly with dihydroartemisinin (B1670584) (a metabolite of many artemisinin derivatives), and genotoxicity at higher concentrations.

Parthenolide, a germacranolide sesquiterpene lactone found in feverfew, is known to be a common cause of allergic contact dermatitis. Oral consumption can lead to gastrointestinal side effects. While one clinical trial did not establish a dose-limiting toxicity, it was suspended for undisclosed reasons. In vitro studies have established its cytotoxic potential against various cancer cell lines.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the cytotoxicity and acute toxicity of this compound, Artemisinin, and Parthenolide. It is important to note the limited availability of data for this compound.

CompoundAssay TypeCell Line/OrganismEndpointResultReference
This compound Cytotoxicity (MTT Assay)Murine Microglial (BV2)Cell ViabilityNo significant cytotoxicity up to 10 µM[1]
Artemisinin Acute Toxicity (in silico)RatPredicted LD50 (Oral)2593 mg/kg[2]
Cytotoxicity (Resazurin Assay)Human Hepatocellular Carcinoma (HepG2)IC50Not specified, but genotoxic at 2.5, 5, and 10 µg/mL[3]
Cytotoxicity (MTT Assay)Human LymphocytesCytotoxicitySignificant increase in necrosis at 50 µg/mL[4]
Parthenolide Cytotoxicity (MTT Assay)Human Cervical Cancer (SiHa)IC508.42 ± 0.76 µM[5][6]
Cytotoxicity (MTT Assay)Human Breast Cancer (MCF-7)IC509.54 ± 0.82 µM[5][6]

Genotoxicity Profile

Genotoxicity is a critical aspect of the safety assessment of any new chemical entity. Studies on Artemisinin and its derivatives have shown mixed results. Some in vitro studies using the Comet assay and micronucleus test have indicated a potential for DNA damage in human cell lines.[3][4] For instance, both artemisinin and its derivative artesunate (B1665782) induced a dose-dependent increase in DNA damage in HepG2 cells.[3] Similarly, another study showed that artemisinin and artemether (B1667619) increased DNA damage and micronucleus frequency in human lymphocytes.[4] In vivo studies with artesunate in mice showed weak genotoxic effects at low doses and clastogenic effects at high doses.[7]

For Parthenolide, while it is a known skin irritant and can induce apoptosis, specific studies on its genotoxic potential are less conclusive in the available literature. Sesquiterpene lactones as a class, however, are known to have the potential for genotoxicity.[8]

Currently, there is no available data on the genotoxicity of this compound.

Experimental Protocols

Detailed methodologies for key in vitro safety and toxicity assays are provided below. These protocols are standardized and widely used in toxicological research.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with test compound incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

MTT Assay Experimental Workflow
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Slide Preparation: Mix cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage.

Comet_Assay_Workflow cluster_workflow Comet Assay Workflow start Prepare single-cell suspension embed Embed cells in agarose on slide start->embed lyse Lyse cells to form nucleoids embed->lyse unwind Unwind DNA in alkaline buffer lyse->unwind electrophorese Perform electrophoresis unwind->electrophorese stain Neutralize and stain DNA electrophorese->stain analyze Visualize and analyze comets stain->analyze

Comet Assay Experimental Workflow

Signaling Pathways Implicated in Toxicity

The toxicity of many xenobiotics, including some sesquiterpene lactones, can be attributed to their interaction with key cellular signaling pathways. Understanding these interactions is crucial for predicting and mitigating adverse effects.

Oxidative Stress and the Nrf2 Pathway

Many compounds induce toxicity by generating reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular macromolecules such as DNA, proteins, and lipids. The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

Oxidative_Stress_Pathway cluster_pathway Oxidative Stress Response Compound Toxic Compound ROS Reactive Oxygen Species (ROS) Compound->ROS CellDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellDamage Keap1Nrf2 Keap1-Nrf2 Complex ROS->Keap1Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantGenes Antioxidant & Detoxification Genes ARE->AntioxidantGenes activates transcription of CellProtection Cellular Protection AntioxidantGenes->CellProtection

Oxidative Stress and Nrf2 Pathway
Inflammatory Signaling: The NF-κB Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Various toxic stimuli can activate the IKK (IκB kinase) complex, which then phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines. Chronic activation of this pathway can contribute to tissue damage.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway in Toxicity ToxicStimuli Toxic Stimuli IKK IKK Complex ToxicStimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->ProInflammatoryGenes induces transcription of Inflammation Inflammation ProInflammatoryGenes->Inflammation

NF-κB Signaling in Toxicity

Conclusion

The available data suggests that while this compound shows promise as an anti-inflammatory agent with low in vitro cytotoxicity, its overall safety profile remains largely uncharacterized. In contrast, Artemisinin and its derivatives have a well-documented safety profile from extensive clinical use, with generally mild and transient side effects, although concerns about genotoxicity and neurotoxicity exist. Parthenolide's use is limited by its potential for allergic reactions and gastrointestinal issues.

For researchers and drug developers considering this compound for further development, a comprehensive toxicological evaluation is imperative. This should include in vitro and in vivo studies to determine its acute and chronic toxicity, genotoxicity, and potential for carcinogenicity. A thorough understanding of its mechanism of action and interaction with key toxicity-related signaling pathways will be crucial for its safe and effective therapeutic application.

References

Benchmarking (-)-Yomogin Against Standard of Care Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pre-clinical performance of (-)-Yomogin, a natural sesquiterpene lactone, against established standard of care drugs in two key therapeutic areas: neuroinflammation and acute promyelocytic leukemia (APL). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and experimental methodologies.

Section 1: Anti-Neuroinflammatory Activity of this compound versus Dexamethasone (B1670325)

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Standard of care often includes corticosteroids like dexamethasone, which are potent anti-inflammatory agents. This section compares the in vitro anti-inflammatory effects of this compound with dexamethasone in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a widely used model for neuroinflammation.

Data Presentation: In Vitro Anti-Neuroinflammatory Effects
ParameterThis compoundDexamethasoneCell LineAssay
Inhibition of Nitric Oxide (NO) Production IC50 < 10 µM[1]Dose-dependent inhibition (0.1-10 µM)[2]LPS-stimulated BV-2 microgliaGriess Assay
Effect on Pro-inflammatory Cytokines Inhibition of TNF-α and IL-6[3][4][5]Inhibition of TNF-α and IL-6[6]LPS-stimulated BV-2 microgliaELISA
Modulation of MAPK Pathway Inhibition of p38, JNK, and ERK phosphorylation[3][4][5][7]Inhibition of p38 and JNK phosphorylation[7]LPS-stimulated BV-2 microgliaWestern Blot

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Caption: Anti-inflammatory signaling pathways of this compound and Dexamethasone.

experimental_workflow_inflammation BV-2 Cell Culture BV-2 Cell Culture Pre-treatment Pre-treatment BV-2 Cell Culture->Pre-treatment This compound or Dexamethasone LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis Griess Assay Griess Assay Supernatant Collection->Griess Assay NO Measurement ELISA ELISA Supernatant Collection->ELISA TNF-α, IL-6 Measurement Western Blot Western Blot Cell Lysis->Western Blot MAPK Phosphorylation Analysis

Caption: Experimental workflow for in vitro anti-neuroinflammatory assays.
Experimental Protocols

1. Cell Culture and Treatment: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. Cells are seeded in appropriate plates and allowed to adhere overnight. Before stimulation, cells are pre-treated with various concentrations of this compound or Dexamethasone for 1 hour. Subsequently, neuroinflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

2. Nitric Oxide (NO) Production Assay (Griess Assay): After a 24-hour incubation with LPS, the cell culture supernatant is collected. To measure nitrite (B80452) accumulation, an indicator of NO production, 100 µL of supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance is measured at 540 nm using a microplate reader. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.[8][9]

3. Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits. The assay is performed according to the manufacturer's instructions. Briefly, supernatant is added to wells pre-coated with capture antibodies. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate. The colorimetric change is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.[10][11][12]

4. Western Blot Analysis for MAPK Phosphorylation: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phosphorylated and total p38, JNK, and ERK. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.[13]

Section 2: Anticancer Activity of this compound versus All-trans Retinoic Acid (ATRA)

Acute promyelocytic leukemia (APL) is a subtype of acute myeloid leukemia. The standard of care for APL is All-trans retinoic acid (ATRA), which induces differentiation of leukemic cells. This section compares the in vitro effects of this compound with ATRA on the human promyelocytic leukemia cell line, HL-60.

Data Presentation: In Vitro Anticancer Effects
ParameterThis compoundAll-trans Retinoic Acid (ATRA)Cell LineAssay
Mechanism of Action Induces apoptosis via caspase activation[14]Induces differentiation to mature granulocytes[15][16]HL-60Apoptosis/Differentiation Assays
Effect on Cell Viability Cytotoxic, induces cell death[14]Minimal cytotoxicity, primarily induces differentiation[16]HL-60MTT Assay
Signaling Pathway Activation of Caspase-8, -9, and -3[14]RAR/RXR mediated gene transcriptionHL-60Western Blot/Reporter Assays

Mandatory Visualization: Signaling Pathways and Experimental Workflow

anticancer_pathway cluster_yomogin_cancer This compound Pathway cluster_atra ATRA Pathway Yomogin_c This compound Caspase-8 Caspase-8 Yomogin_c->Caspase-8 Activates Bid Bid Caspase-8->Bid Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Bax Bax Bid->Bax Cleavage to tBid Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis ATRA ATRA RAR/RXR Heterodimer RAR/RXR Heterodimer ATRA->RAR/RXR Heterodimer Binds to RARE RARE RAR/RXR Heterodimer->RARE Binds to Target Gene Transcription Target Gene Transcription RARE->Target Gene Transcription Initiates Differentiation Differentiation Target Gene Transcription->Differentiation Leads to

Caption: Anticancer signaling pathways of this compound and ATRA in HL-60 cells.

experimental_workflow_cancer HL-60 Cell Culture HL-60 Cell Culture Treatment Treatment HL-60 Cell Culture->Treatment This compound or ATRA Incubation_c Incubation (24-72h) Treatment->Incubation_c Cell Viability Assay Cell Viability Assay Incubation_c->Cell Viability Assay MTT Assay Apoptosis Assay Apoptosis Assay Incubation_c->Apoptosis Assay Annexin V/PI Staining Differentiation Assay Differentiation Assay Incubation_c->Differentiation Assay NBT Reduction Assay Western Blot_c Western Blot Incubation_c->Western Blot_c Caspase Activation

Caption: Experimental workflow for in vitro anticancer assays.
Experimental Protocols

1. Cell Culture and Treatment: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in 96-well plates at a density of approximately 5 x 10^5 cells/mL and treated with various concentrations of this compound or ATRA for 24, 48, and 72 hours.

2. Cell Viability Assay (MTT Assay): Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan (B1609692) crystals are then dissolved in 150 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[15][17][18]

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify apoptosis, treated cells are harvested, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined by flow cytometry.

4. Differentiation Assay (NBT Reduction Assay): The ability of differentiated HL-60 cells to produce superoxide (B77818) is measured by their capacity to reduce nitroblue tetrazolium (NBT). Cells are incubated with NBT solution and a stimulant like PMA. Differentiated cells containing blue formazan deposits are then counted under a microscope to determine the percentage of differentiated cells.

5. Western Blot Analysis for Caspase Activation: Cell lysates from treated HL-60 cells are prepared as described previously. Western blotting is performed using primary antibodies specific for cleaved (activated) forms of caspase-8, -9, and -3 to assess the activation of the apoptotic cascade.

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Yomogin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (-)-Yomogin, constructed from established chemical waste management principles. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical waste and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Key Safety and Disposal Information

The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste, including:

  • Chemical safety goggles

  • Nitrile gloves

  • Laboratory coat

Detailed Disposal Protocol

The disposal of laboratory waste is a regulated process requiring several key steps to ensure safety and compliance. The following is a general procedure that should be adapted to your specific laboratory and institutional guidelines.

Step 1: Hazard Determination The initial and most critical step is to classify the waste. In the absence of a specific SDS for this compound, it must be treated as hazardous chemical waste. Your institution's EHS department is the primary resource for a final hazardous waste determination.[2]

Step 2: Waste Collection and Segregation

  • Dedicated Waste Stream: Collect this compound waste in a designated, compatible, and leak-proof container. Never mix it with other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.[2]

  • Container Selection: Use a container that is chemically compatible with this compound. The container must have a secure, leak-proof closure.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". All components of a mixture must be listed.[2]

Step 3: Waste Storage

  • Container Status: Keep the waste container securely closed at all times, except when adding waste. Do not overfill containers; leave adequate headspace for expansion.[2]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[2]

  • Accumulation Time: Adhere to your institution's guidelines for the maximum accumulation time for hazardous waste.[2]

Step 4: Disposal Arrange for the disposal of the hazardous waste through your institution's EHS program or a licensed chemical waste disposal company.

Chemical and Physical Properties of this compound

For reference, the following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₃[3]
Molecular Weight244.28 g/mol [3]
IUPAC Name(3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione[3]
CAS Number10067-18-2[3]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling chemical spills is as follows:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Wear PPE: Don appropriate PPE, including chemical impermeable gloves, safety goggles, and a lab coat.[4]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Cleanup: Absorb spills with an inert material (e.g., vermiculite, sand) and collect the material into a suitable container for disposal as hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated materials as hazardous waste according to your institution's procedures.

Hazardous Waste Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

Hazardous Waste Disposal Workflow cluster_0 Waste Generation Point cluster_1 Waste Handling & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Generate This compound Waste B Wear Appropriate PPE A->B C Collect in Labeled, Compatible Container B->C D Segregate from Other Waste Streams C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Securely Closed E->F G Arrange for Pickup by EHS or Licensed Vendor F->G

Caption: General workflow for hazardous chemical waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (-)-Yomogin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling investigational compounds. This guide provides essential, immediate safety and logistical information for the handling of (-)-Yomogin, a sesquiterpene lactone, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures.

Recommended Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE, drawing on guidelines for handling cytotoxic drugs.[6][7]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile glovesProvides a primary barrier against skin contact.[7] Double-gloving is a standard practice when handling cytotoxic agents to protect against tears and contamination during removal.[7] Nitrile gloves offer good resistance to a range of chemicals.
Lab Coat/Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination with the powdered compound. A solid front provides better protection than a traditional lab coat.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles of this compound.
Respiratory Protection N95 or higher-rated respiratorEssential when handling the powder outside of a containment system to prevent inhalation of aerosolized particles.[5]

Operational Plan for Handling this compound

A structured workflow is critical to ensure safety and prevent contamination. This involves preparation, handling, and post-handling procedures.

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in a Containment System) cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Assemble all necessary PPE prep_area->gather_ppe prep_sds Review handling procedures gather_ppe->prep_sds prep_spill Prepare spill kit prep_sds->prep_spill don_ppe Don appropriate PPE prep_spill->don_ppe weigh_transfer Weigh and transfer compound don_ppe->weigh_transfer dissolve Dissolve in solvent weigh_transfer->dissolve decontaminate_area Decontaminate work surfaces dissolve->decontaminate_area doff_ppe Doff PPE correctly decontaminate_area->doff_ppe dispose_waste Dispose of waste doff_ppe->dispose_waste

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Weighing and Transferring this compound Powder:

  • Engineering Controls: All handling of powdered this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize the risk of inhalation and environmental contamination.[6][7]

  • Personal Protective Equipment: Before beginning, don the full recommended PPE as outlined in the table above.

  • Preparation: Place a plastic-backed absorbent liner on the work surface of the containment system to absorb any spills.

  • Weighing: Use a tared weigh boat or paper. Carefully transfer the desired amount of this compound using a spatula. Avoid creating dust.

  • Transfer: Gently tap the spatula to release the powder into the receiving vessel. If dissolving, add the solvent to the weigh boat to rinse any remaining powder and transfer the solution.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for cytotoxic or hazardous waste.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated hazardous waste container immediately after use.
Contaminated PPE (gloves, gown) Carefully remove and place in a designated hazardous waste bag. Do not dispose of in regular trash.
Liquid Waste (solutions containing this compound) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.